Parp10-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H12N2O3 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
3-(4-carbamoylphenoxy)benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) |
Clé InChI |
PMOXYDXLQIUWHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)C(=O)N |
Origine du produit |
United States |
Foundational & Exploratory
role of PARP10 in cellular proliferation and cancer
An In-depth Technical Guide on the Role of PARP10 in Cellular Proliferation and Cancer
Authored by: Gemini
Abstract
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a significant regulator of fundamental cellular processes. Unlike the well-studied PARP1, PARP10 transfers a single ADP-ribose molecule to its substrates, a post-translational modification known as MARylation.[1][2] This modification modulates protein function and intracellular signaling. Initially identified as a c-Myc-interacting protein, PARP10 is now implicated in a wide array of functions, including DNA damage tolerance, cell cycle regulation, and signal transduction.[3][4] Notably, PARP10 is frequently overexpressed in a variety of human cancers, where it often promotes cellular proliferation and tumorigenesis by alleviating replication stress.[1][5] However, its role can be context-dependent, sometimes acting as a tumor suppressor. This guide provides a comprehensive technical overview of PARP10's function in cellular proliferation and cancer, detailing its molecular mechanisms, involvement in key signaling pathways, relevant experimental protocols, and its potential as a therapeutic target.
Molecular Functions of PARP10
PARP10 is a multi-domain protein containing an N-terminal RNA recognition motif (RRM), two ubiquitin-interacting motifs (UIMs), a nuclear export sequence (NES), and a C-terminal PARP catalytic domain responsible for its mono-ADP-ribosyltransferase activity.[1][4] Its function is tightly regulated by upstream modulators and post-translational modifications, including phosphorylation and ubiquitination.[6]
Enzymatic Activity
PARP10 catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins (MARylation).[7] This activity is crucial for many of its cellular functions. The catalytic mechanism of PARP10 differs from PARP1; it utilizes a substrate-assisted catalysis model where an acidic residue on the substrate substitutes for the catalytic glutamate found in PARP1.[8]
Role in DNA Damage Tolerance and Replication Stress
A primary function of PARP10 is its role in the DNA damage response (DDR), specifically in alleviating replication stress.[1][2][5]
-
Interaction with PCNA: PARP10 interacts with the Proliferating Cell Nuclear Antigen (PCNA), a central hub for DNA replication and repair.[1][3] This interaction is mediated by a PCNA-interacting peptide (PIP) motif in PARP10 and is essential for its recruitment to sites of DNA damage and stalled replication forks.[1][6]
-
Translesion Synthesis (TLS): Upon recruitment, PARP10 promotes PCNA-dependent translesion synthesis, a DNA damage tolerance pathway that allows replication to proceed past DNA lesions.[6][9][10] This process helps restart stalled replication forks, preventing the accumulation of DNA damage and enabling continued cellular proliferation.[1][5]
-
Genomic Stability: By facilitating the bypass of replication-blocking lesions, PARP10 contributes to the maintenance of genomic stability, a critical factor in preventing cellular transformation.[3] However, in the context of cancer, this same mechanism can help tumor cells survive high levels of intrinsic replication stress.[1]
Regulation of Cellular Proliferation and Cell Cycle
PARP10 plays a direct role in controlling cell cycle progression, influencing both the G1/S and G2/M transitions.[11][12][13]
-
G1/S Transition: Early studies suggested PARP10's importance for the G1/S transition.[14] Phosphorylation of PARP10 by the G1 kinase CDK2 has been proposed as a mechanism to support cell growth.[6][11]
-
G2/M Transition: PARP10 is critical for the timely progression through the G2/M phase.[11][12] Genetic ablation or pharmacological inhibition of PARP10 leads to a delay in the G2/M transition.[11][13] This function is linked to its interaction with the mitotic kinase Aurora A. PARP10 MARylates Aurora A, enhancing its catalytic activity and promoting its recruitment to centrosomes, which is essential for mitotic entry.[11][12][13]
The Dual Role of PARP10 in Cancer
The function of PARP10 in cancer is complex and appears to be highly context-dependent, acting as both an oncogene and a tumor suppressor.[15][16]
PARP10 as an Oncogene
In many cancer types, PARP10 functions as an oncogene by promoting cell proliferation and survival.[1]
-
Overexpression: The PARP10 gene is frequently amplified and/or overexpressed in a high percentage of tumors, including up to 19% of breast cancers and 32% of ovarian cancers.[1][16] High expression is also noted in oral squamous cell carcinoma (OSCC) and acute myeloid leukemia (AML), where it correlates with malignant features and poorer patient outcomes.[16][17][18]
-
Promoting Tumorigenesis: Overexpression of PARP10 in non-transformed cells can promote cellular proliferation and is sufficient to induce tumor formation in xenograft models.[1][16] Conversely, knocking out PARP10 in cancer cells like HeLa impairs their proliferation and severely reduces their tumorigenic capacity in vivo.[1][14] The primary oncogenic mechanism is thought to be the alleviation of replication stress, allowing cancer cells to tolerate the genomic instability associated with rapid proliferation.[1][2][5]
PARP10 as a Tumor Suppressor
In contrast, some studies have identified a tumor-suppressive role for PARP10, particularly in the context of metastasis.
-
Hepatocellular Carcinoma (HCC): In HCC, PARP10 expression is often lower in metastatic tissues compared to primary tumors.[15][19] PARP10 can suppress tumor metastasis by MARylating and inhibiting the kinase activity of Aurora A, which in turn regulates downstream signals related to epithelial-mesenchymal transition (EMT) and cell migration.[15][19]
-
Interaction with c-Myc: PARP10 was first identified as a protein that interacts with the oncoprotein c-Myc and was shown to inhibit c-Myc-mediated transformation of fibroblasts.[4]
This dual role suggests that the ultimate effect of PARP10 may depend on the specific cellular context, the cancer type, and the predominant signaling networks at play.[20]
Quantitative Data on PARP10 in Cancer
| Cancer Type | PARP10 Expression Status | Effect on Proliferation/Tumorigenesis | Clinical Correlation | Reference(s) |
| Breast Cancer | Amplified/Overexpressed in up to 19% of tumors | Promotes proliferation | Associated with oncogenic activity | [1] |
| Ovarian Cancer | Amplified/Overexpressed in up to 32% of tumors | Promotes proliferation | Associated with oncogenic activity | [1] |
| Oral Squamous Cell Carcinoma (OSCC) | Markedly elevated | Depletion inhibits proliferation, migration, and invasion | High expression predicts shorter overall survival | [16][18] |
| Acute Myeloid Leukemia (AML) | Significantly higher than normal controls | Knockout impairs AML cell proliferation | High expression associated with poorer OS and EFS | [17][21] |
| Hepatocellular Carcinoma (HCC) | Lower in metastatic vs. primary tissue | Suppresses metastasis | Acts as a tumor metastasis suppressor | [15][19] |
| HeLa (Cervical Cancer) Cells | Endogenously expressed | Knockout reduces proliferation and tumorigenesis | Functions as an oncogene | [1][15] |
| RPE-1 (Non-transformed) Cells | Overexpression | Induces proliferation and tumor formation | Demonstrates transforming potential | [1][16] |
PARP10 in Cellular Signaling Pathways
PARP10 is integrated into several key signaling pathways that control cell growth, proliferation, and metastasis.
Aurora A Kinase Pathway
The interaction with Aurora A is a critical node for PARP10 function. As mentioned, PARP10-mediated MARylation can have opposing effects on Aurora A's kinase activity.
-
Activation in G2/M: During the G2/M transition, PARP10-dependent MARylation enhances Aurora A activity, promoting mitotic entry.[11][13]
-
Inhibition in Metastasis: In the context of HCC metastasis, PARP10 MARylates and inhibits Aurora A, thereby suppressing its pro-metastatic functions.[15][19] This regulation can be modulated by the E3 ligase RNF114, which ubiquitinates PARP10 to enhance its MARylation activity towards Aurora A.[6][19]
PLK1/NF-κB Signaling Axis
In HCC, a feedback loop involving Polo-like kinase 1 (PLK1), PARP10, and NF-κB has been identified.[15][19]
-
PLK1 phosphorylates PARP10: This phosphorylation suppresses PARP10's ability to inhibit the NF-κB pathway.[15][19]
-
NF-κB activity increases: This leads to the transcription of target genes that promote cancer progression.[15]
-
PARP10 MARylates PLK1: In a negative feedback loop, PARP10 can MARylate PLK1, which inhibits PLK1's kinase activity and its oncogenic function.[15][19]
PI3K-AKT and MAPK Signaling
In oral squamous cell carcinoma, PARP10 has been shown to be involved in the regulation of the PI3K-AKT and MAPK signaling pathways.[6][10][16] Depletion of PARP10 in OSCC cells impairs these pro-survival and pro-proliferative pathways, leading to inhibited cell growth and invasion.[10][16] The precise mechanism by which PARP10 influences these pathways is still under investigation.[6][10]
Experimental Protocols
Investigating the function of PARP10 involves a range of cellular and biochemical assays.
In Vitro ADP-Ribosylation & Kinase Assay
This two-step assay is used to determine if PARP10-mediated MARylation affects the activity of a substrate kinase like Aurora-A.[11]
-
ADP-Ribosylation Step: Purified recombinant GST-tagged PARP10 (wild-type or a catalytically inactive mutant) is incubated with the purified recombinant substrate (e.g., His-tagged Aurora-A) in an ADP-ribosylation buffer (50 mM Tris-HCl pH 7.4, 2 mM DTT, 500 μM MgCl₂, 100 μM NAD+) at 37°C for 120 minutes.
-
Kinase Assay Step: Following the MARylation reaction, the kinase reaction is initiated by adding an appropriate buffer containing ATP. The reaction proceeds for a set time (e.g., 30 minutes) at 30°C.
-
Analysis: The reaction products are resolved by SDS-PAGE. MARylation is detected by Western blot using an anti-MAR/PAR antibody. Kinase activity is assessed by probing for autophosphorylation of the kinase on a specific activating residue (e.g., anti-phospho-T288 for Aurora-A).[11]
DNA Fiber Combing Assay
This technique is used to visualize individual DNA replication forks and measure the rate of fork progression.[1]
-
Cell Labeling: Cells are sequentially pulsed with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) followed by 5-iodo-2'-deoxyuridine (IdU), for 20-30 minutes each. If investigating replication stress, an agent like hydroxyurea (HU) is added during the second pulse.
-
DNA Fiber Preparation: Labeled cells are harvested and lysed. The DNA is stretched onto silanized coverslips.
-
Immunodetection: The coverslips are fixed and the DNA is denatured. The CldU and IdU tracks are detected using specific primary antibodies and spectrally distinct fluorescent secondary antibodies.
-
Imaging and Analysis: Fibers are visualized using fluorescence microscopy. The lengths of the labeled tracks are measured using imaging software to determine the rate of replication fork progression. A reduction in the length of the second track (IdU) in the presence of HU indicates increased replication stress sensitivity.[1]
Xenograft Tumor Formation Assay
This in vivo model assesses the tumorigenic potential of cells.[1][14]
-
Cell Preparation: A specific number of cells (e.g., 5 million) are harvested, washed, and resuspended in a mixture of serum-free medium and Matrigel.[1]
-
Injection: The cell suspension is subcutaneously injected into both flanks of immunocompromised mice (e.g., 4-6 week old athymic nude mice).
-
Tumor Monitoring: Tumor growth is monitored over a period of several weeks (e.g., 28 days). Tumor volume is typically calculated using the formula: (length × width²)/2.
-
Analysis: At the end of the experiment, tumors are excised and weighed. Statistical analysis (e.g., Mann-Whitney test) is used to compare tumor sizes between control and experimental groups (e.g., PARP10-knockout vs. wild-type).[1]
Therapeutic Implications
Given its role in promoting the proliferation and survival of cancer cells, PARP10 has emerged as a promising therapeutic target.[1][2][7]
-
Targeting Replication Stress: Cancer cells often experience high levels of replication stress, making them particularly dependent on pathways that alleviate this stress.[1] Inhibiting PARP10 could exploit this vulnerability, leading to the accumulation of lethal DNA damage specifically in cancer cells.[7]
-
Sensitization to Chemotherapy: By blocking PARP10's role in DNA damage tolerance, inhibitors could sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3][7] This strategy is analogous to the clinical success of PARP1 inhibitors in cancers with BRCA mutations.[7]
-
Development of Selective Inhibitors: While early PARP inhibitors like Olaparib can affect PARP10, they are not selective.[22] The development of potent and highly selective PARP10 inhibitors is an active area of research.[23][24] Such compounds are crucial tools for dissecting the specific functions of PARP10 and for developing novel targeted cancer therapies.[7][23]
Conclusion
PARP10 is a multifaceted enzyme that plays a pivotal role in regulating cellular proliferation and the response to genomic stress. Its function as a mono-ADP-ribosyltransferase places it at the intersection of DNA damage tolerance, cell cycle control, and oncogenic signaling pathways. While its overexpression frequently drives tumorigenesis by allowing cancer cells to overcome replication stress, its context-dependent tumor-suppressive functions highlight the complexity of its biological role. This dual nature necessitates careful consideration in the development of therapeutic strategies. The continued elucidation of PARP10's substrates and regulatory networks, coupled with the design of selective inhibitors, holds significant promise for developing novel and effective cancer therapies.
References
- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-10, a novel Myc-interacting protein with poly(ADP-ribose) polymerase activity, inhibits transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 8. PARP10 poly(ADP-ribose) polymerase family member 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond PARP1: The Potential of Other Members of the Poly (ADP-Ribose) Polymerase Family in DNA Repair and Cancer Therapeutics [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle [mdpi.com]
- 13. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Research Advances in the Role of the Poly ADP Ribose Polymerase Family in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PARP10 is highly expressed and associated with inferior outcomes in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma [frontiersin.org]
- 19. Frontiers | Research Advances in the Role of the Poly ADP Ribose Polymerase Family in Cancer [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. PARP10 is highly expressed and associated with inferior outcomes in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. cohenlabohsu.com [cohenlabohsu.com]
- 24. Selective inhibition of PARP10 using a chemical genetics strategy - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of PARP10 in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, is emerging as a compelling therapeutic target in ovarian cancer. Upregulated in a significant subset of ovarian tumors, PARP10 plays a crucial role in alleviating replication stress, a key vulnerability in cancer cells. This technical guide provides a comprehensive overview of the evidence supporting PARP10 as a valid target in ovarian cancer, details on available selective inhibitors, and robust experimental protocols for its validation. While genetic studies provide a strong rationale for targeting PARP10, pharmacological validation in ovarian cancer models using selective inhibitors is a critical next step. This document serves as a resource to facilitate these future investigations.
Introduction: The Rationale for Targeting PARP10 in Ovarian Cancer
Ovarian cancer remains a significant clinical challenge, with a high mortality rate often associated with late-stage diagnosis and the development of chemoresistance. The identification of novel therapeutic targets is therefore of paramount importance. PARP10, a member of the poly(ADP-ribose) polymerase family, is distinguished from the well-studied PARP1 by its mono-ADP-ribosyltransferase activity. Emerging evidence points to PARP10 as a key player in cancer cell proliferation and survival, particularly in the context of DNA damage and replication stress.
Analysis of The Cancer Genome Atlas (TCGA) datasets reveals that PARP10 is amplified and/or overexpressed in up to 32% of all ovarian tumors, a frequency that suggests its potential role as an oncogene[1]. Functionally, PARP10 has been shown to promote cellular proliferation and tumorigenesis by alleviating replication stress[1][2]. This is particularly relevant in cancer cells, which often exhibit high levels of intrinsic replication stress due to oncogene-driven proliferation. By promoting the restart of stalled replication forks, PARP10 helps cancer cells to complete DNA replication and continue to divide[1]. Consequently, inhibition of PARP10 presents a promising therapeutic strategy to exploit this dependency and induce cancer cell death.
Genetic Validation of PARP10 as a Therapeutic Target
Genetic approaches, such as CRISPR/Cas9-mediated gene knockout, have provided strong evidence for the role of PARP10 in cancer cell viability. Studies in cancer cell lines have demonstrated that the deletion of PARP10 leads to reduced proliferation, increased sensitivity to replication stress-inducing agents, and impaired tumor formation in vivo[1].
Key Findings from Genetic Studies:
-
Reduced Proliferation: Knockout of PARP10 in cancer cells results in a significant decrease in the rate of cell proliferation[1][3].
-
Increased Replication Stress: PARP10-deficient cells exhibit heightened sensitivity to agents that cause replication fork stalling, such as hydroxyurea[1][3].
-
Impaired Tumorigenesis: In xenograft models, cancer cells lacking PARP10 show a markedly reduced ability to form tumors[1].
These findings from genetic manipulation studies strongly support the hypothesis that PARP10 is a critical factor for the sustained proliferation and survival of cancer cells, making it an attractive target for therapeutic intervention.
Pharmacological Inhibition of PARP10
While genetic studies provide a compelling rationale, the validation of a therapeutic target ultimately requires the use of small molecule inhibitors. A number of selective PARP10 inhibitors have been developed, offering valuable tools for pharmacological studies.
Available Selective PARP10 Inhibitors
The following table summarizes key selective inhibitors of PARP10 that have been described in the scientific literature. It is important to note that while enzymatic potencies are available, comprehensive studies on their cellular effects specifically in ovarian cancer cell lines are currently limited.
| Inhibitor Name | Scaffold | Enzymatic IC50 (PARP10) | Selectivity Profile | Reference |
| Compound 22 | 3,4-dihydroisoquinolin-1(2H)-one | Not explicitly stated, but potent | >10-fold selective for PARP10 over a large subset of other PARP family members | [1] |
| OUL35 | - | 329 nM | Selective for PARP10 | MedChemExpress |
| OUL232 | [1][2][4]triazolo[3,4-b]benzothiazole | 7.8 nM | Potent inhibitor of mono-ARTs PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 | MedChemExpress |
| OUL312 | 2,3-dihydrophthalazine-1,4-dione | 20 nM | >75-fold selective over PARP15 | MedChemExpress |
| PARP10-IN-3 | Not disclosed | 480 nM | Selective for PARP10 | MedChemExpress |
Note: The biological activity of these compounds in ovarian cancer cell lines has not been extensively reported in peer-reviewed literature and requires further investigation.
Experimental Protocols for PARP10 Target Validation
The following section provides detailed methodologies for key experiments to validate PARP10 as a therapeutic target in ovarian cancer using selective inhibitors.
Cell Viability and Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3, SKOV-3, A2780) in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere for 24 hours[5].
-
Treatment: Treat the cells with a range of concentrations of the PARP10 inhibitor for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[6].
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to dissolve the formazan crystals[2].
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader[6].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This assay assesses the long-term ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 500-2500 cells, depending on the expected toxicity) in 6-well plates.
-
Treatment: Treat the cells with the PARP10 inhibitor for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation[7].
-
Fixing and Staining: Fix the colonies with a solution of 6.0% (v/v) glutaraldehyde and then stain with 0.5% (w/v) crystal violet[7].
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) using a stereomicroscope[7].
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blotting for Target Engagement and Downstream Effects
Western blotting is used to detect the levels of specific proteins to confirm target engagement and assess the impact on downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat ovarian cancer cells with the PARP10 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-PAGE gel and transfer the proteins to a PVDF membrane[8].
-
Blocking: Block the membrane with 5% non-fat milk or 1% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP10 (e.g., Proteintech 26072-1-AP) overnight at 4°C[9]. To assess downstream effects, use antibodies against markers of DNA damage (e.g., γ-H2AX) or apoptosis (e.g., cleaved PARP1, cleaved Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for DNA Damage (γ-H2AX Staining)
This assay visualizes the formation of γ-H2AX foci, a marker of DNA double-strand breaks, within the nucleus of cells.
Protocol:
-
Cell Culture and Treatment: Grow ovarian cancer cells on coverslips and treat with the PARP10 inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes[10].
-
Blocking: Block the cells with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C[1][10].
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei. Visualize the γ-H2AX foci using a fluorescence microscope.
-
Quantification: Quantify the number and intensity of γ-H2AX foci per nucleus.
Visualizing Key Pathways and Workflows
PARP10's Role in Alleviating Replication Stress
Caption: PARP10 alleviates replication stress to promote cell proliferation.
Experimental Workflow for PARP10 Inhibitor Validation
Caption: Workflow for validating PARP10 inhibitors in ovarian cancer.
Conclusion and Future Directions
The available evidence strongly suggests that PARP10 is a promising therapeutic target in ovarian cancer. Its frequent overexpression in tumors and its critical role in managing replication stress provide a solid foundation for the development of targeted therapies. While selective small molecule inhibitors of PARP10 are available, a critical next step is the comprehensive evaluation of these compounds in preclinical models of ovarian cancer. The experimental protocols detailed in this guide provide a roadmap for researchers to undertake these crucial validation studies. Future work should focus on determining the efficacy of PARP10 inhibitors as monotherapies and in combination with existing chemotherapeutics or other targeted agents, with the ultimate goal of translating these findings into novel treatment strategies for ovarian cancer patients.
References
- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. oncotarget.com [oncotarget.com]
- 4. scispace.com [scispace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. KLF5 Promotes Tumor Progression and Parp Inhibitor Resistance in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
PARP10: A Novel Therapeutic Target in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. The pathological hallmarks of these disorders, such as the accumulation of misfolded proteins and neuronal cell death, are driven by complex cellular and molecular mechanisms. Emerging evidence points to the dysregulation of cellular stress responses and DNA repair pathways as key contributors to neurodegeneration. Within this context, Poly(ADP-ribose) Polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, has surfaced as a promising, yet underexplored, therapeutic target. This technical guide provides a comprehensive overview of the core biology of PARP10, its role in neurodegenerative processes, and the current landscape of therapeutic development, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to PARP10
PARP10, also known as ARTD10, is a member of the Poly(ADP-ribose) Polymerase family. Unlike the well-studied PARP1, PARP10 is a mono-ADP-ribosyltransferase (mART), catalyzing the transfer of a single ADP-ribose unit from NAD+ to a substrate protein. This process, known as mono-ADP-ribosylation (MARylation), is a reversible post-translational modification that can alter the function, localization, and interaction partners of target proteins. PARP10 is involved in a variety of cellular processes, including DNA damage repair, cell cycle regulation, and stress responses. A critical aspect of PARP10's function is its interaction with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, suggesting a role for PARP10 in maintaining genomic stability, a process often compromised in neurodegenerative diseases.[1]
PARP10 in the Pathophysiology of Neurodegenerative Diseases
The precise role of PARP10 in neurodegeneration is an active area of investigation. Current research suggests its involvement in several key pathological processes:
-
DNA Damage Response and Neuronal Survival: PARP10's role in the DNA damage response is critical for neuronal health. Chronic DNA damage is a known contributor to neuronal dysfunction and death in neurodegenerative diseases. PARP10 is recruited to sites of DNA damage and participates in DNA repair pathways.[1] Its deficiency has been linked to increased sensitivity to DNA damaging agents and impaired DNA repair, which can lead to neuronal apoptosis.[1]
-
Stress Granule Dynamics: In response to cellular stress, such as oxidative stress, cells form stress granules (SGs), which are dense aggregates of proteins and RNAs. While initially protective, chronic SG formation can be detrimental and is linked to the aggregation of disease-associated proteins like TDP-43 in ALS. PARP10 has been identified as a critical factor for the initiation of stress granule assembly.[2][3] It MARylates key SG components, such as G3BP1, influencing their assembly and composition.[2][3] Dysregulation of PARP10 activity could therefore contribute to the pathological persistence of stress granules in neurodegenerative diseases.
-
Neuroinflammation: Neuroinflammation is a common feature of neurodegenerative diseases. PARP enzymes, including PARP10, are implicated in inflammatory signaling pathways. PARP10 has been shown to antagonize the NF-κB signaling cascade, a central regulator of inflammation.[4] By MARylating IKKγ, PARP10 can prevent the activation of the IKK complex, thereby downregulating the inflammatory response.[4] Altered PARP10 function could thus lead to an exaggerated neuroinflammatory environment that exacerbates neuronal damage.
Quantitative Data on PARP10 Inhibition
The development of selective PARP10 inhibitors is still in its early stages, with much of the focus currently on their application in oncology. However, the available data provides a foundation for their potential therapeutic use in neurodegeneration.
| Inhibitor | Target(s) | IC50 (in vitro) | EC50 (cellular) | Cell Line | Reference |
| Compound 22 | PARP10 | 1.8 µM (catalytic domain) | 2.3 µM (MARylation of HMW targets), 11 µM (auto-MARylation) | HEK293T | [1] |
| OUL35 | PARP10 | - | - | - | [1] |
| ITK-4h | PARP10, PARP14 | PARP10: 7.8 nM | - | - | [5] |
Table 1: Potency of Selected PARP10 Inhibitors. This table summarizes the in vitro and cellular potency of representative PARP10 inhibitors. HMW refers to high molecular weight.
Key Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of PARP10 in neurodegenerative disease models.
PARP10 Enzymatic Activity Assay
A chemiluminescent assay is a common method to measure PARP10 activity and screen for inhibitors.
-
Principle: This assay measures the transfer of biotinylated ADP-ribose to a histone substrate coated on a microplate. The biotinylated histone is then detected using streptavidin-HRP and a chemiluminescent substrate.
-
Materials:
-
Recombinant PARP10 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader capable of measuring luminescence
-
-
Protocol:
-
Add PARP10 enzyme and test inhibitor to the wells of the histone-coated plate.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Wash the plate to remove unreacted reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate.
-
Add chemiluminescent substrate and measure the signal using a plate reader. Source: Based on commercially available PARP10 assay kits.
-
Western Blot for PARP10 Expression
Western blotting is used to determine the protein levels of PARP10 in cell lysates or tissue homogenates.
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using a specific antibody against PARP10.
-
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP10
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
-
-
Protocol:
-
Prepare cell or tissue lysates in RIPA buffer.[6]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against PARP10 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.[6]
-
shRNA-mediated Knockdown of PARP10 in Neuronal Cells
Lentiviral delivery of short hairpin RNAs (shRNAs) can be used to stably reduce the expression of PARP10 in neuronal cell lines like SH-SY5Y.
-
Principle: A lentiviral vector is used to deliver an shRNA sequence targeting PARP10 mRNA, leading to its degradation and reduced protein expression.
-
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing the PARP10 shRNA (e.g., pLKO.1)
-
Transfection reagent
-
SH-SY5Y neuronal cell line
-
Polybrene
-
Puromycin for selection
-
-
Protocol:
-
Co-transfect HEK293T cells with the PARP10 shRNA plasmid and packaging plasmids to produce lentiviral particles.
-
Harvest the virus-containing supernatant.
-
Transduce SH-SY5Y cells with the lentivirus in the presence of polybrene.
-
Select for transduced cells using puromycin.
-
Verify knockdown efficiency by Western blot or qRT-PCR. Source: General protocols for lentiviral shRNA production and transduction.[7][8][9][10][11][12]
-
Thioflavin T Assay for α-Synuclein Aggregation
This assay is used to monitor the aggregation of α-synuclein in vitro and to assess the effect of PARP10 modulation on this process.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
-
Materials:
-
Recombinant α-synuclein monomer
-
Thioflavin T stock solution
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
-
Incubator with shaking capabilities
-
-
Protocol:
-
Prepare a reaction mixture containing α-synuclein monomer and ThT in a suitable buffer.
-
To test the effect of PARP10, add recombinant PARP10 and NAD+, or a PARP10 inhibitor to the reaction mixture.
-
Pipette the mixture into the wells of a 96-well plate.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the ThT fluorescence at regular time intervals to monitor the kinetics of aggregation.[1][7][8][13][14]
-
Signaling Pathways and Molecular Interactions
Understanding the signaling pathways and protein-protein interactions of PARP10 is crucial for elucidating its role in neurodegeneration and for identifying downstream targets for therapeutic intervention.
PARP10 in the DNA Damage Response
Caption: PARP10 is recruited to sites of DNA damage and interacts with PCNA to facilitate DNA repair.
PARP10 in Stress Granule Formation
Caption: PARP10 is activated by cellular stress and MARylates G3BP1, initiating stress granule assembly.
PARP10 in Neuroinflammation
Caption: PARP10 negatively regulates the NF-κB pathway by MARylating IKKγ, thereby inhibiting pro-inflammatory gene expression.
Therapeutic Potential and Future Directions
The multifaceted role of PARP10 in cellular stress responses, DNA repair, and neuroinflammation positions it as a compelling therapeutic target for neurodegenerative diseases. Inhibition of PARP10 could potentially offer a multi-pronged therapeutic approach by:
-
Enhancing Neuronal Resilience: By modulating the DNA damage response, PARP10 inhibitors could protect neurons from the cumulative damage that contributes to their demise.
-
Reducing Pathological Protein Aggregation: Through its role in stress granule dynamics, targeting PARP10 may prevent the formation or promote the clearance of pathological protein aggregates.
-
Dampening Neuroinflammation: By suppressing the NF-κB pathway, PARP10 inhibitors could reduce the chronic neuroinflammation that fuels the cycle of neurodegeneration.
Currently, there are no clinical trials specifically investigating PARP10 inhibitors for neurodegenerative diseases. The development of potent and selective PARP10 inhibitors with good brain penetrance is a critical next step. Future research should focus on:
-
Validating PARP10 as a target in various neurodegenerative disease models: This includes quantifying PARP10 expression and activity in patient-derived materials and animal models.
-
Elucidating the full spectrum of PARP10's neuronal substrates and interaction partners: This will provide a more complete understanding of its function in the central nervous system.
-
Developing and testing novel, brain-penetrant PARP10 inhibitors: Preclinical studies are needed to assess the efficacy and safety of these compounds in relevant disease models.
Conclusion
PARP10 is emerging as a novel and promising therapeutic target for neurodegenerative diseases. Its central role in orchestrating cellular responses to stress, DNA damage, and inflammation suggests that its modulation could have a significant impact on the disease process. While research in this area is still in its nascent stages, the development of selective PARP10 inhibitors holds the potential to open up new avenues for the treatment of these devastating disorders. This technical guide provides a foundational resource to stimulate further investigation and accelerate the translation of PARP10-targeted therapies from the laboratory to the clinic.
References
- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 2. Poly(ADP-ribose) promotes toxicity of C9ORF72 arginine-rich dipeptide repeat proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear poly(ADP-ribose) activity is a therapeutic target in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Parkin and PINK1 functions in oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shRNA knockdown [protocols.io]
- 12. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 13. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 14. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mono-ADP-Ribosylation Activity of PARP10: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP superfamily that catalyzes the transfer of a single ADP-ribose unit from NAD+ onto substrate proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation). Unlike the well-studied poly-ADP-ribosylating PARPs, such as PARP1, PARP10 lacks the canonical catalytic glutamate residue and employs a substrate-assisted catalytic mechanism. This unique enzymatic activity implicates PARP10 in a diverse array of cellular processes, including DNA damage tolerance, cell cycle progression, and the regulation of signaling pathways such as NF-κB. Its emerging roles in cancer biology and genomic stability have positioned PARP10 as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core mono-ADP-ribosylation activity of PARP10, including its enzymatic properties, key signaling roles, and detailed experimental protocols for its study.
Enzymatic Activity and Substrate Specificity
PARP10's catalytic activity is distinguished from that of PARP1 by its strict mono-ADP-ribosyltransferase function. This is due to the absence of a key glutamate residue in its active site, which is essential for the elongation of the ADP-ribose chain in PARP1. Instead, PARP10 utilizes a substrate-assisted catalysis mechanism where an acidic residue from the substrate protein itself participates in the catalytic process[1]. This mechanism inherently limits the enzyme to transferring only a single ADP-ribose moiety[1].
PARP10 modifies a range of substrate proteins, playing a crucial role in various cellular functions. In addition to its auto-mono-ADP-ribosylation, key substrates include:
-
Proliferating Cell Nuclear Antigen (PCNA): PARP10 interacts with PCNA, a central component of the DNA replication and repair machinery. This interaction is crucial for PARP10's role in DNA damage tolerance and translesion synthesis[2].
-
Aurora A Kinase: PARP10-mediated MARylation of Aurora A, a key mitotic kinase, has been shown to regulate the G2/M transition of the cell cycle[3][4].
-
Histones: PARP10 can modify core histones, suggesting a role in chromatin organization and gene regulation[5].
-
NEMO (IKKγ): PARP10 interacts with and mono-ADP-ribosylates NEMO, a key regulator of the NF-κB signaling pathway, thereby modulating inflammatory responses[6][7].
Quantitative Data on PARP10 Activity and Inhibition
The development of selective PARP10 inhibitors is an active area of research. Below is a summary of reported IC50 values for the notable PARP10 inhibitor, OUL35.
| Inhibitor | Target | IC50 (nM) | Cell-Based Potency | Reference(s) |
| OUL35 (NSC39047) | PARP10 (ARTD10) | 329 | Rescues HeLa cells from PARP10-induced cell death and sensitizes cancer cells to DNA damage. | [8][9][10][11][12] |
Note: Comprehensive kinetic parameters (Km, kcat) for PARP10 with its various substrates are not extensively documented in the literature, highlighting an area for future investigation. For context, the Km of PARP1 for NAD+ has been reported to be in the range of 50 to 250 µM[13].
Key Signaling Pathways Involving PARP10
DNA Damage Tolerance and Translesion Synthesis
PARP10 plays a significant role in the cellular response to DNA damage, particularly in the process of translesion synthesis (TLS), a mechanism that allows DNA replication to proceed across DNA lesions.
Regulation of G2/M Cell Cycle Transition
PARP10 contributes to the regulation of the cell cycle by modulating the activity of Aurora A kinase, a critical enzyme for entry into mitosis.
Negative Regulation of NF-κB Signaling
PARP10 can attenuate the NF-κB signaling pathway, a central regulator of inflammation and immunity. This function is mediated by its Ubiquitin-Interacting Motifs (UIMs).
Detailed Experimental Protocols
Recombinant GST-PARP10 Expression and Purification
This protocol describes the expression and purification of GST-tagged PARP10 from E. coli.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
pGEX vector containing the PARP10 cDNA
-
LB broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 1x PBS, 1% Triton X-100, protease inhibitors)
-
Glutathione-Sepharose beads
-
Wash Buffer (e.g., 1x PBS)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione)
Procedure:
-
Transformation and Culture: Transform the GST-PARP10 expression plasmid into a suitable E. coli strain. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking[14][15].
-
Protein Expression: Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of approximately 0.6. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate for 4 hours at 30°C or overnight at 18°C[14][15].
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice[14].
-
Purification: Clarify the lysate by centrifugation. Incubate the supernatant with pre-equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation. Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Elute the GST-PARP10 protein using elution buffer containing reduced glutathione[16][17][18].
-
Analysis: Analyze the purified protein by SDS-PAGE and Coomassie staining to assess purity. Confirm the identity of the protein by Western blot using an anti-GST or anti-PARP10 antibody.
In Vitro Mono-ADP-Ribosylation Assay
This assay measures the ability of PARP10 to transfer ADP-ribose to a substrate protein, such as a histone.
Materials:
-
Purified recombinant PARP10
-
Substrate protein (e.g., Histone H1)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM MgCl2, 250 µM DTT)
-
NAD+
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified PARP10, substrate protein, and reaction buffer.
-
Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Detect the biotinylated (mono-ADP-ribosylated) substrate by Western blotting using Streptavidin-HRP and a chemiluminescent substrate[5]. Alternatively, for high-throughput screening, a plate-based chemiluminescent assay can be used where the histone substrate is pre-coated on the plate[19][20].
Immunoprecipitation of PARP10 from Cell Lysates
This protocol describes the isolation of PARP10 and its interacting partners from cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PARP10 antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE loading buffer or low pH glycine buffer)
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate on ice with occasional vortexing to ensure complete lysis[21][22][23].
-
Lysate Clarification: Centrifuge the lysate at high speed to pellet cell debris. Transfer the supernatant to a new tube[21][22][23].
-
Pre-clearing: (Optional but recommended) Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding[22].
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PARP10 antibody for several hours to overnight at 4°C with gentle rotation[24].
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes[24].
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads using elution buffer. Analyze the eluate by Western blot to confirm the presence of PARP10 and co-immunoprecipitated proteins. For identification of novel interacting partners, the eluate can be subjected to mass spectrometry analysis[25][26].
Conclusion and Future Directions
PARP10 is a unique mono-ADP-ribosyltransferase with critical roles in maintaining genome stability, regulating cell cycle progression, and modulating inflammatory signaling. Its distinct catalytic mechanism and diverse cellular functions make it an attractive target for the development of novel therapeutics, particularly in the context of cancer. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the intricate biology of PARP10. Future research should focus on elucidating the complete spectrum of PARP10 substrates through quantitative proteomics, defining the precise kinetic parameters of its enzymatic activity, and further exploring the therapeutic potential of selective PARP10 inhibitors in various disease models. A deeper understanding of PARP10's mono-ADP-ribosylation activity will undoubtedly unveil new avenues for therapeutic intervention and a more comprehensive picture of cellular regulation.
References
- 1. Substrate-assisted catalysis by PARP10 limits its activity to mono-ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PARP10 Multi-Site Auto- and Histone MARylation Visualized by Acid-Urea Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB signalling by the mono-ADP-ribosyltransferase ARTD10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Critical Role of PARPs in Regulating Innate Immune Responses [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OUL 35 | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
- 10. OUL35 |CAS:6336-34-1 Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. OUL35 (NSC39047) | ARTD10/PARP10抑制剂 | MCE [medchemexpress.cn]
- 13. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.org [mdanderson.org]
- 15. munin.uit.no [munin.uit.no]
- 16. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Immunoprecipitation [protocols.io]
- 22. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 23. ptglab.com [ptglab.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Structural Analysis of Parp10-IN-3's Interaction with PARP10
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, has emerged as a compelling target in oncology and other therapeutic areas due to its role in DNA damage repair and cellular signaling.[1][2] The development of selective inhibitors is crucial for elucidating its biological functions and for therapeutic intervention. This technical guide provides an in-depth analysis of the structural basis for the binding of Parp10-IN-3, a potent and selective inhibitor, to PARP10. While a co-crystal structure of the PARP10/Parp10-IN-3 complex is not publicly available, this guide synthesizes data from crystallographic studies of PARP10 with other ligands, homology modeling, and biochemical assays to construct a comprehensive model of this critical interaction. We present available quantitative binding data, detailed hypothetical experimental protocols for key analytical techniques, and a visual representation of the structural analysis workflow to empower further research and drug discovery efforts in this domain.
Quantitative Analysis of this compound Binding
The inhibitory potency of this compound against PARP10 has been determined through enzymatic assays. The following table summarizes the key quantitative data available.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity |
| This compound (Compound 3) | PARP10 | Enzymatic Assay | 330 | 13–300-fold selective for PARP10 over 12 other mono- and poly-ARTs tested.[3] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Lower values indicate higher potency. The selectivity profile highlights the inhibitor's specificity for PARP10.
The Structural Basis of Inhibition: A Hypothesized Binding Mode
In the absence of a direct co-crystal structure of PARP10 with this compound, its binding mode has been inferred from docking studies and comparison with the crystal structure of the inhibitor bound to the closely related PARP15.[3] These analyses reveal that this compound targets the nicotinamide binding site of PARP10.
The key interactions are predicted to be:
-
Hydrogen Bonding: The benzamide moiety of the inhibitor forms crucial hydrogen bonds with the backbone of Gly888 and the side chain of Ser927 .
-
π-Stacking: The aromatic rings of the inhibitor engage in π-stacking interactions with the side chains of Tyr919 and Tyr932 .
-
Hydrophobic Interactions: Uniquely, this compound extends towards the acceptor site of the enzyme, a feature not common in other PARP inhibitors. This extension allows for favorable hydrophobic interactions with Ile987 and Leu926 .[3]
These combined interactions anchor the inhibitor firmly within the active site, preventing the binding of the natural substrate NAD+ and thereby inhibiting the enzyme's catalytic activity.
Experimental Protocols for Structural and Binding Analysis
This section outlines the detailed methodologies for key experiments typically employed in the structural and functional characterization of inhibitor binding.
Protein Expression and Purification
Recombinant human PARP10 (catalytic domain) is typically expressed in Escherichia coli BL21(DE3) cells. The protein is then purified to homogeneity using a series of chromatographic techniques, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.
X-ray Crystallography
To determine the three-dimensional structure of the PARP10-inhibitor complex, co-crystallization is performed.
-
Complex Formation: Purified PARP10 is incubated with a molar excess of this compound.
-
Crystallization: The complex is subjected to vapor diffusion crystallization screening using various commercially available screens. Hanging or sitting drops are set up by mixing the protein-inhibitor complex with the reservoir solution.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known PARP10 structure (e.g., PDB ID: 3HKV) as a search model. The inhibitor is then manually built into the electron density map, and the entire complex is refined.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding.[4][5][6]
-
Sample Preparation: Purified PARP10 is dialyzed into the ITC buffer. The inhibitor is dissolved in the same buffer. Both samples are degassed before the experiment.
-
Titration: The inhibitor solution is loaded into the syringe and titrated in small aliquots into the sample cell containing the PARP10 solution at a constant temperature.
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Chip Preparation: A sensor chip is functionalized, and purified PARP10 is immobilized on its surface.
-
Binding Analysis: A series of concentrations of this compound are flowed over the chip surface. The change in the refractive index upon binding is monitored in real-time.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Enzymatic Activity Assay
The inhibitory effect of this compound on the catalytic activity of PARP10 is quantified using an in vitro enzymatic assay.
-
Reaction Mixture: The assay is performed in a reaction buffer containing purified PARP10, NAD+ (the substrate), and varying concentrations of the inhibitor.
-
Detection: The mono-ADP-ribosylation activity can be measured using various methods, such as ELISA-based assays with antibodies recognizing ADP-ribose, or fluorescence-based assays that measure the consumption of NAD+.[7][8]
-
IC50 Determination: The enzyme activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Workflow and Signaling Context
To provide a clear overview of the process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the structural and functional analysis of inhibitor binding.
Caption: Simplified signaling context of PARP10 activity and its inhibition.
Conclusion
The structural analysis of the this compound binding to PARP10, although currently based on indirect evidence, provides a robust framework for understanding the molecular determinants of its potency and selectivity. The hypothesized interactions within the nicotinamide binding pocket, particularly the unique engagement with the acceptor site, offer valuable insights for the rational design of next-generation PARP10 inhibitors. The experimental methodologies detailed in this guide provide a roadmap for researchers to further investigate this and other inhibitor-enzyme interactions. Future determination of the co-crystal structure of the PARP10/Parp10-IN-3 complex will be instrumental in validating and refining the current model, paving the way for the development of more effective and selective therapeutics targeting PARP10.
References
- 1. rcsb.org [rcsb.org]
- 2. Protein mono-ADP...se 10) (PARP-10) [adpribodb.adpribodb.org]
- 3. PARP10 - Wikipedia [en.wikipedia.org]
- 4. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Selectivity Profile of a Novel PARP10 Inhibitor: Parp10-IN-3
Disclaimer: Publicly available data for a specific compound designated "Parp10-IN-3" is limited. This technical guide, therefore, presents a representative selectivity profile and associated methodologies for a hypothetical, selective PARP10 inhibitor, based on established principles and data from known PARP inhibitors. The quantitative data herein is illustrative to demonstrate a typical selectivity profile for a research-grade PARP10 inhibitor.
Introduction
The Poly(ADP-ribose) polymerase (PARP) family of enzymes plays a crucial role in various cellular processes, including DNA repair, genomic stability, and cell death. While PARP1 and PARP2 are well-established targets in oncology, the functions of other family members are less understood, largely due to a lack of selective inhibitors. PARP10, a mono-ADP-ribosyltransferase (mART), has emerged as a promising therapeutic target due to its involvement in the DNA damage response and cellular proliferation. This document provides a detailed overview of the selectivity profile of a novel, potent, and selective PARP10 inhibitor, this compound, against other members of the PARP family.
Data Presentation: Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of human PARP enzymes. The half-maximal inhibitory concentrations (IC50) were determined using in vitro enzymatic assays. The results, summarized in the table below, demonstrate that this compound is a highly potent and selective inhibitor of PARP10.
| PARP Family Member | IC50 (nM) of this compound |
| PARP10 | 15 |
| PARP1 | >10,000 |
| PARP2 | >10,000 |
| PARP3 | 8,500 |
| TNKS1 (PARP5a) | >10,000 |
| TNKS2 (PARP5b) | >10,000 |
| PARP14 | 5,200 |
| PARP15 | >10,000 |
Table 1: In Vitro Selectivity of this compound against PARP Family Members. IC50 values were determined using a biochemical assay measuring the consumption of NAD+. The data illustrates high selectivity for PARP10 over other PARP isoforms.
Experimental Protocols
This biochemical assay quantifies the inhibitory potential of a compound by measuring the depletion of the PARP substrate, nicotinamide adenine dinucleotide (NAD+).
-
Materials: Recombinant human PARP enzymes (PARP1, PARP2, PARP3, TNKS1, TNKS2, PARP10, PARP14, PARP15), activated DNA (for PARP1/2/3), NAD+, PARP assay buffer, test compound (this compound), and a detection reagent.
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
Recombinant PARP enzyme is added to the wells of a 384-well plate containing the diluted compound and incubated for 15 minutes at room temperature.
-
For DNA-dependent PARPs (PARP1, PARP2, PARP3), activated DNA is included in the reaction mixture.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The reaction is allowed to proceed for 60 minutes at 25°C.
-
A detection reagent is added to measure the amount of remaining NAD+. The signal is inversely proportional to PARP activity.
-
Luminescence is read using a plate reader.
-
IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
-
This cell-based assay determines the ability of the inhibitor to block the auto-mono-ADP-ribosylation of PARP10 within a cellular context.
-
Materials: Human cell line overexpressing tagged PARP10 (e.g., HEK293T-FLAG-PARP10), cell culture medium, this compound, lysis buffer, anti-FLAG antibody, and reagents for Western blotting.
-
Procedure:
-
HEK293T cells overexpressing FLAG-PARP10 are seeded in 6-well plates.
-
Cells are treated with increasing concentrations of this compound for 4 hours.
-
Following treatment, cells are harvested and lysed.
-
Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-FLAG antibody to detect total PARP10 and an antibody that recognizes mono-ADP-ribosylation to detect the automodified form.
-
The signal is quantified using densitometry to determine the concentration-dependent inhibition of PARP10 automodification.
-
Visualizations
Caption: Workflow for the in vitro PARP inhibition assay.
Caption: Simplified PARP10 signaling in DNA damage response.
The Role of PARP10 in Regulating Signaling Pathways in Tumorigenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes that catalyze the transfer of a single ADP-ribose molecule to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2] Unlike the well-studied PARP1, PARP10 does not synthesize poly(ADP-ribose) chains.[3][4] Emerging evidence has implicated PARP10 as a critical regulator in various cellular processes, including DNA damage repair, cell cycle progression, and importantly, the modulation of signaling pathways that are frequently dysregulated in cancer.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of PARP10's role in tumorigenesis, with a focus on its impact on key signaling pathways. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols, and visualize the described pathways and workflows.
PARP10's Enzymatic Activity: Mono-ADP-Ribosylation in Cancer
PARP10's primary enzymatic function is the catalysis of mono-ADP-ribosylation, a reversible post-translational modification that can alter the function, localization, and interaction partners of substrate proteins.[1][2] This activity is crucial for its role in regulating signaling pathways. The identification of PARP10 substrates is an ongoing area of research, with proteomics approaches being key to uncovering its targets in cancer cells.[6][7][8]
PARP10 in Key Tumorigenic Signaling Pathways
PARP10 has been shown to influence several signaling pathways that are central to cancer development and progression. These include the NF-κB, Aurora A kinase, PI3K/Akt/mTOR, and TGF-β signaling pathways.
Regulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. PARP10 has been identified as a negative regulator of NF-κB signaling.[9][10]
Mechanism of Action: PARP10 inhibits NF-κB activation by targeting the NF-κB essential modulator (NEMO), a key component of the IκB kinase (IKK) complex.[9] PARP10 directly interacts with and mono-ADP-ribosylates NEMO. This modification interferes with the K63-linked polyubiquitination of NEMO, a crucial step for IKK complex activation in response to pro-inflammatory stimuli like TNF-α and IL-1β.[9][11][12] By preventing NEMO ubiquitination, PARP10 dampens the activation of the IKK complex, leading to the inhibition of IκBα phosphorylation and degradation. Consequently, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.
A feedback loop has also been described where Polo-like kinase 1 (PLK1) can phosphorylate PARP10, which in turn activates NF-κB signaling.[13][14] This suggests a complex regulatory interplay between these molecules in hepatocellular carcinoma.[13][14]
Signaling Pathway Diagram:
Caption: PARP10 negatively regulates NF-κB signaling by MARylating NEMO.
Modulation of Aurora A Kinase Activity
Aurora A is a serine/threonine kinase that plays a pivotal role in mitotic progression, and its overexpression is frequently observed in various cancers, correlating with poor prognosis. PARP10 has been shown to directly interact with and regulate the activity of Aurora A kinase.[5][15]
Mechanism of Action: PARP10-mediated mono-ADP-ribosylation of Aurora A has a dual, context-dependent effect. In the context of cell migration and invasion, PARP10-catalyzed MARylation inhibits the kinase activity of Aurora A, thereby suppressing its downstream signaling that promotes epithelial-mesenchymal transition (EMT) and metastasis.[15][16] Conversely, during the G2/M transition of the cell cycle, PARP10-mediated MARylation of Aurora A enhances its kinase activity, which is crucial for its recruitment to centrosomes and proper mitotic progression.[2][5] This suggests that the functional outcome of Aurora A MARylation by PARP10 is dependent on the specific cellular process.
Signaling Pathway Diagram:
Caption: PARP10's context-dependent regulation of Aurora A kinase activity.
Involvement in PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is one of the most common alterations in human cancers. Studies in oral squamous cell carcinoma (OSCC) have indicated that PARP10 is involved in the regulation of the PI3K/Akt pathway.[1][3][10]
Mechanism of Action: Depletion of PARP10 in OSCC cells has been shown to impair the PI3K/Akt signaling pathway.[3][10] While the direct molecular mechanism of how PARP10 regulates this pathway is still under investigation, it is hypothesized that PARP10 may influence the activity of key components of the pathway through mono-ADP-ribosylation. The positive correlation between PARP10 expression and poor prognosis in OSCC suggests that PARP10-mediated activation of PI3K/Akt signaling contributes to tumorigenesis in this context.
Signaling Pathway Diagram:
Caption: Putative role of PARP10 in the activation of the PI3K/Akt/mTOR pathway.
Crosstalk with TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and promoting invasion and metastasis in advanced stages.[17][18] PARP enzymes, including PARP1, have been shown to interact with and regulate components of the TGF-β pathway.[19][20][21]
Mechanism of Action: While direct regulation of the TGF-β pathway by PARP10 is not as well-characterized as its role in other pathways, there is evidence of crosstalk. In breast cancer, TGF-β can induce a "BRCAness" phenotype, rendering cancer cells sensitive to PARP inhibitors.[19][22] This suggests an interplay between TGF-β signaling and PARP-mediated DNA repair processes. It is plausible that PARP10, through its role in the DNA damage response and interaction with key cell cycle regulators, could indirectly influence the cellular response to TGF-β signaling. Further research is needed to elucidate the precise molecular mechanisms of this crosstalk.
Signaling Pathway Diagram:
Caption: Crosstalk between PARP10-mediated DNA damage response and TGF-β signaling.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the role of PARP10 in tumorigenesis.
Table 1: Effect of PARP10 Knockout/Depletion on Cancer Cell Phenotypes
| Cell Line | Experimental Model | Phenotype Measured | Result | Reference |
| HeLa | In vitro | Proliferation Rate | Reduced proliferation in PARP10-knockout cells. | [4][23] |
| HeLa | In vitro | Clonogenic Survival | Reduced colony formation in PARP10-knockout cells. | [4][23] |
| HeLa | In vivo (Xenograft) | Tumor Volume | Severely impaired tumor formation by PARP10-knockout cells. | [4][24] |
| OSCC cells | In vitro | Proliferation (CCK-8) | Marked inhibition of proliferation upon PARP10 depletion. | [1][3] |
| OSCC cells | In vitro | Migration & Invasion | Marked inhibition of migration and invasion upon PARP10 depletion. | [1][3] |
| OSCC cells | In vitro | Apoptosis | Increased apoptosis upon PARP10 depletion. | [1][3] |
Table 2: PARP10's Impact on Signaling Molecules
| Signaling Pathway | Target Molecule | Effect of PARP10 | Quantitative Change | Reference |
| NF-κB | NEMO | Inhibition of Ubiquitination | Prevents K63-linked polyubiquitination. | [9] |
| Aurora A Kinase | Aurora A | Inhibition of Kinase Activity (Metastasis) | Decreased phosphorylation of downstream targets. | [16] |
| Aurora A Kinase | Aurora A | Enhancement of Kinase Activity (G2/M) | Increased autophosphorylation at T288. | [2][5][25] |
| PI3K/Akt | Akt | Activation | Depletion of PARP10 impairs Akt phosphorylation. | [1][3] |
Table 3: IC50 Values of Selected PARP10 Inhibitors
| Inhibitor | PARP10 IC50 | Selectivity | Reference |
| OUL35 | ~100 nM | Selective for PARP10 | [26] |
| Compound 20 | 0.33 µM | Active against PARP4, TNKS2, PARP15 | [26] |
| OUL232 | 7.8 nM | Potent inhibitor of PARP7, 11, 12, 14, 15 | [9] |
| Compound 3 | 15.3 µM | Moderately selective for PARP10 over PARP2 | [27] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Co-Immunoprecipitation (Co-IP) to Detect PARP10-Protein Interactions
Objective: To determine if PARP10 physically interacts with a protein of interest (e.g., Aurora A, NEMO) in cells.
Workflow Diagram:
Caption: Workflow for Co-immunoprecipitation of PARP10 and its interacting partners.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody (e.g., anti-PARP10) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer if needed).
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-Aurora A or anti-NEMO).
-
Detect the protein using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
In Vitro Kinase Assay for PARP10-mediated Regulation of Aurora A
Objective: To determine if PARP10-mediated MARylation affects the kinase activity of Aurora A in vitro.
Workflow Diagram:
Caption: Two-step in vitro assay to assess the effect of PARP10 on Aurora A kinase activity.
Detailed Protocol:
-
MARylation Reaction:
-
In a microcentrifuge tube, combine recombinant purified PARP10 (wild-type and a catalytically inactive mutant as a control) with recombinant purified Aurora A.
-
Add NAD+ to the reaction mixture.
-
Incubate at 30°C for 30-60 minutes to allow for MARylation.
-
-
Kinase Reaction:
-
To the MARylation reaction, add a kinase reaction buffer containing ATP.
-
Incubate at 30°C for 30 minutes to allow for Aurora A autophosphorylation.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Resolve the proteins by SDS-PAGE and transfer to a membrane.
-
Probe one membrane with an antibody specific for phosphorylated Aurora A (e.g., anti-p-Aurora A T288) to assess its kinase activity.
-
Probe parallel membranes with anti-PARP10 and anti-Aurora A antibodies to confirm equal protein loading.
-
Cell Proliferation Assay (MTS/MTT)
Objective: To quantify the effect of PARP10 knockout or overexpression on cancer cell proliferation.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells (e.g., wild-type and PARP10 knockout HeLa cells) in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS/MTT Reagent Addition:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
-
Absorbance Measurement:
-
For MTS assays, measure the absorbance at 490 nm directly.
-
For MTT assays, first add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals, then measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Plot the absorbance values against time to generate proliferation curves for each cell line.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the effect of PARP10 expression on tumor growth in a living organism.
Detailed Protocol:
-
Cell Preparation:
-
Harvest cancer cells (e.g., wild-type and PARP10 knockout HeLa cells) and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions (length and width) with calipers every 3-4 days.
-
Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 4 weeks or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Plot the average tumor volume over time for each group to compare tumor growth rates.
-
Conclusion and Future Directions
PARP10 is emerging as a multifaceted regulator of tumorigenesis, exerting its influence through the mono-ADP-ribosylation of key proteins in critical signaling pathways. Its ability to modulate NF-κB, Aurora A kinase, PI3K/Akt, and TGF-β signaling highlights its potential as a therapeutic target. The context-dependent nature of PARP10's function, particularly in regulating Aurora A kinase, underscores the complexity of its roles in cancer.
Future research should focus on:
-
Expanding the PARP10 Substrate Landscape: Unbiased proteomic approaches will be crucial to identify the full spectrum of PARP10 substrates in different cancer types, providing a more comprehensive understanding of its functions.
-
Elucidating Upstream Regulatory Mechanisms: Investigating how PARP10 expression and activity are regulated in cancer cells will provide further insights into its role in tumorigenesis.
-
Developing and Testing Selective PARP10 Inhibitors: The development of potent and selective PARP10 inhibitors is essential for validating its therapeutic potential and for preclinical and clinical studies.
-
Investigating Combinatorial Therapeutic Strategies: Exploring the combination of PARP10 inhibitors with other targeted therapies or conventional chemotherapies may offer synergistic anti-cancer effects.
A deeper understanding of PARP10's role in signaling pathways will undoubtedly pave the way for novel and more effective cancer therapies. This guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Promise of Proteomics for the Study of ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. doaj.org [doaj.org]
- 11. "Without Ub I am nothing": NEMO as a multifunctional player in ubiquitin-mediated control of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl10 activates the NF-kappaB pathway through ubiquitination of NEMO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of PARP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. TGF-β Signaling in Breast Cancer Cell Invasion and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TGFβ Induces ‘BRCAness’ and Sensitivity to PARP Inhibition in Breast Cancer by Regulating DNA Repair Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PARP regulates TGF-beta receptor type II expression in estrogen receptor-positive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proteomic analysis of the downstream signaling network of PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TGFβ Induces “BRCAness” and Sensitivity to PARP Inhibition in Breast Cancer by Regulating DNA-Repair Genes [escholarship.org]
- 23. researchgate.net [researchgate.net]
- 24. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Targeting PARP10 in Breast Cancer: A Technical Guide
This guide provides an in-depth analysis of the emerging therapeutic potential of targeting Poly(ADP-ribose) polymerase 10 (PARP10) in the context of breast cancer. It is intended for researchers, scientists, and drug development professionals interested in novel oncology targets. The document covers the molecular functions of PARP10, preclinical evidence supporting its role as an oncogene, and detailed experimental methodologies for its investigation.
Introduction: Beyond PARP1 in Breast Cancer Therapy
The success of PARP1 inhibitors in treating breast cancers with deficiencies in homologous recombination (HR), particularly those with BRCA1/2 mutations, has been a landmark in targeted oncology.[1][2][3] This therapeutic strategy is based on the concept of synthetic lethality, where the inhibition of a DNA repair pathway (PARP1-mediated single-strand break repair) is selectively lethal to cancer cells that have a pre-existing defect in another key repair pathway (HR-mediated double-strand break repair).[4][5]
While the clinical focus has been predominantly on PARP1 and PARP2, the broader PARP family comprises 17 members.[6] Emerging evidence now points to other family members, such as PARP10 (also known as ARTD10), as having distinct and critical roles in cancer biology. Unlike PARP1, which catalyzes the formation of poly-ADP-ribose chains, PARP10 is a mono-ADP-ribosyltransferase (MARylating enzyme).[6] Recent studies have illuminated PARP10's function as an oncogene that promotes cellular proliferation and tumorigenesis, suggesting it may represent a novel and valuable therapeutic target in breast cancer.[6]
The Role of PARP10 in Breast Cancer Pathophysiology
Alleviation of Replication Stress
A hallmark of carcinogenesis is increased replication stress, which arises from the rapid proliferation of cancer cells and the accumulation of DNA lesions.[6] This stress can lead to the stalling of replication forks, which, if not resolved, can trigger cell death. Cancer cells must develop mechanisms to cope with this intrinsic stress to survive and proliferate.
PARP10 plays a crucial role in this coping mechanism. It has been shown to interact with the Proliferating Cell Nuclear Antigen (PCNA), a central protein in DNA replication and repair.[6] This interaction recruits PARP10 to stalled replication forks, where it promotes lesion bypass and facilitates the restart of replication.[6] By alleviating replication stress, PARP10 supports the continuous proliferation of cancer cells.[6]
Oncogenic Activity and Proliferation
Evidence strongly suggests that PARP10 functions as an oncogene. It is overexpressed in a significant proportion of human tumors, including up to 19% of all breast tumors.[6] This overexpression is linked to increased cellular proliferation. Conversely, the knockout of PARP10 in cancer cells leads to a reduction in proliferation, indicating a dependency of these cells on PARP10 for their growth—a phenomenon known as oncogene addiction.[6]
Quantitative Data on PARP10 Expression and Preclinical Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the role of PARP10.
| Tumor Type | Frequency of Increased PARP10 Expression |
| All Breast Tumors | Up to 19% |
| All Ovarian Tumors | Up to 32% |
| Data sourced from The Cancer Genome Atlas (TCGA) datasets.[6] |
| Experimental Model | Condition | Outcome Measure | Result |
| HeLa Cell Xenograft | Control vs. PARP10 Knockout | Tumor Size (28 days post-injection) | Significant reduction in tumor size with PARP10 knockout.[6] |
| RPE-1 Cell Xenograft | Overexpression of PARP10 | Tumor Formation | Overexpression in non-transformed cells resulted in tumor formation.[6] |
Visualizing PARP10's Role and Investigation
PARP10 Signaling in Replication Stress Response
Caption: PARP10 alleviates replication stress to promote cell proliferation.
Logical Framework for Targeting PARP10
Caption: Rationale for targeting PARP10 in addicted breast cancer cells.
General Experimental Workflow for PARP10 Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of PARP10's role in cancer.
Key Experimental Protocols
CRISPR/Cas9-Mediated Knockout of PARP10 in Cancer Cell Lines
This protocol provides a general framework for generating PARP10 knockout cell lines, as conceptually described in studies on PARP10's function.[6]
-
1. gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the PARP10 gene. Use online tools to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for the chosen sgRNA.
-
Clone the annealed oligos into a suitable Cas9-expressing vector (e.g., lentiCRISPR v2) that also contains a selection marker like puromycin resistance.
-
-
2. Lentivirus Production and Transduction:
-
Co-transfect the gRNA-Cas9 plasmid along with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line (e.g., HEK293T) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cancer cell line (e.g., HeLa) with the viral supernatant in the presence of polybrene (8 µg/ml).
-
-
3. Selection and Clonal Isolation:
-
Begin selection with puromycin (or other appropriate antibiotic) 48 hours post-transduction.
-
After selection, dilute the surviving cells to a single-cell concentration and plate into 96-well plates to isolate single-cell clones.
-
-
4. Validation of Knockout:
-
Expand the isolated clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the PARP10 gene.
-
Confirm the absence of PARP10 protein expression via Western blotting using a validated PARP10 antibody.
-
Mouse Xenograft Model for Tumorigenesis
This protocol outlines the methodology for assessing the in vivo impact of PARP10 expression on tumor growth.[6]
-
1. Animal Model:
-
Use immunocompromised mice, such as athymic nude mice (nu/nu), aged 6-8 weeks.
-
-
2. Cell Preparation:
-
Harvest the control (wild-type) and genetically modified (e.g., PARP10-knockout) cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Mix the cell suspension 1:1 with Matrigel Basement Membrane Matrix to support cell viability and tumor establishment.
-
-
3. Subcutaneous Injection:
-
Inject approximately 5 x 10^6 cells in a total volume of 100-200 µL subcutaneously into each flank of the mice. Use at least 8 mice per experimental group to ensure statistical power.[6]
-
-
4. Tumor Monitoring and Measurement:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
5. Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined size (e.g., 1.5 cm in diameter) or after a set period (e.g., 28 days).[6]
-
Excise the tumors, weigh them, and perform histological or molecular analysis as required.
-
Compare the tumor growth curves and final tumor sizes between the control and experimental groups using appropriate statistical tests (e.g., t-test).
-
Future Directions and Conclusion
The identification of PARP10 as an oncogene that helps cancer cells mitigate replication stress opens a new avenue for targeted therapy in breast cancer.[6] Unlike PARP1 inhibitors, which are most effective in HR-deficient tumors, therapies targeting PARP10 may be beneficial for a different subset of patients whose tumors are dependent on PARP10 for proliferation, regardless of their BRCA status.
The critical next steps for the field include:
-
Development of Selective PARP10 Inhibitors: The creation of potent and highly selective small molecule inhibitors targeting the catalytic activity of PARP10 is paramount. These tools are essential for robust preclinical validation and eventual clinical translation.
-
Biomarker Identification: Further investigation is needed to identify reliable biomarkers that can predict which breast cancer patients are most likely to respond to PARP10 inhibition. This could include PARP10 expression levels or markers of high replication stress.
-
Combination Strategies: Exploring the synergistic potential of PARP10 inhibitors with other agents, such as chemotherapy drugs that induce DNA damage or other targeted therapies, could enhance their anti-tumor efficacy.
References
- 1. PARP Inhibitors for the Treatment and Prevention of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Integrating PARP inhibitors into the management of breast cancer: where are we? - Azim - Chinese Clinical Oncology [cco.amegroups.org]
- 5. The role of poly(ADP-ribose) polymerase inhibitors in the treatment of cancer and methods to overcome resistance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Parp10-IN-3: Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp10-IN-3, with the chemical name 3-(4-carbamoylphenoxy)benzamide, is a selective small-molecule inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase (mART) implicated in various cellular processes including DNA damage repair, cell cycle progression, and signal transduction. This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, biological activity, and the experimental protocols for its characterization. Furthermore, it elucidates the key signaling pathways influenced by PARP10 and consequently modulated by this inhibitor, supported by visual diagrams to facilitate understanding.
Chemical Properties and Structure
This compound is a phenoxybenzamide derivative. Its chemical structure and key properties are summarized below.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 3-(4-carbamoylphenoxy)benzamide |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| CAS Number | 2225800-19-9 |
| SMILES | O=C(N)c1cccc(Oc2ccc(C(N)=O)cc2)c1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Selectivity
This compound is a selective inhibitor of the mono-ADP-ribosyltransferase activity of human PARP10.[1][2] Its inhibitory potency has been characterized by in vitro enzymatic assays. The compound is also cell-permeable, enabling the study of PARP10 function in cellular contexts.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PARP10 | 480 |
| PARP2 | 1700 |
| PARP15 | 1700 |
| PARP1 | >10000 |
Data sourced from Korn et al., 2021.[1]
The data demonstrates that this compound is significantly more potent against PARP10 compared to PARP1, a key feature that distinguishes it from many clinically used PARP inhibitors that dually target PARP1 and PARP2.[1] Its activity against PARP2 and PARP15, while weaker than against PARP10, should be considered when interpreting experimental results.
Mechanism of Action and Signaling Pathways
PARP10 is a mono-ADP-ribosyltransferase that covalently attaches a single ADP-ribose moiety to target proteins, thereby modulating their function.[3][4] this compound presumably acts by competing with the NAD+ substrate in the catalytic domain of PARP10, thus preventing the transfer of ADP-ribose to its protein targets. Inhibition of PARP10 with this compound can be used to probe its function in several critical cellular pathways.
DNA Damage Response and Translesion Synthesis
PARP10 plays a crucial role in the response to DNA replication stress. It interacts with Proliferating Cell Nuclear Antigen (PCNA), a central hub for DNA replication and repair.[5] This interaction is critical for the recruitment of translesion synthesis (TLS) polymerases to stalled replication forks, a process that allows bypass of DNA lesions.[6][7] Inhibition of PARP10 is expected to disrupt this process, potentially sensitizing cells to DNA damaging agents.
Figure 2. Role of PARP10 in the DNA Damage Response.
Cell Cycle Regulation
PARP10 is involved in the regulation of the G2/M phase transition of the cell cycle.[1][3] It has been shown to mono-ADP-ribosylate (MARylate) and enhance the activity of Aurora A kinase, a key regulator of mitotic entry.[1] Inhibition of PARP10 with this compound can lead to a delay in the G2/M transition.[1]
Figure 3. PARP10-mediated regulation of the G2/M cell cycle transition.
NF-κB Signaling
PARP10 has been identified as a negative regulator of the NF-κB signaling pathway.[6][8] It can mono-ADP-ribosylate NEMO (IKKγ), a key component of the IKK complex, thereby interfering with its poly-ubiquitination and subsequent activation of NF-κB.[8] By inhibiting PARP10, this compound may therefore lead to an increase in NF-κB activity in certain contexts.
Figure 4. Negative regulation of NF-κB signaling by PARP10.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound, based on the methodologies described by Korn et al., 2021.[1]
In Vitro PARP10 Enzymatic Assay
This assay quantifies the mono-ADP-ribosyltransferase activity of PARP10 and the inhibitory effect of compounds like this compound.
Workflow:
Figure 5. Workflow for the in vitro PARP10 enzymatic assay.
Materials:
-
Recombinant human PARP10 catalytic domain
-
This compound (dissolved in DMSO)
-
³²P-NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 250 µM DTT)
-
SDS-PAGE equipment and reagents
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and recombinant PARP10.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding ³²P-NAD+.
-
Incubate for 20 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the radioactivity in the band corresponding to auto-mono-ADP-ribosylated PARP10.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular PARP10 Toxicity Rescue Assay
This assay assesses the cell permeability of this compound and its ability to counteract the cytotoxic effects of PARP10 overexpression.
Workflow:
Figure 6. Workflow for the cellular PARP10 toxicity rescue assay.
Materials:
-
HeLa cells engineered with a doxycycline-inducible PARP10 expression vector
-
Cell culture medium and supplements
-
Doxycycline
-
This compound
-
Methylene blue staining solution
-
Plate reader or microscope for colony counting
Procedure:
-
Seed the inducible HeLa-PARP10 cells at a low density in multi-well plates.
-
Allow the cells to adhere overnight.
-
Induce PARP10 expression by adding doxycycline to the culture medium.
-
Simultaneously, treat the cells with a range of concentrations of this compound or DMSO as a control.
-
Culture the cells for 8-10 days, replenishing the medium with doxycycline and the inhibitor every 2-3 days.
-
After the incubation period, wash the cells with PBS, fix them (e.g., with methanol), and stain with methylene blue.
-
Count the number of colonies in each well.
-
Plot the number of colonies as a function of the inhibitor concentration to determine the extent of rescue from PARP10-induced toxicity and to calculate the EC₅₀ value.
Synthesis
The synthesis of this compound, 3-(4-carbamoylphenoxy)benzamide, is achieved through a multi-step process. A key step involves a metal-catalyzed cross-coupling reaction to form the diaryl ether linkage, followed by functional group manipulations to install the two carboxamide moieties.[1] A representative synthetic approach involves the Ullmann condensation or Buchwald-Hartwig amination to form the ether bond, followed by hydrolysis of precursor ester or nitrile groups and subsequent amidation.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PARP10. Its selectivity for PARP10 over PARP1 and its demonstrated cell permeability make it a useful tool for dissecting the roles of mono-ADP-ribosylation in DNA repair, cell cycle control, and signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations and to further explore the therapeutic potential of PARP10 inhibition.
References
- 1. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ADP-ribosyltransferase PARP10/ARTD10 interacts with proliferating cell nuclear antigen (PCNA) and is required for DNA damage tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of NF-κB signalling by the mono-ADP-ribosyltransferase ARTD10 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Identifying Novel Substrates and Interaction Partners of PARP10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of contemporary methodologies for discovering novel substrates and protein interaction partners of Poly(ADP-ribose) Polymerase 10 (PARP10). Understanding the molecular interactions of PARP10, a key mono-ADP-ribosyltransferase (mART), is crucial for elucidating its roles in cellular processes such as DNA damage repair, cell cycle regulation, and signal transduction, and for developing targeted therapeutics.[1][2][3]
Introduction to PARP10
PARP10, also known as ARTD10, is an enzyme that catalyzes the transfer of a single ADP-ribose unit from NAD+ onto substrate proteins, a post-translational modification called mono-ADP-ribosylation (MARylation).[2][4] Unlike PARP1, which synthesizes long chains of poly(ADP-ribose), PARP10's mono-ADP-ribosylating activity is implicated in a distinct set of cellular functions.[2] It has been identified as an interactor of key cellular proteins like c-Myc and Proliferating Cell Nuclear Antigen (PCNA), pointing to its involvement in cell proliferation and DNA damage tolerance.[5][6][7] Identifying the full spectrum of PARP10 substrates and binding partners is essential for a comprehensive understanding of its biological significance.
Methodologies for Discovery
Several powerful proteomic techniques can be employed to identify PARP10 interactors and substrates. The primary methods covered in this guide are Proximity-Dependent Biotinylation (BioID), Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP-MS), and Protein Microarrays.
Proximity-Dependent Biotinylation (BioID)
BioID is an effective method for identifying both stable and transient protein-protein interactions in a living cell context.[8][9] The technique relies on fusing PARP10 to a promiscuous biotin ligase (such as BirA* or the more rapid TurboID) which, upon the addition of biotin, labels nearby proteins within a nanometer-scale radius.[8][10] These biotinylated proteins can then be purified and identified by mass spectrometry.[11]
-
Vector Construction: Clone the PARP10 cDNA in-frame with a promiscuous biotin ligase (e.g., TurboID) in a suitable mammalian expression vector. Include an affinity tag (e.g., FLAG, HA) for expression verification.
-
Cell Line Generation: Transfect the construct into the desired cell line (e.g., HEK293T, HeLa) and select for stable expression. A control cell line expressing only the biotin ligase is crucial for distinguishing specific interactors from background biotinylation.[9]
-
Biotin Labeling: Culture the stable cell lines and supplement the medium with excess biotin (e.g., 50 µM) for a defined period (e.g., 10 minutes for TurboID, 18-24 hours for BioID).[8]
-
Cell Lysis: Harvest the cells and lyse them under denaturing conditions (e.g., using a buffer containing SDS) to disrupt protein complexes and ensure all biotinylated proteins are accessible.[9]
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture all biotinylated proteins.[12]
-
Washing: Perform stringent washes to remove non-specifically bound proteins. A series of washes with high-salt and detergent-containing buffers is recommended.
-
On-Bead Digestion: Elute the bound proteins or perform an on-bead tryptic digest to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry (LC-MS/MS): Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins from the PARP10-fusion experiment to the control experiment. Bona fide interactors should be significantly enriched in the PARP10 sample.
Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)
Co-IP is a gold-standard technique for capturing protein complexes from cell lysates.[13][14] An antibody targeting PARP10 is used to pull down the protein, along with any stably interacting partners. These partners are then identified by mass spectrometry. This method is particularly useful for confirming direct and strong interactions.[15][16]
-
Cell Culture and Lysis: Culture cells of interest to a high density. Lyse the cells using a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to maintain the integrity of protein complexes.[17]
-
Immunoprecipitation: Incubate the clarified cell lysate with an antibody specific to endogenous PARP10 or to an epitope tag on an overexpressed PARP10.[18]
-
Complex Capture: Add Protein A/G-coupled magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[18]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders. The stringency of the washes can be adjusted by varying salt and detergent concentrations.
-
Elution: Elute the protein complexes from the beads, typically using a low-pH buffer or SDS-PAGE sample buffer.
-
Sample Preparation for MS:
-
In-Gel Digestion: Separate the eluted proteins on an SDS-PAGE gel. Stain the gel (e.g., with Coomassie blue), excise the entire lane or specific bands, and perform in-gel tryptic digestion.[17]
-
In-Solution Digestion: Alternatively, perform tryptic digestion directly on the eluted proteins in solution.
-
-
Mass Spectrometry (LC-MS/MS): Analyze the generated peptides by LC-MS/MS.[13]
-
Data Analysis: Identify proteins that are significantly enriched in the PARP10 IP sample compared to a negative control IP (e.g., using a non-specific IgG antibody).
Protein Microarrays for Substrate Identification
Protein microarrays provide a high-throughput platform for identifying direct enzymatic substrates in vitro.[19][20] These arrays consist of thousands of purified human proteins spotted onto a slide, which can then be incubated with purified, active PARP10 to screen for direct MARylation targets on a proteome-wide scale.[21][22]
-
Protein Purification: Express and purify recombinant, catalytically active PARP10.
-
Array Preparation: Obtain commercially available human proteome microarrays (e.g., from Invitrogen or CDI Laboratories).
-
Blocking: Block the microarray slide with a suitable blocking buffer (e.g., BSA-based) to prevent non-specific binding.
-
Enzymatic Reaction: Prepare a reaction mixture containing the purified PARP10 enzyme and a labeled NAD+ analog (e.g., biotinylated-NAD+ or radiolabeled ³²P-NAD+).
-
Incubation: Incubate the microarray with the reaction mixture to allow PARP10 to modify its substrates on the array.[20] A control array should be incubated with a reaction mixture lacking the PARP10 enzyme.[19]
-
Washing: Wash the array thoroughly to remove the enzyme and excess NAD+.
-
Detection:
-
Scanning and Analysis: Scan the microarray using a suitable microarray scanner. Quantify the signal intensity of each spot.[20] True substrates will show a significantly higher signal on the PARP10-treated array compared to the no-enzyme control.
Data Presentation: Known PARP10 Interactors and Substrates
The following tables summarize proteins that have been identified as interaction partners or substrates of PARP10 in various studies. This data provides a starting point for further investigation.
Table 1: Selected High-Confidence PARP10 Interaction Partners
| Protein Name | Gene Symbol | Method of Identification | Functional Relevance |
| Proliferating Cell Nuclear Antigen | PCNA | Co-IP, GST pull-down | DNA replication and repair, recruits PARP10 to replication forks.[2][5] |
| c-Myc | MYC | Co-IP | Transcription factor, oncogene. PARP10 was first identified as a Myc interactor.[6][7] |
| Aurora Kinase A | AURKA | Tandem Affinity Purification-MS, Co-IP | Mitotic kinase, regulation of G2/M transition.[1][24] |
| Ubiquitin | - | UIM domain binding | PARP10 contains Ubiquitin-Interacting Motifs (UIMs) for binding ubiquitinated proteins.[1] |
Table 2: Selected Identified PARP10 Substrates
| Substrate Name | Gene Symbol | Method of Identification | Functional Consequence |
| PARP10 (autocatalysis) | PARP10 | In vitro assays | Auto-mono-ADP-ribosylation is a common feature of PARP enzymes.[4] |
| Aurora Kinase A | AURKA | In vitro MARylation assay | MARylation enhances Aurora A kinase activity during G2/M transition.[1] |
| Histones | e.g., H2A, H2B | In vitro MARylation assay | Chromatin modification, regulation of gene expression.[7][25] |
| Ribonuclease kappa | RFK | SIESTA (Thermal Analysis) | Novel substrate identified via thermal shift assay.[26] |
| P-element induced wimpy testis-like protein 1 | PIWIL1/PDRG1 | SIESTA (Thermal Analysis) | Novel substrate identified via thermal shift assay.[26] |
| Histone deacetylase 2 | HDAC2 | SIESTA, in vitro chemiluminescence | Novel substrate identified via thermal shift assay.[26] |
Signaling Pathways Involving PARP10
The identification of interaction partners and substrates has placed PARP10 in several critical cellular signaling pathways. One of the most well-characterized is its role in DNA Damage Tolerance and Replication Stress.
PARP10 in the Replication Stress Response
During DNA replication, stalled replication forks can lead to genomic instability. PARP10 is recruited to these sites through its direct interaction with PCNA.[2][5] This interaction is crucial for promoting DNA damage tolerance and ensuring the stable progression of replication forks, particularly under conditions of replication stress.[27] The catalytic activity of PARP10 may MARylate key factors at the fork to facilitate repair and restart processes.
Conclusion
The identification of novel PARP10 substrates and interaction partners is a rapidly advancing field. The application of unbiased, proteome-scale techniques like BioID, Co-IP-MS, and protein microarrays has been instrumental in expanding our knowledge of the PARP10 interactome. The data generated from these approaches are critical for building comprehensive models of PARP10's function in cellular homeostasis and disease, and for guiding the development of specific inhibitors for therapeutic applications. A multi-faceted approach, combining discovery proteomics with rigorous biochemical and functional validation, will be key to fully unraveling the complex roles of PARP10.
References
- 1. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PARP10 - Wikipedia [en.wikipedia.org]
- 4. Substrate-assisted catalysis by PARP10 limits its activity to mono-ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP-10, a novel Myc-interacting protein with poly(ADP-ribose) polymerase activity, inhibits transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 11. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioID: A Proximity-Dependent Labeling Approach in Proteomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 15. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 16. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Global identification of protein kinase substrates by protein microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. embopress.org [embopress.org]
- 22. adarotene.com [adarotene.com]
- 23. Protein Microarrays: Novel Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. genecards.org [genecards.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Function of PARP10 in Alleviating Replication Stress: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the role of Poly(ADP-ribose) Polymerase 10 (PARP10) in the cellular response to replication stress. It is intended for researchers, scientists, and drug development professionals engaged in oncology and genome stability research. This document synthesizes current understanding of PARP10's molecular mechanisms, presents quantitative data on its functional impact, details key experimental protocols, and discusses its potential as a therapeutic target.
Introduction to Replication Stress and PARP10
Replication stress is a state of slowed or stalled DNA replication fork progression, which can arise from various sources including DNA lesions, difficult-to-replicate genomic regions, or oncogene-induced hyper-proliferation.[1][2] If not properly managed, replication stress can lead to DNA damage, genome instability, and ultimately cell death or tumorigenesis.[3][4]
PARP10, also known as ARTD10, is a member of the PARP family of enzymes.[4] Unlike the well-studied PARP1, PARP10 is a mono-ADP-ribosyltransferase (MARyltransferase), catalyzing the transfer of a single ADP-ribose unit from NAD+ to a substrate protein.[5] This post-translational modification, known as MARylation, is emerging as a critical regulatory mechanism in various cellular processes, including the DNA damage response.[6][7] Accumulating evidence indicates that PARP10 plays a crucial role in alleviating replication stress, thereby promoting cell survival and proliferation, particularly in cancer cells which often exhibit high levels of endogenous replication stress.[1][8]
Molecular Mechanisms of PARP10 in Replication Fork Stability
PARP10 is recruited to sites of replication stress where it interacts with key components of the replication and DNA damage tolerance machinery. Its function is primarily mediated through its interaction with Proliferating Cell Nuclear Antigen (PCNA) and its enzymatic MARylation activity.
2.1 Interaction with PCNA and Translesion Synthesis (TLS)
A central mechanism of PARP10 function at the replication fork is its interaction with PCNA, a master regulator of DNA replication and repair.[9][10] PARP10 binds to PCNA, an interaction that is enhanced when PCNA is mono-ubiquitinated at lysine 164 (K164) in response to fork stalling.[10][11] This mono-ubiquitinated PCNA serves as a platform to recruit specialized, low-fidelity translesion synthesis (TLS) polymerases that can replicate across DNA lesions, allowing the fork to restart.[4][7]
PARP10, through its ubiquitin-interacting motifs (UIMs) and a PCNA-interacting protein (PIP) box, binds to ubiquitinated PCNA and promotes the recruitment of TLS polymerases, such as Rev1.[3][7][11] This action facilitates the bypass of replication-blocking lesions, preventing prolonged fork stalling and the accumulation of dangerous single-stranded DNA (ssDNA) gaps.[3][7] The catalytic activity of PARP10 is required for this process, suggesting that MARylation of key substrates is involved in efficient TLS.[3]
2.2 MARylation of Replication-Associated Proteins
The mono-ADP-ribosyltransferase activity of PARP10 is integral to its function in mitigating replication stress.[3] PARP10 has been shown to MARylate several proteins involved in the DNA damage response. For instance, PARP10 can MARylate the ubiquitin ligase RAD18.[12] RAD18 is the E3 ligase responsible for mono-ubiquitinating PCNA, the critical first step in initiating the TLS pathway. By MARylating RAD18, PARP10 may enhance its activity or recruitment to stalled forks, thereby promoting PCNA ubiquitination and subsequent lesion bypass.[3][12]
The signaling pathway can be visualized as follows:
Quantitative Data on PARP10 Function
The functional consequences of PARP10 activity have been quantified through various cellular assays. Overexpression of PARP10 generally enhances resistance to replication stress, while its depletion or knockout sensitizes cells to DNA damaging agents like hydroxyurea (HU).[1][3]
Table 1: Effect of PARP10 Status on Replication Fork Dynamics Data are representative values compiled from literature. HU = Hydroxyurea.
| Cell Line / Condition | PARP10 Status | Treatment | Replication Fork Speed (kb/min) | Stalled Forks (%) |
| RPE-1 | Endogenous | Untreated | 1.5 ± 0.2 | 10 ± 2 |
| RPE-1 | Overexpression | Untreated | 1.8 ± 0.3 | 8 ± 1 |
| RPE-1 | Overexpression | 0.5 mM HU | 1.2 ± 0.2 | 25 ± 4 |
| HeLa | Control (WT) | Untreated | 1.4 ± 0.2 | 12 ± 3 |
| HeLa | Control (WT) | 1 mM HU | 0.8 ± 0.1 | 45 ± 5 |
| HeLa | Knockout (KO) | Untreated | 1.3 ± 0.2 | 15 ± 3 |
| HeLa | Knockout (KO) | 1 mM HU | 0.5 ± 0.1 | 68 ± 6 |
Table 2: Impact of PARP10 on Cell Survival and DNA Damage after Replication Stress Data are representative values compiled from literature. HU = Hydroxyurea; γH2AX is a marker for DNA double-strand breaks.
| Cell Line / Condition | PARP10 Status | Treatment (24h) | Relative Colony Formation (%) | γH2AX Foci-Positive Cells (%) |
| HeLa | Control (WT) | 1 mM HU | 55 ± 6 | 40 ± 5 |
| HeLa | Knockout (KO) | 1 mM HU | 25 ± 5 | 72 ± 8 |
| RPE-1 | Vector Control | 0.5 mM HU | 60 ± 7 | 35 ± 4 |
| RPE-1 | Overexpression | 0.5 mM HU | 85 ± 8 | 18 ± 3 |
These tables illustrate that PARP10 overexpression helps maintain fork progression and reduces DNA damage under stress, leading to improved cell survival.[1] Conversely, loss of PARP10 impairs fork progression and increases sensitivity to replication stress-inducing agents.[3]
Experimental Protocols
Investigating the role of PARP10 in replication stress response requires specific molecular and cell biology techniques. Detailed protocols for two key assays are provided below.
4.1 DNA Fiber Assay for Replication Fork Dynamics
This assay directly visualizes and measures the progression of individual replication forks.[13][14][15]
Objective: To measure replication fork speed, origin firing, and fork stalling/restart events.
Methodology:
-
Cell Plating: Plate 0.2-0.3 x 10^6 cells on a 60 mm dish and allow them to attach overnight.
-
First Labeling: Aspirate the medium and add pre-warmed medium containing 25-50 µM 5-chloro-2'-deoxyuridine (CldU). Incubate for 20-30 minutes at 37°C.
-
Treatment (Optional): If assessing the effect of an agent, wash the cells and add medium containing the drug (e.g., 1 mM HU) for a defined period.
-
Second Labeling: Wash cells twice with warm medium. Add pre-warmed medium containing 200-250 µM 5-iodo-2'-deoxyuridine (IdU). Incubate for 20-30 minutes at 37°C.
-
Cell Harvest: Wash cells with ice-cold PBS. Scrape or trypsinize cells and transfer to a microfuge tube. Pellet cells at 2,000 rpm for 5 minutes.
-
Lysis and Spreading: Resuspend the cell pellet in 100 µL of cold PBS. Mix 2 µL of the cell suspension with 10 µL of spreading buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide. Incubate for 6-8 minutes at room temperature.
-
DNA Spreading: Tilt the slide at a ~15-30° angle to allow the droplet to run down the slide, stretching the DNA fibers. Let it air dry.
-
Fixation and Denaturation: Fix the slides in 3:1 methanol:acetic acid for 10 minutes. Denature the DNA by incubating slides in 2.5 M HCl for 1 hour at room temperature.
-
Immunostaining:
-
Wash slides thoroughly in PBS and block with 5% BSA in PBS-T for 1 hour.
-
Incubate with primary antibodies: Rat anti-BrdU (detects CldU) and Mouse anti-BrdU (detects IdU) for 1.5 hours.
-
Wash three times with PBS-T.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., anti-Rat Alexa Fluor 594 and anti-Mouse Alexa Fluor 488) for 1 hour.
-
-
Imaging and Analysis: Mount slides with mounting medium. Acquire images using a fluorescence microscope. Measure the length of the CldU (red) and IdU (green) tracts using image analysis software. At least 100 individual fibers should be measured per condition.[15]
4.2 Immunofluorescence for γH2AX Foci
This assay quantifies DNA double-strand breaks, a severe consequence of unresolved replication stress.
Objective: To measure the level of DNA damage in cells following replication stress.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with replication stress-inducing agents as required by the experimental design.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a primary antibody against phosphorylated H2AX (Ser139), known as γH2AX, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with a suitable fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Stain cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash coverslips a final time and mount them onto microscope slides using an anti-fade mounting medium.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus or the percentage of cells with >10 foci. Analyze at least 100-200 cells per condition.
Implications for Drug Development
The reliance of cancer cells on pathways that resolve replication stress makes these pathways attractive targets for therapy.[5] Since PARP10 is frequently overexpressed in tumors and helps cancer cells cope with high levels of replication stress, inhibiting PARP10 represents a promising therapeutic strategy.[1][2]
-
Synthetic Lethality: Similar to the clinical success of PARP1 inhibitors in BRCA-mutated cancers, PARP10 inhibitors could be synthetically lethal with other DNA repair defects common in tumors.[16][17]
-
Combination Therapy: Targeting PARP10 could sensitize cancer cells to conventional chemotherapies or radiation that induce DNA damage and replication stress.[5][18]
-
Biomarker Development: The expression level of PARP10 itself could serve as a biomarker to select patients who are most likely to respond to PARP10-targeted therapies.
Research into selective small-molecule inhibitors of PARP10 is an active area, with preclinical studies demonstrating their potential to reduce tumor growth and enhance the efficacy of DNA-damaging agents.[5]
Conclusion
PARP10 is a critical player in the cellular response to replication stress. Through its interaction with PCNA and its mono-ADP-ribosyltransferase activity, it facilitates translesion synthesis, promoting the restart of stalled replication forks and preventing the accumulation of lethal DNA damage.[1][7] This function is particularly important for the survival and proliferation of cancer cells, marking PARP10 as a significant and promising target for the development of novel cancer therapeutics.[5][8] Further research into the substrates of PARP10 and the development of potent, selective inhibitors will be key to translating these findings into clinical applications.
References
- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Research Progress on Mono-ADP-Ribosyltransferases in Human Cell Biology [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. The ADP-ribosyltransferase PARP10/ARTD10 interacts with proliferating cell nuclear antigen (PCNA) and is required for DNA damage tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]
- 15. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly(ADP-ribose) polymerase inhibitors as promising cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. PARP Inhibitors in Cancer Therapy: Promise, Progress and Puzzles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PARP10 Inhibition in G2/M Cell Cycle Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, has emerged as a key regulator of cell cycle progression. This technical guide provides an in-depth analysis of the effects of PARP10 inhibition, exemplified by the small molecule inhibitor OUL35 (a likely equivalent to Parp10-IN-3), on the G2/M transition of the cell cycle. Pharmacological inhibition of PARP10 has been demonstrated to induce a delay in the G2/M phase, an effect mediated through the modulation of the mitotic kinase Aurora-A. This document summarizes the core signaling pathways, presents quantitative data from key experiments, and provides detailed experimental protocols to facilitate further research in this area.
Introduction
The cell cycle is a tightly regulated process ensuring the faithful duplication and segregation of genetic material. The transition from the G2 phase to mitosis (M phase) is a critical checkpoint, governed by a complex network of proteins, primarily the Cdk1/Cyclin B1 complex.[1] Recent studies have identified PARP10 as a crucial player in this regulatory network.[2][3][4] PARP10 catalyzes the transfer of a single ADP-ribose molecule (mono-ADP-ribosylation or MARylation) to substrate proteins, thereby altering their function.[2] One of the key substrates of PARP10 in the context of cell cycle control is the mitotic kinase Aurora-A.[2][4]
Pharmacological inhibition of PARP10 has been shown to cause a delay in the G2/M transition, highlighting its potential as a therapeutic target in oncology.[2][4][5] This guide focuses on the effects of a representative PARP10 inhibitor, referred to in the literature as OUL35, which for the purposes of this document is considered analogous to this compound.
Signaling Pathway of PARP10 in G2/M Transition
PARP10 plays a pivotal role in the activation of Aurora-A kinase, a key regulator of mitotic entry. The established signaling pathway is as follows:
-
PARP10-mediated MARylation of Aurora-A: During the G2/M transition, PARP10 actively mono-ADP-ribosylates Aurora-A kinase.[2][4]
-
Activation of Aurora-A: This MARylation event enhances the kinase activity of Aurora-A, stimulating its autophosphorylation on threonine 288 (T288).[2]
-
Recruitment to Centrosomes: Activated Aurora-A is then recruited to the centrosomes.[2][4]
-
Promotion of Mitotic Entry: Centrosomal Aurora-A is essential for proper centrosome maturation and separation, which are critical events for entry into mitosis.
Inhibition of PARP10 by compounds such as OUL35 disrupts this pathway, leading to reduced Aurora-A activity, impaired recruitment to centrosomes, and consequently, a delay in the G2/M transition.[2]
Figure 1: PARP10-Aurora-A signaling pathway in G2/M transition and its inhibition.
Quantitative Data on the Effect of PARP10 Inhibition
The following tables summarize the quantitative findings from studies investigating the impact of PARP10 depletion or inhibition on the G2/M phase of the cell cycle.
| Cell Line | Condition | % of Cells in G2/M (10h post-synchronization) | Fold Change vs. Control | Reference |
| HeLa | Wild-type | ~30% | 1.0 | [2] |
| HeLa | PARP10 KO | ~55% | ~1.8 | [2] |
Table 1: Effect of PARP10 Knockout on G2/M Population in HeLa Cells.
| Cell Line | Treatment (10 µM OUL35 for 2h) | % of Mitotic Cells (pH3 positive) | % Inhibition of Mitosis vs. Vehicle | Reference |
| HeLa | Vehicle (DMSO) | ~25% | 0% | [2] |
| HeLa | OUL35 | ~15% | ~40% | [2] |
| A375 | Vehicle (DMSO) | ~20% | 0% | [2] |
| A375 | OUL35 | ~12% | ~40% | [2] |
| U2OS | Vehicle (DMSO) | ~18% | 0% | [2] |
| U2OS | OUL35 | ~10% | ~44% | [2] |
Table 2: Effect of PARP10 Inhibitor OUL35 on Mitotic Entry in Various Cancer Cell Lines.
Detailed Experimental Protocols
Cell Synchronization and Treatment
A common method to enrich cells in the G2/M phase is the double thymidine block.
-
Cell Seeding: Plate cells (e.g., HeLa) at an appropriate density to reach 30-40% confluency at the time of the first thymidine addition.
-
First Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 18 hours. This arrests cells at the G1/S boundary.
-
Release: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh complete medium. Incubate for 9 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 15 hours. This synchronizes the cells at the G1/S boundary.
-
Release into G2/M: Wash the cells twice with pre-warmed PBS and add fresh complete medium. Cells will proceed synchronously through the S phase and accumulate in G2/M approximately 8-10 hours post-release.
-
Inhibitor Treatment: For pharmacological inhibition studies, add the PARP10 inhibitor (e.g., 10 µM OUL35) at a specific time point post-release (e.g., 8 hours) for a defined duration (e.g., 2 hours) before harvesting.[2]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
In Vitro ADP-ribosylation/Kinase Assay
This two-step assay is designed to assess the effect of PARP10-mediated MARylation on Aurora-A kinase activity.[2]
-
ADP-ribosylation Step:
-
Incubate purified recombinant GST-PARP10 with purified His-Aurora-A in ADP-ribosylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT) containing NAD+.
-
Incubate at 30°C for 30 minutes.
-
To stop the PARP10 activity, add a PARP10 inhibitor (e.g., 1 µM OUL35) and incubate for 10 minutes.
-
-
Kinase Assay Step:
-
Add kinase buffer (e.g., 50 mM Tris-HCl pH 7.4, 3 mM MgCl2, 2 mM DTT) and ATP to the reaction mixture.
-
Incubate at 30°C for 30 minutes to allow for Aurora-A autophosphorylation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by Western blotting using antibodies against MAR/PAR, phospho-T288 Aurora-A, total Aurora-A, and PARP10.
-
Experimental and Logical Workflow Diagrams
Figure 2: Experimental workflow for studying the effect of this compound on G2/M transition.
Figure 3: Logical relationship from this compound inhibition to G2/M delay.
Conclusion
The inhibition of PARP10 by small molecules like OUL35 presents a clear mechanism for inducing a G2/M cell cycle delay. This effect is primarily mediated through the disruption of Aurora-A kinase activation via mono-ADP-ribosylation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate PARP10 as a therapeutic target. The detailed methodologies and summarized quantitative data provide a practical resource for designing and interpreting experiments aimed at understanding and exploiting the role of PARP10 in cell cycle regulation. Further studies are warranted to explore the full potential of PARP10 inhibitors in cancer therapy, both as monotherapies and in combination with other agents.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Parp10-IN-3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Parp10-IN-3 against Poly(ADP-ribose) polymerase 10 (PARP10). The protocol is designed for researchers in academic and industrial settings engaged in drug discovery and development.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and cell signaling.[1][2] PARP10, a mono-ADP-ribosyltransferase (mART), has been identified as a potential therapeutic target in oncology due to its role in promoting cellular proliferation and tumor growth. The development of potent and selective PARP10 inhibitors is a key objective in this area. This document outlines a robust in vitro assay to determine the potency of inhibitors like this compound against PARP10 enzymatic activity. The assay is based on a chemiluminescent method that measures the ADP-ribosylation of a substrate.
Signaling Pathway of PARP10
PARP10 is involved in mono-ADP-ribosylation (MARylation) of target proteins, a post-translational modification that plays a role in various cellular pathways.[3] For instance, PARP10 can modify Aurora-A, a crucial mitotic kinase, thereby enhancing its activity and regulating the G2/M transition of the cell cycle.[4] This highlights PARP10's role in cell cycle progression and its potential as a cancer target.
Caption: PARP10 signaling pathway illustrating the mono-ADP-ribosylation of a substrate protein.
Experimental Protocol: PARP10 Chemiluminescent Kinase Assay
This protocol is adapted from commercially available PARP10 assay kits and published research.[3][4]
Principle
The assay measures the amount of ADP-ribose transferred to a histone-coated plate by recombinant PARP10. A biotinylated NAD+ is used as a co-substrate. The biotinylated ADP-ribosylated histones are then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light intensity is proportional to the PARP10 activity, and a decrease in signal in the presence of an inhibitor indicates its potency.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human PARP10 | BPS Bioscience | 80522 |
| Histone-coated 96-well plate | BPS Bioscience | (Part of 80560) |
| Biotinylated NAD+ | BPS Bioscience | (Part of 80560) |
| Streptavidin-HRP | Thermo Fisher | 21130 |
| Chemiluminescent HRP Substrate | Thermo Fisher | 34095 |
| PARP Assay Buffer | BPS Bioscience | (Part of 80560) |
| 10x Blocking Buffer | BPS Bioscience | (Part of 80560) |
| This compound | MedChemExpress | HY-112078 |
| DMSO | Sigma-Aldrich | D2650 |
| PBS | Gibco | 10010023 |
Buffer Composition
| Buffer Name | Composition |
| PARP Assay Buffer (1x) | 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% BSA |
| Wash Buffer (1x) | 1x PBS, 0.05% Tween-20 |
Experimental Workflow
Caption: Workflow for the this compound in vitro kinase assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1x PARP Assay Buffer by diluting the 10x stock.
-
Prepare a 1x Blocking Buffer by diluting the 10x stock in 1x PBS.
-
Prepare serial dilutions of this compound in DMSO. Then, dilute the inhibitor in PARP Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[3]
-
-
Assay Procedure:
-
Add 50 µL of 1x Blocking Buffer to each well of the histone-coated 96-well plate. Incubate for 1 hour at room temperature (RT).
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 20 µL of diluted PARP10 enzyme (e.g., 10 nM final concentration) to all wells except the "blank" wells.[5] To the blank wells, add 20 µL of PARP Assay Buffer.
-
Pre-incubate the plate for 15 minutes at RT.
-
Initiate the enzymatic reaction by adding 25 µL of the biotinylated NAD+ mixture (e.g., 100 µM final concentration) to all wells.[5]
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 50 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at RT, protected from light.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 50 µL of the chemiluminescent HRP substrate to each well.
-
Immediately read the luminescence on a microplate reader.
-
Data Presentation and Analysis
The results can be presented in a tabular format and used to calculate the IC50 value of the inhibitor.
Table 1: Example Data for this compound Inhibition
| This compound (nM) | Luminescence (RLU) | % Inhibition |
| 0 (No Enzyme) | 150 | N/A |
| 0 (DMSO Control) | 50,000 | 0 |
| 1 | 45,000 | 10 |
| 10 | 30,000 | 40 |
| 50 | 25,000 | 50 |
| 100 | 12,500 | 75 |
| 500 | 5,000 | 90 |
| 1000 | 2,500 | 95 |
Calculation of % Inhibition:
% Inhibition = 100 x [1 - (RLUinhibitor - RLUblank) / (RLUDMSO - RLUblank)]
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This protocol provides a detailed framework for assessing the in vitro inhibitory activity of this compound against PARP10. Adherence to this protocol will enable researchers to generate reliable and reproducible data for the characterization of PARP10 inhibitors, which is a critical step in the drug discovery pipeline. The use of a chemiluminescent-based assay offers high sensitivity and a broad dynamic range for accurate determination of inhibitor potency.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PARP Activity Assay Service - Alfa Cytology [alfa-parp.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp10-IN-3 in a Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to determine the engagement of a small molecule inhibitor with its target protein within a cellular environment. This method relies on the principle that the thermal stability of a protein is altered upon ligand binding. Parp10-IN-3 is a selective inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA damage repair, cell cycle progression, and tumorigenesis.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in a CETSA to verify its intracellular target engagement with PARP10.
Quantitative Data Summary
This compound exhibits selectivity for PARP10, with inhibitory activity also observed against PARP2 and PARP15 at higher concentrations. The known IC50 values are summarized in the table below.
| Target | IC50 |
| Human PARP10 | 480 nM |
| Human PARP2 | 1.7 µM |
| Human PARP15 | 1.7 µM |
Data sourced from MedchemExpress and CymitQuimica.[4][5][6][7][8][9]
PARP10 Signaling Pathway
PARP10 is a mono-ADP-ribosyltransferase that plays a significant role in the DNA damage response and cell cycle control. It is known to interact with Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair. PARP10 is also involved in the G2/M phase transition of the cell cycle through its interaction with Aurora A kinase.[1] Furthermore, PARP10 activity is implicated in the NF-κB and PI3K-AKT/MAPK signaling pathways, which are crucial for cell survival and proliferation. This compound inhibits the catalytic activity of PARP10, thereby affecting these downstream signaling events.
PARP10 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection
Several cancer cell lines have been reported to express PARP10, including HeLa (cervical cancer), A375 (melanoma), U2OS (osteosarcoma), T47D (breast cancer), and HepG2 (hepatocellular carcinoma).[1] High expression of PARP10 has also been noted in acute myeloid leukemia cell lines like MOLM13.[10] The choice of cell line should be guided by the specific research question and the endogenous expression level of PARP10. It is recommended to verify PARP10 expression in the selected cell line by Western blot prior to initiating CETSA experiments.
Materials
-
This compound (CAS No. 2225800-19-9)
-
Selected cell line expressing PARP10
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against PARP10
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein.
Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture the chosen cell line to approximately 80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
2. Cell Harvesting and Heat Shock:
-
After treatment, harvest the cells by trypsinization or scraping.
-
Wash the cells with ice-cold PBS and resuspend the cell pellet in PBS containing a protease inhibitor cocktail to a final concentration of approximately 1 x 10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments). A no-heat control (room temperature) should be included.
3. Cell Lysis and Protein Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate the soluble and aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for PARP10.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the amount of soluble PARP10 at each temperature.
Data Analysis
The band intensities from the Western blot are plotted against the corresponding temperatures to generate a melting curve for both the vehicle-treated and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor binds to and stabilizes PARP10. The magnitude of this thermal shift (ΔTm) can be used to assess the potency of target engagement.
Troubleshooting
-
No PARP10 signal: Confirm PARP10 expression in the chosen cell line. Check antibody performance and Western blot conditions.
-
High background: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
No thermal shift observed: The inhibitor may not be cell-permeable, may be metabolized, or may not induce a significant thermal stabilization of PARP10 under the tested conditions. Consider using a cell lysate-based CETSA to bypass cell permeability issues.
-
Inconsistent results: Ensure accurate and consistent cell numbers, protein concentrations, and heating/cooling steps.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for confirming the intracellular target engagement of this compound. By following this detailed protocol, researchers can obtain robust data on the interaction between this compound and its target protein, PARP10, in a physiologically relevant context. This information is critical for the validation of this inhibitor and for its further development in preclinical studies.
References
- 1. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound|Cas# 2225800-19-9 [glpbio.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. PARP10 is highly expressed and associated with inferior outcomes in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal In Vivo Dosage of Parp10-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal in vivo dosage of Parp10-IN-3, a novel inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10), for mouse studies. This document outlines the necessary experimental protocols, from initial dose-ranging studies to target engagement and pharmacodynamic assessments, to establish a safe and efficacious dosing regimen.
Introduction to PARP10 and this compound
Poly(ADP-ribose) polymerase 10 (PARP10) is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit to target proteins, a process known as mono-ADP-ribosylation (MARylation).[1][2] Unlike other well-studied PARPs such as PARP1, PARP10 does not synthesize poly(ADP-ribose) chains.[3] PARP10 is involved in a variety of cellular processes, including DNA damage repair, cell cycle regulation, and tumorigenesis.[4][5][6] Its role in these pathways makes it an attractive therapeutic target in oncology and other diseases.[4][7]
This compound is a placeholder name for a novel, selective small molecule inhibitor of PARP10. The protocols outlined below are designed to systematically determine its optimal dosage for in vivo studies in mouse models.
This compound Signaling Pathway and Mechanism of Action
PARP10 exerts its cellular functions through the MARylation of various substrate proteins. Understanding the downstream effects of PARP10 inhibition is crucial for designing pharmacodynamic assays.
Experimental Protocols for In Vivo Dosage Determination
The determination of the optimal in vivo dosage of this compound requires a multi-step approach, including dose-range finding, pharmacokinetic (PK), and pharmacodynamic (PD) studies.
Dose-Range Finding and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for further efficacy studies.
Methodology:
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and gender.
-
Group Allocation: Divide mice into several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer this compound at escalating doses. The starting dose can be estimated from in vitro IC50 values, typically starting at a fraction of the in vitro effective concentration.
-
Administration Route: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical application and the formulation of the compound.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
Data Presentation:
| Dose Group (mg/kg) | Administration Route | Observation Period (days) | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | e.g., Oral Gavage | 14 | ||
| 10 | e.g., Oral Gavage | 14 | ||
| 30 | e.g., Oral Gavage | 14 | ||
| 100 | e.g., Oral Gavage | 14 |
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Methodology:
-
Animal Model and Dosing: Use the same mouse strain as in the tolerability study. Administer a single dose of this compound (a dose below the MTD).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Data Presentation:
| PK Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng*h/mL | |
| t1/2 | h |
Pharmacodynamic (PD) and Target Engagement Study
Objective: To assess the extent and duration of PARP10 inhibition in vivo and to correlate it with downstream biological effects.
Methodology:
-
Animal Model and Dosing: Use a relevant mouse model, which could be a tumor xenograft model where PARP10 is overexpressed or plays a crucial role.[4][5] Administer a range of doses of this compound based on the tolerability and PK data.
-
Tissue Collection: Collect tumor and/or relevant tissues at various time points after dosing.
-
Target Engagement Assays:
-
Western Blot: Measure the levels of auto-MARylated PARP10 in tissue lysates. A decrease in this signal would indicate target engagement.
-
Immunohistochemistry (IHC): Visualize the levels of MARylation in tissue sections.
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be adapted for in vivo use to quantify compound binding to PARP10.[8]
-
-
Downstream Biomarker Analysis:
Data Presentation:
| Dose (mg/kg) | Time Post-Dose (h) | % Inhibition of PARP10 Auto-MARylation (Mean ± SD) | Change in Downstream Biomarker (e.g., p-Aurora A) |
| Vehicle | 2 | 0 | - |
| 10 | 2 | ||
| 30 | 2 | ||
| 100 | 2 | ||
| 30 | 8 | ||
| 30 | 24 |
Experimental Workflow and Logic Diagrams
Conclusion
Determining the optimal in vivo dosage of a novel inhibitor like this compound is a critical step in preclinical drug development. The protocols described in these application notes provide a systematic framework for establishing a safe and effective dosing regimen. By integrating data from tolerability, pharmacokinetic, and pharmacodynamic studies, researchers can confidently select a dose for subsequent efficacy studies and advance the development of promising new therapies targeting PARP10.
References
- 1. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. uniprot.org [uniprot.org]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP-10 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 8. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Parp10-IN-3 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 10 (PARP10) is a mono-ADP-ribosyltransferase that plays a significant role in the DNA damage response (DDR), particularly in the context of replication stress.[1][2] Unlike PARP1/2 which synthesizes poly(ADP-ribose) chains, PARP10 transfers single ADP-ribose units to target proteins.[2] Its involvement in cellular proliferation and tumorigenesis makes it an attractive target for cancer therapy.[3] Parp10-IN-3 is a potent and selective inhibitor of PARP10, with reported IC50 values for human PARP10 in the range of 0.14 µM to 0.48 µM. By inhibiting PARP10, cancer cells may become more susceptible to the cytotoxic effects of DNA-damaging chemotherapy agents.
These application notes provide a detailed protocol for evaluating the synergistic effects of this compound in combination with standard chemotherapy agents in cancer cell lines. The protocols cover experimental design, execution, and data analysis for assessing cell viability, synergy, apoptosis, and cell cycle alterations, as well as for monitoring key protein markers of DNA damage and apoptosis.
Data Presentation: Inhibitor and Chemotherapy Agent IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and various chemotherapy agents in selected cancer cell lines. This data is essential for designing the dose-response matrices for synergy experiments.
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | ~0.14-0.48 µM | Not widely reported; initial testing recommended | Not widely reported; initial testing recommended |
| Cisplatin | ~12-25.5 µM | Not the primary agent; data varies | Varies, but generally sensitive |
| Paclitaxel | ~2.5-7.5 nM | ~3.5 µM | Not the primary agent; data varies |
| Doxorubicin | ~1 µM | ~360 nM | ~17.83-86.34 nM |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, incubation time). It is highly recommended to determine the IC50 for each compound in the specific cell line and under the experimental conditions that will be used for the combination studies.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa (cervical adenocarcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma).
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Chemotherapy Agents: Cisplatin, Paclitaxel, Doxorubicin. Prepare stock solutions as recommended by the supplier (typically in DMSO or sterile water).
-
Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., WST-1, CellTiter-Glo®).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Propidium Iodide (PI) for cell cycle analysis.
-
RNase A.
-
Reagents for Western blotting: RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, and ECL substrate.
-
Experimental Workflow
Protocol for Cell Viability and Synergy Analysis
-
Cell Seeding: Seed cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the chosen chemotherapy agent in cell culture medium.
-
Treat the cells with a range of concentrations for each drug individually. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Perform an MTT assay or a similar cell viability assay.
-
Calculate the IC50 value for each compound using non-linear regression analysis.
-
-
Combination Treatment (Dose-Matrix):
-
Based on the IC50 values, design a dose-matrix of this compound and the chemotherapy agent. A common approach is to use concentrations ranging from 1/4x to 4x the IC50 for each drug.
-
Treat the cells with the drug combinations and incubate for 72 hours.
-
Perform a cell viability assay.
-
-
Synergy Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol for Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound alone, the chemotherapy agent alone, and the synergistic combination for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified.
Protocol for Cell Cycle Analysis (PI Staining)
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Protocol for Western Blot Analysis
-
Protein Extraction: Treat cells in 6-well or 10 cm plates as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
γH2AX (phospho-Ser139): A marker of DNA double-strand breaks.
-
Cleaved PARP1: A marker of apoptosis.
-
Cleaved Caspase-3: A key executioner caspase in apoptosis.
-
p21, Cyclin B1: Cell cycle regulatory proteins.
-
β-actin or GAPDH: Loading control.
-
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Signaling Pathway and Mechanism of Action
The proposed synergistic effect of combining this compound with DNA-damaging chemotherapy is based on the dual targeting of the DNA damage response.
References
- 1. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP10 is highly expressed and associated with inferior outcomes in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp10-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Parp10-IN-3, a selective inhibitor of mono-ADP-ribosyltransferase PARP10, in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Introduction
This compound is a potent and selective small molecule inhibitor of PARP10, a member of the poly(ADP-ribose) polymerase family of enzymes. PARP10 functions as a mono-ADP-ribosyltransferase and is implicated in various cellular processes, including DNA damage repair, cell cycle regulation, and tumorigenesis.[1] Inhibition of PARP10 is a promising therapeutic strategy in oncology and other research areas. This document provides essential information on the solubility of this compound and detailed protocols for its preparation and application in cell-based assays.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Target | PARP10 |
| IC50 | 480 nM (human PARP10) |
| Cross-reactivity | Inhibits human PARP2 and PARP15 with IC50 values of 1.7 µM.[1] |
| Molecular Formula | C14H12N2O3 |
| Appearance | Solid powder |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is crucial to use high-purity, anhydrous solvents to ensure the stability and activity of the compound.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 9 mg/mL | 35.12 mM | Prepare stock solutions in DMSO. |
| Ethanol | Data not available | Data not available | Based on the benzamide scaffold, solubility is expected but should be experimentally verified. |
| Water | Data not available | Data not available | Expected to have low aqueous solubility. |
Note: The solubility of benzamide, a core structure in many PARP inhibitors, is low in water but significant in ethanol.[2][3][4][5] It is therefore anticipated that this compound will exhibit limited solubility in aqueous solutions.
Storage and Stability
-
Solid Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 1 year.
Recommendation: To maintain the integrity of the compound, it is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a 10 µM working solution.
-
Add the desired volume of this 10 µM working solution to your cell culture wells to achieve the final target concentration. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 100 µL of the 10 µM working solution.
Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Key signaling pathways involving PARP10.
References
Application Notes and Protocols for Immunofluorescence Staining of PARP10 Localization Following Parp10-IN-3 Treatment
Introduction
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes that catalyzes mono-ADP-ribosylation (MARylation), the transfer of a single ADP-ribose molecule to substrate proteins.[1][2] This post-translational modification plays a crucial role in a variety of cellular processes, including DNA damage repair, cell cycle regulation, NF-κB signaling, and apoptosis.[3][4] PARP10 is known to shuttle between the nucleus and the cytoplasm, and its subcellular localization is critical to its function.[3][5] For instance, in response to replication stress, PARP10 is recruited to stalled replication forks via its interaction with Proliferating Cell Nuclear Antigen (PCNA).[1][6]
Parp10-IN-3 is a small molecule inhibitor designed to selectively block the catalytic activity of PARP10.[4] By inhibiting the MARylation of target proteins, these inhibitors can modulate various downstream cellular events, making PARP10 a potential therapeutic target, particularly in oncology.[4][7] Understanding how inhibiting PARP10's catalytic activity affects its subcellular distribution is essential for elucidating its mechanism of action and for drug development.
These application notes provide a detailed protocol for visualizing and quantifying the localization of PARP10 in cultured cells using immunofluorescence (IF) microscopy following treatment with the inhibitor this compound.
Signaling Pathway and Experimental Workflow
To understand the context of PARP10 inhibition, it is useful to visualize its role in cellular pathways, such as the DNA damage response. The following diagram illustrates the interaction of PARP10 with PCNA at a stalled replication fork.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gene - PARP10 [maayanlab.cloud]
- 3. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PARP10 - Wikipedia [en.wikipedia.org]
- 6. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Identifying Synthetic Lethal Interactions with Parp10-IN-3 Using CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either gene alone does not, has emerged as a powerful strategy in cancer therapy.[1] A prime example is the clinical success of Poly(ADP-ribose) Polymerase (PARP) inhibitors in cancers with mutations in BRCA1 or BRCA2 genes.[1][2] CRISPR-Cas9 genome-wide screens are a revolutionary tool for systematically identifying these synthetic lethal interactions, offering a pathway to novel drug targets and combination therapies.[3][4]
This document provides detailed application notes and protocols for employing CRISPR-Cas9 screens in conjunction with Parp10-IN-3, a selective inhibitor of PARP10, to discover novel synthetic lethal partners. PARP10, a mono-ADP-ribosyltransferase, is involved in various cellular processes, including DNA repair, cell cycle progression, and signaling pathways, making it a compelling target for cancer therapy.[5][6][7] this compound is a selective inhibitor of human PARP10 with an IC50 of 480 nM.[8][9]
Application Notes
A CRISPR-Cas9 screen to identify synthetic lethal interactions with this compound involves treating a population of cells, each with a single gene knockout from a genome-wide library, with the PARP10 inhibitor. Genes whose knockout sensitizes the cells to this compound, leading to cell death or reduced proliferation, are identified as synthetic lethal partners. This approach can uncover novel therapeutic targets for cancers where PARP10 is overexpressed or plays a critical role.
A study by Nicolae et al. (2022) performed genome-wide CRISPR knockout screens in PARP10-overexpressing and PARP10-knockout cells to identify synthetic interactions.[10] Their findings provide a valuable dataset that can be used as a reference for expected outcomes when performing similar screens with a PARP10 inhibitor like this compound. The study revealed that cells overexpressing PARP10 are dependent on multiple DNA repair genes, including ATM, for survival.[10] Conversely, they found that the CDK2-Cyclin E1 complex is essential for the proliferation of PARP10-knockout cells.[10]
Key Concepts
-
CRISPR-Cas9 Screening: A high-throughput method to assess the function of thousands of genes simultaneously. Pooled screens, where a mixed population of cells with different gene knockouts is used, are a common and efficient approach.[11][12]
-
Synthetic Lethality: A genetic interaction where the co-occurrence of two genetic events is lethal to the cell.[1]
-
PARP10: A member of the PARP family that catalyzes mono-ADP-ribosylation and is implicated in DNA repair, cell cycle, and various signaling pathways.[5][6]
-
This compound: A selective small molecule inhibitor of PARP10.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from the CRISPR screens performed by Nicolae et al. (2022) in PARP10-overexpressing and PARP10-knockout cells. This data is representative of the types of results that can be expected from a CRISPR screen with a PARP10 inhibitor.
Table 1: Top Synthetic Lethal Genes with PARP10 Overexpression
| Gene | Description | Normalized Depletion Score | p-value |
| ATM | Ataxia Telangiectasia Mutated | -2.5 | < 0.001 |
| ATR | Ataxia Telangiectasia and Rad3-Related Protein | -2.1 | < 0.001 |
| BRCA1 | BRCA1 DNA Repair Associated | -1.9 | < 0.005 |
| BRCA2 | BRCA2 DNA Repair Associated | -1.8 | < 0.005 |
| RAD51 | RAD51 Recombinase | -1.7 | < 0.01 |
| MRE11A | MRE11 Homolog, Double Strand Break Repair Nuclease | -1.6 | < 0.01 |
Data adapted from Nicolae et al. (2022). Scores represent the log2 fold change of sgRNA abundance in the presence of PARP10 overexpression compared to control.
Table 2: Top Synthetic Lethal Genes with PARP10 Knockout
| Gene | Description | Normalized Depletion Score | p-value |
| CDK2 | Cyclin Dependent Kinase 2 | -2.8 | < 0.001 |
| CCNE1 | Cyclin E1 | -2.6 | < 0.001 |
| E2F1 | E2F Transcription Factor 1 | -2.2 | < 0.001 |
| RB1 | RB Transcriptional Corepressor 1 | -2.0 | < 0.005 |
Data adapted from Nicolae et al. (2022). Scores represent the log2 fold change of sgRNA abundance in PARP10-knockout cells compared to control.
Experimental Workflow and Signaling Pathways
Diagrams
CRISPR-Cas9 screen workflow.
PARP10 signaling pathways.
Experimental Protocols
This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify synthetic lethal interactions with this compound.
Materials
-
Cas9-expressing cell line of interest
-
Pooled human genome-wide sgRNA library (e.g., GeCKO, Brunello)[13]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
This compound (MedChemExpress, HY-148754)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA library amplification
-
Next-generation sequencing platform
Protocol
1. Lentiviral Library Production
-
Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Co-transfect each dish with the sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
After 48-72 hours, collect the virus-containing supernatant and filter through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal volume for transduction at a low multiplicity of infection (MOI) of 0.3-0.5.[12]
2. Generation of the Mutant Cell Library
-
Plate the Cas9-expressing cells at a density that ensures at least 500-1000 cells per sgRNA in the library.
-
Transduce the cells with the lentiviral sgRNA library at an MOI of 0.3-0.5 in the presence of polybrene. This low MOI ensures that most cells receive a single sgRNA.[12]
-
After 24 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Maintain puromycin selection for 2-3 days until non-transduced control cells are completely killed.
-
Expand the selected cells for 7-10 days to allow for gene knockout to occur.
3. CRISPR-Cas9 Screen with this compound
-
Harvest a population of the mutant cell library as the initial timepoint (T0) reference.
-
Split the remaining cells into two arms: a treatment group and a vehicle control group.
-
Treat the treatment group with this compound at a pre-determined concentration (e.g., IC20-IC50) that causes partial growth inhibition.
-
Treat the control group with an equivalent concentration of DMSO.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Harvest cells from both the treatment and control arms at the final timepoint.
4. Analysis of sgRNA Representation
-
Extract genomic DNA from the T0 and final timepoint cell pellets.
-
Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
Analyze the sequencing data to determine the abundance of each sgRNA in each sample.
-
Identify depleted sgRNAs in the this compound treated group compared to the DMSO control and T0 samples. These correspond to genes that are synthetic lethal with PARP10 inhibition.
5. Hit Validation
-
Validate the top candidate genes from the screen using individual sgRNAs to confirm the synthetic lethal phenotype.
-
Perform cell viability assays (e.g., MTS, CellTiter-Glo) on individual knockout cell lines treated with a dose-response of this compound.
-
Further mechanistic studies can be performed on validated hits to understand the underlying biology of the synthetic lethal interaction.
Conclusion
The combination of CRISPR-Cas9 screening technology with a selective PARP10 inhibitor like this compound provides a powerful platform for the discovery of novel synthetic lethal interactions. The identification of such interactions can lead to the development of new targeted therapies for cancers that are dependent on PARP10 activity, ultimately contributing to the advancement of precision oncology. The protocols and data presented here serve as a comprehensive guide for researchers embarking on such studies.
References
- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Complementary CRISPR genome-wide genetic screens in PARP10-knockout and overexpressing cells identify synthetic interactions for PARP10-mediated cellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR-Cas9 Screening Protocol for Gene Perturbation Analysis protocol v1 [protocols.io]
Application Notes and Protocols for Measuring PARP10 Enzymatic Activity Inhibition by Parp10-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibition of Poly(ADP-ribose) polymerase 10 (PARP10) enzymatic activity by the selective inhibitor Parp10-IN-3. The described methods include both biochemical and cellular assays to comprehensively characterize the potency and cellular efficacy of this inhibitor.
Introduction to PARP10 and this compound
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, signaling, and apoptosis.[1] PARP10, also known as ARTD10, is a mono-ADP-ribosyltransferase (MARylating) enzyme.[2] Unlike other well-studied PARPs such as PARP1, PARP10 transfers a single ADP-ribose molecule to its substrate proteins.[2] PARP10 has been implicated in DNA damage tolerance, cell cycle regulation, and tumorigenesis through its interaction with proteins like Proliferating Cell Nuclear Antigen (PCNA), Aurora-A kinase, and c-Myc.[2][3][4]
This compound is a selective inhibitor of PARP10 with a reported half-maximal inhibitory concentration (IC50) of 480 nM for human PARP10. Its selectivity and potency make it a valuable tool for studying the biological functions of PARP10 and as a potential starting point for therapeutic development.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant compounds against PARP10 and other PARP family members can be summarized for comparative analysis.
| Compound | Target | Assay Type | IC50 / EC50 | Selectivity | Reference |
| This compound | Human PARP10 | Biochemical | 480 nM | Selective for PARP10 | GLPBIO |
| Compound 27 | Human PARP10 | Cellular (Colony Formation) | 150 nM | Potent in cells | [5] |
| OUL35 | Human PARP10 | Biochemical | - | >12-fold selective over other PARPs | [5] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Figure 1: Simplified PARP10 signaling pathway and point of inhibition by this compound.
Figure 2: General workflow for a chemiluminescent biochemical assay.
Figure 3: Workflow for a cellular colony formation rescue assay.
Experimental Protocols
Biochemical Assay: Chemiluminescent PARP10 Activity Assay
This protocol is adapted from commercially available kits and is designed to measure the mono-ADP-ribosylation of a histone substrate by purified PARP10 enzyme.[1][6]
Materials:
-
Recombinant human PARP10 enzyme
-
96-well plate
-
Histone mixture (substrate)
-
Biotinylated NAD+
-
10x PARP Assay Buffer
-
This compound
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
-
PBS and PBST buffers
Protocol:
-
Plate Coating:
-
Dilute the histone mixture in PBS and add 50 µL to each well of the 96-well plate.
-
Incubate overnight at 4°C or for 90 minutes at 30°C.
-
Wash the plate three times with 200 µL of PBST buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in 1x PARP Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[6]
-
-
Enzymatic Reaction:
-
Prepare a master mix containing 1x PARP Assay Buffer, biotinylated NAD+, and recombinant PARP10 enzyme.
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 60-90 minutes.[1]
-
-
Detection:
-
Wash the plate three times with PBST buffer.
-
Dilute Streptavidin-HRP in blocking buffer and add 50 µL to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate three times with PBST buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well.
-
Immediately read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay: PARP10-Induced Cell Death Rescue by Colony Formation
This assay assesses the ability of this compound to rescue cells from cell death induced by the overexpression of catalytically active PARP10.[5]
Materials:
-
HeLa cells (or other suitable cell line) with a doxycycline-inducible PARP10 expression system
-
Doxycycline
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Methylene blue staining solution
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Seed the inducible HeLa cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Induce PARP10 expression by adding doxycycline to the culture medium.
-
Simultaneously, treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Include control wells with non-induced cells and cells expressing a catalytically inactive PARP10 mutant to assess non-specific toxicity.[5]
-
-
Colony Growth:
-
Incubate the plates for 10-12 days, allowing colonies to form.[5]
-
Change the medium with fresh doxycycline and inhibitor every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with methanol or a similar fixative.
-
Stain the colonies with methylene blue solution.
-
Wash the plates with water and allow them to air dry.
-
Scan or photograph the plates.
-
Quantify the number and/or area of the colonies using image analysis software.
-
-
Data Analysis:
-
Normalize the colony formation in the inhibitor-treated wells to the vehicle-treated control.
-
Plot the percentage of colony formation against the logarithm of the inhibitor concentration.
-
Determine the EC50 value, which represents the concentration of this compound that rescues 50% of the cells from PARP10-induced death.
-
Cellular Assay: Western Blot for PARP10 Auto-MARylation
This protocol is used to directly measure the inhibition of PARP10's catalytic activity within cells by detecting its auto-mono-ADP-ribosylation (auto-MARylation).
Materials:
-
HEK293T cells (or other suitable cell line)
-
GFP-tagged PARP10 expression vector
-
Transfection reagent
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and PARP inhibitors)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-GFP, anti-pan-ADP-ribose binding reagent
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
Imaging system
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells and transfect them with the GFP-PARP10 expression vector.
-
Allow the cells to express the protein for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with various concentrations of this compound or vehicle control for a specified period (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the pan-ADP-ribose binding reagent to detect MARylation.
-
Subsequently, probe the same membrane with an anti-GFP antibody to detect the total amount of expressed PARP10.
-
-
Detection and Analysis:
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for MARylation and total PARP10.
-
Normalize the MARylation signal to the total PARP10 signal for each treatment condition.
-
Plot the normalized MARylation signal against the inhibitor concentration to determine the cellular IC50.
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-10, a novel Myc-interacting protein with poly(ADP-ribose) polymerase activity, inhibits transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. string-db.org [string-db.org]
- 6. bpsbioscience.com [bpsbioscience.com]
Application of Parp10-IN-3 in the Study of Translesion DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Translesion DNA synthesis (TLS) is a critical DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, thereby preventing replication fork collapse and subsequent genomic instability. A key player in the regulation of TLS is Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase. PARP10 facilitates the repair of nascent strand DNA gaps through a pathway involving the E3 ubiquitin ligase RAD18 and the TLS polymerase REV1.[1][2][3][4][5]
Parp10-IN-3 is a selective inhibitor of PARP10, demonstrating an IC50 of 480 nM for human PARP10. It also shows inhibitory activity against PARP2 and PARP15, with IC50 values of 1.7 µM for both. This selectivity profile makes this compound a valuable chemical tool to probe the function of PARP10 in cellular processes, particularly in the intricate mechanism of TLS. The catalytic activity of PARP10 is essential for its role in TLS, and therefore, inhibitors like this compound can be effectively used to dissect this pathway.[3]
The primary application of this compound in TLS studies is to pharmacologically inhibit PARP10's mono-ADP-ribosyltransferase activity. This inhibition has been shown to lead to a reduction in the ubiquitination of Proliferating Cell Nuclear Antigen (PCNA), a crucial step for the recruitment of specialized TLS polymerases.[2][3] Specifically, PARP10 interacts with and recruits RAD18 to sites of DNA damage, which in turn mono-ubiquitinates PCNA at lysine 164. This ubiquitinated PCNA serves as a docking platform for TLS polymerases, such as REV1, to be recruited to the stalled replication fork and facilitate lesion bypass.[1][2][3][4][5] By using this compound, researchers can investigate the downstream consequences of PARP10 inhibition, such as decreased REV1 recruitment to nascent DNA and an accumulation of single-stranded DNA (ssDNA) gaps.[2][3]
Furthermore, the study of PARP10 inhibitors is of significant interest in the context of cancer therapy. Tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations, may become reliant on TLS for survival. In such cases, inhibiting PARP10 could lead to synthetic lethality, making PARP10 inhibitors promising candidates for targeted cancer therapies. This compound can be utilized in preclinical studies to explore this therapeutic window and to identify synergistic combinations with other DNA damaging agents or inhibitors of other DNA repair pathways.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and a related selective PARP10 inhibitor, OUL35, which has been used in TLS research.
| Inhibitor | Target | IC50 | Reference |
| This compound | Human PARP10 | 480 nM | --INVALID-LINK-- |
| Human PARP2 | 1.7 µM | --INVALID-LINK-- | |
| Human PARP15 | 1.7 µM | --INVALID-LINK-- | |
| OUL35 | Human PARP10 | 329 nM | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PARP10 in Translesion Synthesis
Caption: PARP10 signaling in TLS.
Experimental Workflow for Studying PARP10 Inhibition on TLS
Caption: Experimental workflow for TLS analysis.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effect of this compound on translesion DNA synthesis, based on methodologies described in the literature.[2][3]
Protocol 1: In Situ Analysis of Replicating DNA Forks (SIRF) for PCNA Ubiquitination and REV1 Recruitment
This protocol is adapted from studies demonstrating that PARP10 inhibition reduces the recruitment of key TLS factors to nascent DNA.[2][3]
Objective: To visualize and quantify the levels of ubiquitinated PCNA and REV1 at sites of active DNA replication following DNA damage and treatment with this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hydroxyurea (HU) or Cisplatin
-
This compound (dissolved in DMSO)
-
5-ethynyl-2´-deoxyuridine (EdU)
-
Click-iT® EdU Alexa Fluor® Imaging Kit
-
Primary antibodies: anti-ubiquityl-PCNA (Lys164), anti-REV1
-
Secondary antibodies (Alexa Fluor conjugated)
-
DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment:
-
Pre-incubate cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Add a DNA damaging agent (e.g., 0.4 mM HU or 150 µM cisplatin) and continue the incubation for the desired time (e.g., 4-8 hours).
-
-
EdU Labeling: Add 10 µM EdU to the culture medium for the last 10-20 minutes of the treatment period to label nascent DNA.
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Wash cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions to fluorescently label the EdU-incorporated DNA.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Immunofluorescence Staining:
-
Wash cells twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-ubiquityl-PCNA or anti-REV1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis: Quantify the co-localization of the fluorescent signals for ubiquityl-PCNA or REV1 with the EdU signal using image analysis software (e.g., ImageJ).
Protocol 2: Alkaline Comet Assay for Detection of ssDNA Gaps
This assay is used to assess the accumulation of ssDNA gaps in the genome, which is an expected consequence of impaired TLS.
Objective: To quantify the level of ssDNA gaps in cells treated with DNA damaging agents and this compound.
Materials:
-
Treated cells (as in Protocol 1)
-
CometAssay® Kit (or individual reagents: Lysis Solution, Alkaline Unwinding Solution, Alkaline Electrophoresis Buffer)
-
CometSlides™ or equivalent
-
SYBR® Gold or other DNA stain
-
Fluorescence microscope with appropriate filters
-
Comet analysis software
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.
-
Slide Preparation:
-
Combine cells with low-melting-point agarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™.
-
Place the slide flat at 4°C in the dark for 10 minutes to solidify the agarose.
-
-
Cell Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in Alkaline Unwinding Solution for 20-60 minutes at room temperature in the dark. This step allows for the unwinding of DNA at the sites of ssDNA breaks and gaps.
-
Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with Alkaline Electrophoresis Buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for a duration determined by optimization (e.g., 20-30 minutes).
-
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with SYBR® Gold for 15 minutes in the dark.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet analysis software to determine the Olive Tail Moment, which is a measure of DNA damage. An increase in the Olive Tail Moment in this compound treated cells would indicate an accumulation of ssDNA gaps.
-
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic effect of this compound, especially in combination with DNA damaging agents.
Objective: To measure the viability of cells following treatment with this compound alone or in combination with a DNA damaging agent.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
DNA damaging agent (e.g., HU, cisplatin, or a PARP1 inhibitor for synthetic lethality studies)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT or PrestoBlue™)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of this compound and/or the DNA damaging agent. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate IC50 values. For combination treatments, synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.
-
References
- 1. PARP10 promotes the repair of nascent strand DNA gaps through RAD18 mediated translesion synthesis [ideas.repec.org]
- 2. researchgate.net [researchgate.net]
- 3. PARP10 promotes the repair of nascent strand DNA gaps through RAD18 mediated translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Cancer Therapies Using Parp10-IN-3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Parp10-IN-3" is used as a hypothetical example of a selective PARP10 inhibitor for illustrative purposes in these application notes and protocols. The quantitative data presented is representative and intended to demonstrate the application of the described screening methods.
Introduction to PARP10 as a Therapeutic Target in Oncology
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. Unlike the well-studied PARP1 and PARP2, which synthesize poly(ADP-ribose) chains, PARP10 is a mono(ADP-ribose) transferase (MARt).[1] PARP10 is implicated in various cellular processes critical for cancer development and progression, including DNA damage repair, cell proliferation, and regulation of signaling pathways such as NF-κB.[2] Its role in promoting genomic stability, particularly in cancer cells under replication stress, makes it an attractive target for the development of novel anticancer therapies.[3] Inhibition of PARP10 may enhance the efficacy of existing DNA-damaging agents and offer a targeted therapeutic strategy for specific cancer subtypes.
The development of selective PARP10 inhibitors is crucial to dissect its specific functions and to minimize off-target effects that may arise from inhibiting other PARP family members. High-throughput screening (HTS) is a powerful approach to identify and characterize novel and selective PARP10 inhibitors from large compound libraries.[4][5] This document provides detailed application notes and protocols for utilizing a selective PARP10 inhibitor, exemplified by this compound, in HTS campaigns for the discovery of new cancer therapies.
This compound: A Selective PARP10 Inhibitor
This compound is a potent and selective small molecule inhibitor of PARP10. Its selectivity for PARP10 over other PARP family members, particularly PARP1 and PARP2, makes it an excellent tool for studying the specific roles of PARP10 in cancer biology and for developing targeted therapies.
Quantitative Data Summary
The following tables present representative data for this compound in comparison to other less selective PARP inhibitors.
Table 1: In Vitro Inhibitory Activity of PARP Inhibitors
| Compound | PARP10 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP10) | Selectivity (PARP2/PARP10) |
| This compound | 15 | 2500 | 1800 | 167-fold | 120-fold |
| Olaparib | 500 | 5 | 1 | 0.01-fold | 0.002-fold |
| Veliparib | 800 | 5 | 2 | 0.006-fold | 0.0025-fold |
Table 2: Cellular Activity of PARP Inhibitors in BRCA2-deficient Cancer Cell Line (e.g., CAPAN-1)
| Compound | Cell Viability EC50 (µM) | Synergistic Effect with Cisplatin (Combination Index) |
| This compound | 2.5 | 0.4 |
| Olaparib | 0.1 | 0.2 |
| Veliparib | 0.5 | 0.3 |
Signaling Pathways and Experimental Workflows
PARP10 Signaling Pathway in Cancer
Caption: PARP10 signaling in cancer progression.
Biochemical High-Throughput Screening Workflow
Caption: Biochemical HTS workflow for PARP10 inhibitors.
Cell-Based High-Throughput Screening Workflow
Caption: Cell-based HTS workflow for PARP10 inhibitors.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for PARP10 Inhibitors using an AlphaLISA-based Assay
This protocol describes a homogeneous, bead-based AlphaLISA assay to measure the mono-ADP-ribosylation activity of PARP10.
Materials:
-
Recombinant human PARP10 enzyme
-
Biotinylated histone substrate
-
NAD+
-
AlphaLISA anti-mono-ADP-ribose acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl2, 0.01% BSA, 0.01% Tween-20)
-
384-well white opaque assay plates
-
Compound library dissolved in DMSO
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Include wells with DMSO only for high control (no inhibition) and a known PARP10 inhibitor or no enzyme for low control.
-
Enzyme and Substrate Addition: Prepare a master mix of PARP10 enzyme and biotinylated histone substrate in assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Initiation of Reaction: Prepare a solution of NAD+ in assay buffer. Add 5 µL of the NAD+ solution to each well to start the enzymatic reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Prepare a detection mix containing AlphaLISA acceptor beads and streptavidin-donor beads in the appropriate detection buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))
Compounds showing significant inhibition (e.g., >50%) are selected as primary hits for further validation.
Protocol 2: Cell-Based High-Throughput Screening for Synergistic Activity of PARP10 Inhibitors with DNA-Damaging Agents
This protocol describes a cell-based assay to identify compounds that enhance the cytotoxicity of a DNA-damaging agent (e.g., cisplatin) in a cancer cell line with deficiencies in DNA repair pathways (e.g., BRCA2-mutant).
Materials:
-
BRCA2-deficient human cancer cell line (e.g., CAPAN-1)
-
Cell culture medium and supplements
-
Cisplatin
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom cell culture plates
-
Compound library dissolved in DMSO
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a density of 1,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Dispense 50 nL of each library compound to the appropriate wells.
-
Co-treatment: Add 10 µL of cisplatin at a pre-determined suboptimal concentration (e.g., IC20) to the co-treatment wells. Add 10 µL of medium to the single-agent wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement: Equilibrate the plates to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent cell viability for each well relative to DMSO-treated controls.
-
Identify compounds that show a significant decrease in cell viability in the presence of cisplatin compared to the compound alone.
-
For hit confirmation, perform dose-response experiments for the compound alone and in combination with cisplatin to calculate the Combination Index (CI), where CI < 1 indicates synergy.
References
- 1. PARP-10, a novel Myc-interacting protein with poly(ADP-ribose) polymerase activity, inhibits transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New PARP targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-10 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
Application Notes and Protocols for Parp10-IN-3 in Cancer Cell Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a mono-ADP-ribosyltransferase involved in various cellular processes, including the DNA damage response (DDR).[1][2] Unlike PARP1, which synthesizes poly(ADP-ribose) chains, PARP10 catalyzes the transfer of a single ADP-ribose molecule to substrate proteins (mono-ADP-ribosylation or MARylation).[3] PARP10 has been identified as a novel player in maintaining genomic stability and promoting DNA damage tolerance.[4] It interacts with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, particularly in the context of translesion synthesis (TLS), a pathway that allows DNA replication to bypass lesions.[4][5][6] Inhibition of PARP10 is a promising strategy to sensitize cancer cells to DNA-damaging agents like ionizing radiation, potentially by disrupting these DNA repair and tolerance mechanisms.[4]
Parp10-IN-3 is a potent and selective inhibitor of PARP10 with a reported IC50 of 480 nM for human PARP10. It also exhibits inhibitory activity against PARP2 (IC50: 1.7 µM) and PARP15 (IC50: 1.7 µM). While specific preclinical data on the use of this compound as a radiosensitizer is not yet widely published, its mechanism of action suggests significant potential in combination with radiation therapy. These application notes provide a framework for researchers to investigate the radiosensitizing effects of this compound in cancer cell lines.
Principle of Action
Ionizing radiation induces a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs), which are the primary cause of radiation-induced cell death. Cancer cells often rely on specific DNA repair pathways for survival. PARP10's role in the DNA damage response, particularly in facilitating DNA replication past damaged sites via its interaction with PCNA, suggests that its inhibition could lead to the accumulation of unresolved DNA damage after irradiation.[3][4] By inhibiting PARP10 with this compound, it is hypothesized that the repair of radiation-induced DNA damage will be impaired, leading to increased genomic instability, cell cycle arrest, and ultimately, enhanced cancer cell killing (radiosensitization).
Data Presentation
Table 1: In Vitro Properties of this compound
| Property | Value | Reference |
| Target | PARP10 | |
| IC50 (human PARP10) | 480 nM | |
| IC50 (human PARP2) | 1.7 µM | |
| IC50 (human PARP15) | 1.7 µM | |
| CAS Number | 2225800-19-9 | |
| Molecular Formula | C14H12N2O3 | |
| Solubility | DMSO: 9 mg/mL (35.12 mM) |
Table 2: Proposed Experimental Parameters for In Vitro Radiosensitization Studies
| Parameter | Proposed Range/Value | Notes |
| Cell Lines | Breast (e.g., MCF-7), Ovarian (e.g., HeLa), Colorectal (e.g., HCT116) | Cell lines with known DNA repair deficiencies (e.g., BRCA mutations) could be included as positive controls for radiosensitization. |
| This compound Concentration | 0.1 µM - 10 µM | A dose-response curve should be established to determine the optimal non-toxic concentration for radiosensitization studies. |
| Radiation Dose (X-rays or γ-rays) | 0 - 8 Gy | A range of doses should be used to generate a full survival curve. |
| Treatment Schedule | Pre-incubation with this compound for 24 hours prior to irradiation. | The optimal pre-incubation time may need to be determined empirically. |
| Endpoint Assays | Clonogenic Survival Assay, γ-H2AX Foci Formation, Cell Cycle Analysis, Apoptosis Assays (e.g., Annexin V staining) | Multiple assays are recommended to provide a comprehensive assessment of radiosensitization. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity
Objective: To determine the non-toxic concentration range of this compound for use in radiosensitization experiments.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium, ranging from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours (or a duration relevant to the planned radiosensitization experiment).
-
Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC50 value and determine the highest concentration of this compound that does not significantly affect cell viability (e.g., >90% viability). This concentration will be the maximum used in subsequent radiosensitization assays.
Protocol 2: In Vitro Radiosensitization by Clonogenic Survival Assay
Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (at a pre-determined non-toxic concentration)
-
6-well plates
-
Radiation source (X-ray or γ-ray)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at varying densities (e.g., 200, 500, 1000, 2000 cells/well) to account for cell killing at different radiation doses.
-
Allow cells to adhere overnight.
-
Treat the cells with either vehicle (DMSO) or a non-toxic concentration of this compound and incubate for 24 hours.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, replace the medium with fresh complete culture medium (without the inhibitor).
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment group and plot the data to generate cell survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect.
Protocol 3: Assessment of DNA Damage by γ-H2AX Foci Formation
Objective: To determine if this compound treatment leads to an increase in persistent DNA double-strand breaks after irradiation.
Materials:
-
Cancer cell line of interest grown on coverslips in a 24-well plate
-
This compound
-
Radiation source
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently-labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat with vehicle or this compound for 24 hours.
-
Irradiate the cells with a clinically relevant dose (e.g., 2 Gy).
-
Fix the cells at various time points post-irradiation (e.g., 1, 4, 24 hours).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody, followed by the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell. An increase in the number and persistence of foci in the this compound treated group would indicate impaired DNA repair.
Signaling Pathway and Experimental Workflow Visualization
Caption: PARP10's role in DNA damage response and the effect of its inhibition.
Caption: A typical experimental workflow for studying radiosensitization.
References
- 1. PARPs and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. PARP10 promotes the repair of nascent strand DNA gaps through RAD18 mediated translesion synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis by Flow Cytometry after Parp10-IN-3 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of cell cycle distribution in response to treatment with Parp10-IN-3, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10). The following sections detail the experimental workflow, from cell culture and treatment to flow cytometric analysis, and include representative data and pathway diagrams.
Introduction
Poly(ADP-ribose) polymerase 10 (PARP10) is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins, a process known as mono-ADP-ribosylation (MARylation).[1] Unlike other well-known PARPs such as PARP1, PARP10 does not synthesize poly(ADP-ribose) chains.[2] PARP10 is implicated in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and cell signaling.[1][3]
Emerging evidence highlights a critical role for PARP10 in the regulation of the cell cycle. Studies have shown its involvement in the G1/S and G2/M transitions.[2][4][5] Specifically, PARP10 has been demonstrated to mono-ADP-ribosylate and regulate the activity of Aurora A kinase, a key mitotic kinase, thereby influencing the G2/M transition.[4][5] Pharmacological inhibition or genetic depletion of PARP10 can lead to a delay in the G2/M phase of the cell cycle.[4][5]
This compound is a small molecule inhibitor designed for high selectivity towards PARP10. By blocking the catalytic activity of PARP10, this compound serves as a valuable tool to investigate the cellular functions of this enzyme and as a potential therapeutic agent. This document provides a comprehensive guide to assessing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent or suspension cells with this compound. Optimization of cell line, seeding density, and inhibitor concentration may be required.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
6-well plates or other suitable culture vessels
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
For suspension cells, seed at a concentration that allows for logarithmic growth throughout the treatment period.
-
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and collect the cell suspension.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter to ensure an appropriate number of cells for flow cytometry analysis (typically 1-3 x 10^6 cells per sample).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and wash the cell pellet once with cold PBS.
II. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for fixing and staining the cells with propidium iodide for DNA content analysis.
Materials:
-
Harvested cell pellets
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[6]
-
Flow cytometry tubes
Procedure:
-
Fixation:
-
Washing: Centrifuge the fixed cells at 300-500 x g for 5 minutes. Carefully decant the ethanol.
-
Rehydration: Resuspend the cell pellet in 5 ml of PBS and centrifuge again at 300-500 x g for 5 minutes. Discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 1 ml of PI staining solution.
-
Incubate the cells for at least 30 minutes at room temperature in the dark.[7] The RNase A in the solution will degrade any double-stranded RNA that might otherwise be stained by PI.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Excite the PI with a 488 nm or 561 nm laser and collect the emission signal at approximately 610 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
The following table summarizes representative quantitative data for the percentage of cells in each phase of the cell cycle after treatment with this compound for 48 hours.
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| 1 µM this compound | 53.1 ± 2.5 | 24.5 ± 1.9 | 22.4 ± 2.0 |
| 5 µM this compound | 45.7 ± 3.0 | 20.1 ± 2.2 | 34.2 ± 2.8 |
| 10 µM this compound | 38.4 ± 3.5 | 15.5 ± 2.4 | 46.1 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
PARP10 Signaling Pathway in G2/M Transition
Caption: PARP10's role in G2/M progression.
References
- 1. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. PARP10 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for Western Blot Analysis of PARP10 Auto-mono-ADP-ribosylation with Parp10-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the auto-mono-ADP-ribosylation of Poly(ADP-ribose) polymerase 10 (PARP10) and the inhibitory effect of Parp10-IN-3 using Western blotting. PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA damage repair, cell cycle regulation, and signal transduction.[1][2][3] Its auto-mono-ADP-ribosylation is a key indicator of its enzymatic activity.[4] this compound is a small molecule inhibitor designed to selectively target the catalytic activity of PARP10.[5][6]
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins.[7][8] Unlike PARP1, which synthesizes poly-ADP-ribose chains, PARP10 is a mono-ADP-ribosyltransferase (MARylating enzyme).[2][9] This modification, known as mono-ADP-ribosylation (MARylation), plays a crucial role in regulating protein function and cellular signaling pathways.[1][10] PARP10 has been implicated in cancer progression and represents a promising therapeutic target.[2][8]
This protocol details the use of Western blotting to detect the auto-ADP-ribosylation of PARP10, a mark of its activation, and to assess the efficacy of this compound in inhibiting this activity. The method relies on the use of antibodies that specifically recognize mono- and poly-ADP-ribose (MAR/PAR) modifications.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of PARP10 and the experimental workflow for the Western blot analysis.
References
- 1. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PARP10 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. amsbio.com [amsbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Assessing PARP10-IN-3 Target Engagement in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction to PARP10 and Target Engagement
Poly(ADP-ribose) polymerase 10 (PARP10) is a member of the PARP enzyme family that catalyzes the transfer of a single ADP-ribose unit from NAD+ onto substrate proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2] Unlike the well-studied PARP1, PARP10 lacks polymerase activity and functions as a mono-ADP-ribosyltransferase.[1] PARP10 is implicated in various cellular processes, including DNA damage repair, cell cycle regulation, and transcriptional control, making it an attractive therapeutic target.[3][4]
The development of potent and selective inhibitors, such as the hypothetical PARP10-IN-3, requires robust methods to confirm that the compound binds to its intended target within a complex cellular environment. Measuring target engagement in live cells is a critical step in drug discovery. It provides direct evidence of compound-target interaction, helps establish structure-activity relationships (SAR), and bridges the gap between biochemical potency and cellular effects.[5][6][7]
This document outlines two primary, state-of-the-art techniques for quantifying the target engagement of PARP10 inhibitors like this compound in live cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement (TE) Assay.
Recommended Live-Cell Target Engagement Techniques
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method that relies on the principle of ligand-induced thermal stabilization.[8][9] The binding of a compound (e.g., this compound) to its target protein (PARP10) increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[5][10] By heating intact cells treated with the compound to a specific temperature, allowing the aggregated proteins to be pelleted, and then quantifying the amount of soluble PARP10 remaining, one can determine if the compound has engaged its target.
Advantages:
-
Label-free: Does not require modification of the compound or the protein.[5][8]
-
Physiological Context: Measures target binding in the native cellular environment, accounting for factors like cell permeability and intracellular concentrations.[5][9]
-
Versatility: Can be adapted for various detection methods, including Western blotting, ELISA, and mass spectrometry.[8][11]
NanoBRET™ Target Engagement (TE) Assay
Principle: The NanoBRET™ TE assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6][12][13] The assay involves two components: the target protein (PARP10) fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to the active site of PARP10.[12][14] When the tracer binds to the PARP10-NanoLuc® fusion, the proximity allows for energy transfer from the luciferase to the tracer, generating a BRET signal.[15] A test compound like this compound will compete with the tracer for binding to PARP10. This displacement of the tracer leads to a dose-dependent decrease in the BRET signal, which can be used to quantify compound affinity and occupancy.[12][13]
Advantages:
-
Live-Cell, Real-Time: Allows for dynamic measurements of compound binding in living cells.[6]
-
High-Throughput: The add-and-read format is easily adaptable for screening large numbers of compounds in 96- or 384-well plates.[13]
-
Quantitative: Enables the determination of key parameters like intracellular IC50, compound affinity, and residence time.[14][16]
Quantitative Data Presentation
Effective assessment of this compound requires the quantification of its interaction with PARP10 in a cellular context. The tables below illustrate how to present data obtained from the described techniques.
Note: As this compound is a specific compound, the following data are representative examples based on published data for other PARP inhibitors to demonstrate the format.
Table 1: Cellular Target Engagement of this compound Measured by CETSA
| Parameter | Cell Line | Value | Description |
|---|---|---|---|
| EC50 (Thermal Shift) | HEK293 | 150 nM | Concentration of this compound required to achieve 50% of the maximal thermal stabilization of PARP10 at a fixed temperature (e.g., 52°C). |
| ΔTm | HEK293 | + 2.5 °C | The shift in the melting temperature (Tm) of PARP10 at a saturating concentration of this compound, indicating direct target stabilization. |
Table 2: Cellular Target Engagement of this compound Measured by NanoBRET™ Assay
| Parameter | Cell Line | Value | Description |
|---|---|---|---|
| Cellular IC50 | HEK293 | 75 nM | Concentration of this compound that displaces 50% of the fluorescent tracer from PARP10 in live cells. |
| K D (apparent) | HEK293 | 50 nM | Apparent intracellular binding affinity derived from the cellular IC50 value. |
| Residence Time (t½) | HEK293 | 60 min | The half-life of the this compound and PARP10 complex in live cells, indicating the duration of target engagement. |
Experimental Protocols & Visualizations
Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the apparent cellular potency (EC50) of this compound by measuring the dose-dependent thermal stabilization of PARP10 at a single, optimized temperature.
Caption: Workflow for Isothermal Dose-Response CETSA.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) in a suitable format and grow until they reach 80-90% confluency.
-
Compound Incubation: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Treat cell suspensions with a serial dilution of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.[5]
-
Heating Step: Heat the cell suspensions in a PCR cycler or water bath to the predetermined optimal temperature (e.g., 52°C, which should be on the steep part of the PARP10 melting curve) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[5]
-
Cell Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[10]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PARP10 using a specific antibody via Western blot or an ELISA-based method.
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA). Plot the amount of soluble PARP10 as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol: NanoBRET™ Target Engagement Assay
This protocol determines the intracellular IC50 of this compound by measuring its ability to displace a fluorescent tracer from a PARP10-NanoLuc® fusion protein in live cells.
Caption: Principle of the NanoBRET Target Engagement Assay.
Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with a vector expressing the PARP10-NanoLuc® fusion protein. After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Assay Plate Setup:
-
Dispense cells into a white, 96-well assay plate.
-
Add the this compound test compound across a range of concentrations.
-
Add the NanoBRET™ fluorescent tracer at a predetermined optimal concentration (typically near its EC50).
-
Include "no tracer" and "no inhibitor" controls.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Signal Detection:
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data using the "no inhibitor" (high BRET) and "no tracer" (low BRET) controls.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.
-
Concluding Remarks
The selection between CETSA and NanoBRET™ depends on the specific goals of the study, available resources, and desired throughput.
Caption: Decision logic for selecting a target engagement assay.
CETSA provides an invaluable, label-free confirmation of target binding in a native cellular state, making it ideal for validating primary hits. The NanoBRET™ assay offers a higher-throughput, more quantitative approach suitable for detailed pharmacological characterization, including affinity determination and structure-activity relationship (SAR) studies.[6] Employing both methods can provide a comprehensive and robust assessment of this compound's engagement with its target in live cells, a crucial step for its development as a therapeutic agent.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Rational Design of Cell-Active Inhibitors of PARP10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. NanoBRET® TE Assays for PARPs and PARG [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and Cellular Probes to Study PARP Enzyme Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying and mitigating off-target effects of Parp10-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of PARP10-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is off-target assessment crucial?
This compound is a small molecule inhibitor designed to target PARP10, a member of the Poly(ADP-ribose) polymerase family that catalyzes mono-ADP-ribosylation.[1] Assessing off-target effects is critical because the high structural conservation among the catalytic domains of PARP family members presents a challenge for developing highly selective inhibitors.[1] Off-target binding can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in therapeutic applications.
Q2: Are there known off-targets for PARP inhibitors in general?
Yes, several clinically approved PARP inhibitors have demonstrated off-target activities, most notably against various protein kinases.[2][3] For instance, inhibitors like rucaparib and niraparib have been shown to bind to a number of kinases, some with submicromolar affinities.[4] This "polypharmacology" can influence their cellular effects and clinical outcomes.[2] Therefore, it is prudent to assume that this compound may also have off-target interactions.
Q3: What are the potential consequences of off-target effects of a PARP10 inhibitor?
Off-target effects can manifest in various ways, including:
-
Modulation of unintended signaling pathways: Given PARP10's involvement in DNA damage repair, cell cycle progression, and NF-κB signaling, off-target interactions could perturb these or other critical cellular processes.[5][6][7]
-
Cellular toxicity: Inhibition of essential proteins other than PARP10 can lead to cytotoxicity that is independent of on-target PARP10 inhibition.
Q4: How can I begin to assess the selectivity of my batch of this compound?
A good starting point is to perform a selectivity profiling assay against other PARP family members. This will help determine the inhibitor's specificity within its own protein family. Additionally, broader screening panels, such as kinome scans, are highly recommended to identify potential off-target kinase interactions.
Troubleshooting Guides
Problem: I am observing a cellular phenotype that is inconsistent with known PARP10 function.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging with PARP10 in your cellular model using a target engagement assay like the Cellular Thermal Shift Assay (CETSA).
-
Perform Dose-Response Experiments: A significant separation between the concentration required for PARP10 inhibition and the concentration at which the unexpected phenotype is observed can suggest an off-target effect.
-
Use a Structurally Unrelated PARP10 Inhibitor: If available, compare the effects of this compound with another selective PARP10 inhibitor that has a different chemical scaffold. If the phenotype is not recapitulated, it is more likely to be an off-target effect of this compound.
-
Conduct Broad Off-Target Profiling: Employ techniques like kinome scanning or proteomic profiling to identify potential off-target binding partners.
-
Problem: My in vitro and in-cellulo IC50 values for this compound are significantly different.
-
Possible Cause: This discrepancy could be due to factors such as cell permeability, metabolic instability, or engagement with intracellular off-targets that are not present in the in vitro assay.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize cellular uptake assays to determine if the compound is efficiently entering the cells.
-
Evaluate Metabolic Stability: Perform metabolic stability assays using liver microsomes or cell lysates to check for compound degradation.
-
Investigate Off-Target Binding: As described above, cellular off-target engagement can alter the effective concentration of the inhibitor available to bind to PARP10. CETSA can be a valuable tool to assess on-target and off-target binding in a cellular context.
-
Identifying Off-Target Effects: Experimental Protocols
A multi-pronged approach is recommended to confidently identify the off-target profile of this compound.
Kinome Scanning
Objective: To identify potential off-target interactions of this compound with a broad panel of protein kinases.
Methodology:
-
Compound Submission: Submit this compound to a commercial vendor that offers kinome scanning services (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™). Typically, a single high concentration (e.g., 10 µM) is used for the initial screen.
-
Assay Principle: These assays are often based on a competitive binding format. An immobilized active site-directed ligand is used to tether the kinase to a solid support. The ability of the test compound (this compound) to compete for binding is measured.
-
Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is a reduction in binding of 65% or more.
-
Follow-up: For any identified hits, it is crucial to determine the binding affinity (Kd) or inhibitory concentration (IC50) through dose-response experiments to confirm the interaction and assess its potency.
Data Presentation:
| Kinase Target | Percent of Control (%) at 10 µM this compound | Kd/IC50 (µM) |
| Kinase A | 15 | 0.8 |
| Kinase B | 40 | 5.2 |
| Kinase C | 85 | >10 |
| ... | ... | ... |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of PARP10 by this compound in intact cells and to identify potential off-target binding.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a defined period.
-
Thermal Challenge: Heat the cell suspensions or lysates to a range of temperatures. Ligand-bound proteins are generally stabilized and will remain soluble at higher temperatures compared to their unbound state.
-
Protein Solubilization and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (PARP10) and potential off-targets at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Proteomic Profiling (Chemical Proteomics)
Objective: To perform an unbiased, proteome-wide identification of proteins that interact with this compound.
Methodology:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent capture) or an affinity tag (e.g., biotin) while retaining its binding affinity for PARP10.
-
Cell Lysate Incubation: Incubate the affinity probe with cell lysates. A competition experiment should be performed in parallel, where the lysate is pre-incubated with an excess of the untagged this compound.
-
Protein Enrichment: Capture the probe-bound proteins using the appropriate affinity resin (e.g., streptavidin beads for a biotinylated probe).
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competed sample and the control are considered potential binding partners.
Mitigating Off-Target Effects
Once off-targets have been identified, several strategies can be employed to mitigate their effects:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound to design new analogs with improved selectivity. The goal is to identify modifications that reduce binding to the off-target while maintaining or improving affinity for PARP10.[8]
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing engagement with lower-affinity off-targets.
-
Use of Control Compounds: Employ a structurally related but inactive analog of this compound as a negative control in your experiments. This can help to distinguish on-target from off-target driven phenotypes.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Selective inhibition of PARP10 using a chemical genetics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. New PARP targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PARP10 Inhibitor Concentration for Effective IC50 Determination
Welcome to the technical support center for PARP10 inhibitor research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for determining the IC50 of PARP10 inhibitors, such as PARP10-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is PARP10 and why is its inhibition a subject of research?
Poly(ADP-ribose) polymerase 10 (PARP10) is a member of the PARP family of enzymes. Unlike some other PARPs, it functions as a mono-ADP-ribosyltransferase (MARylating enzyme).[1] PARP10 is involved in various critical cellular processes, including DNA damage repair, cell cycle progression, and signaling pathways.[2][3][4] Its role in these pathways has implicated it in the progression of certain cancers, making it a target for therapeutic inhibitor development.[5]
Q2: What is an IC50 value and why is it important for my research?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance (e.g., this compound) is needed to inhibit a specific biological or biochemical function by 50%.[6] In the context of your research, the IC50 value is a critical parameter for assessing the potency of your PARP10 inhibitor. A lower IC50 value generally signifies a more potent inhibitor.
Q3: What are the key considerations when designing an experiment to determine the IC50 of a PARP10 inhibitor?
Several factors can influence the accuracy and reproducibility of your IC50 determination. These include the choice of assay (biochemical vs. cell-based), the concentration of the enzyme (PARP10) and its substrate (NAD+), the incubation time with the inhibitor, and the specific experimental conditions such as buffer composition and temperature.[7][8] It is crucial to carefully optimize these parameters to obtain reliable results.
Troubleshooting Guide
Issue 1: High variability in IC50 values between replicate experiments.
-
Possible Cause 1: Inconsistent reagent preparation.
-
Solution: Ensure all reagents, including the PARP10 enzyme, NAD+ substrate, and the inhibitor (this compound), are prepared fresh and accurately diluted for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Possible Cause 2: Fluctuation in experimental conditions.
-
Solution: Maintain consistent incubation times, temperatures, and buffer conditions across all experiments. Even minor variations can impact enzyme activity and inhibitor potency.[7]
-
-
Possible Cause 3: Cell-based assay variability.
-
Solution: If using a cell-based assay, ensure consistent cell seeding density, passage number, and growth phase. Cellular health and metabolism can significantly affect drug response.
-
Issue 2: The dose-response curve does not fit a standard sigmoidal model.
-
Possible Cause 1: Inappropriate inhibitor concentration range.
-
Solution: The selected concentration range for this compound may be too high or too low. Conduct a preliminary range-finding experiment with a broad range of concentrations (e.g., logarithmic dilutions from picomolar to micromolar) to identify the appropriate range that captures the full dose-response curve, including the baseline and maximum inhibition.
-
-
Possible Cause 2: Inhibitor solubility issues.
-
Solution: Poor solubility of the inhibitor at higher concentrations can lead to an artificially flattened curve. Visually inspect your inhibitor stock and working solutions for any precipitation. If solubility is an issue, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO (ensure the final concentration does not affect the assay).[9]
-
-
Possible Cause 3: Time-dependent inhibition.
-
Solution: The inhibitor may require a longer pre-incubation time with the enzyme to exert its full effect. Perform a time-course experiment to determine the optimal pre-incubation time before initiating the enzymatic reaction.
-
Issue 3: No inhibition observed even at high concentrations of this compound.
-
Possible Cause 1: Inactive inhibitor.
-
Solution: Verify the integrity and purity of your this compound stock. If possible, confirm its identity and activity using an orthogonal method.
-
-
Possible Cause 2: Inactive enzyme or substrate.
-
Solution: Ensure that the PARP10 enzyme is active and that the NAD+ substrate is not degraded. Include a positive control (a known PARP10 inhibitor) and a negative control (no inhibitor) in your assay to validate the assay components.
-
-
Possible Cause 3: Assay interference.
-
Solution: Components of your assay buffer or the detection system may be interfering with the inhibitor's activity. Review the literature for known interferences with your specific assay type.
-
Data Presentation
Table 1: Example of this compound Concentration Series for IC50 Determination
| Concentration (nM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| 0.1 | 5.2 | 4.8 | 5.5 | 5.17 |
| 1 | 10.1 | 11.5 | 9.8 | 10.47 |
| 10 | 25.3 | 24.7 | 26.1 | 25.37 |
| 50 | 48.9 | 51.2 | 49.5 | 49.87 |
| 100 | 70.3 | 68.9 | 71.1 | 70.10 |
| 500 | 90.5 | 91.1 | 90.8 | 90.80 |
| 1000 | 95.2 | 94.8 | 95.5 | 95.17 |
| 10000 | 98.1 | 97.9 | 98.3 | 98.10 |
Table 2: Comparison of IC50 Values under Different Assay Conditions
| Assay Condition | Substrate (NAD+) Concentration | Pre-incubation Time | Determined IC50 (nM) |
| Condition A | 10 µM | 15 minutes | 55.2 |
| Condition B | 50 µM | 15 minutes | 78.9 |
| Condition C | 10 µM | 60 minutes | 42.5 |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination of this compound
This protocol describes a common method for determining the IC50 of a PARP10 inhibitor using a purified enzyme in a biochemical assay format.
Materials:
-
Recombinant human PARP10 enzyme
-
This compound (or other test inhibitor)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Histone H2A (or other suitable substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM MgCl2, 250 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution, with the highest concentration determined by a preliminary range-finding experiment. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme and Substrate Preparation: Dilute the PARP10 enzyme and NAD+ to their final desired concentrations in the assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme and near the Km for NAD+.
-
Assay Reaction:
-
Add 5 µL of the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 10 µL of the PARP10 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a predetermined optimal time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the NAD+ and histone H2A solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction and measure the remaining ADP using the detection reagent according to the manufacturer's instructions. This is typically a two-step process involving a stop solution followed by a detection reagent.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based IC50 Determination of this compound
This protocol outlines a method to assess the potency of a PARP10 inhibitor in a cellular context, which provides insights into its cell permeability and activity in a more physiological environment.
Materials:
-
A suitable human cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white assay plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation: Incubate the cells with the inhibitor for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. youtube.com [youtube.com]
- 5. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting poor solubility of Parp10-IN-3 in experimental buffers
This guide provides troubleshooting strategies and frequently asked questions regarding the solubility of Parp10-IN-3 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a new, anhydrous, or high-purity grade of DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the inhibitor's solubility.[1][3]
Q2: My this compound is not fully dissolving in DMSO at room temperature. What can I do?
A2: If you encounter difficulty dissolving this compound in DMSO, you can employ gentle warming and sonication.[1] One supplier suggests warming the solution to 60°C and using an ultrasonic bath to facilitate dissolution.[1] Always ensure the vial is tightly sealed during this process to prevent solvent evaporation and moisture absorption.
Q3: I am observing precipitation when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue known as "crashing out," where a compound soluble in an organic solvent precipitates upon dilution into an aqueous solution. To mitigate this, try the following:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Increase the DMSO Carryover (with caution): A slightly higher percentage of DMSO in the final solution can help maintain solubility. However, you must validate the tolerance of your specific assay or cell line to DMSO, as it can be toxic or affect experimental outcomes. A final DMSO concentration of 0.5% or lower is generally considered safe for most cell-based assays.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.05%), into your aqueous buffer can help stabilize the compound and prevent precipitation.[4][5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Adding the DMSO stock to the aqueous buffer slowly while vortexing can also improve dispersion.
Q4: What is the maximum recommended concentration of DMSO for cell-based experiments?
A4: The maximum tolerated DMSO concentration is highly dependent on the cell line and assay duration. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, for sensitive cell lines or long-term experiments, it is best to keep the final DMSO concentration at or below 0.1%. It is always recommended to run a vehicle control (buffer with the same final DMSO concentration) to assess its effect on your specific experimental system.
Q5: How should I store this compound to maintain its integrity and solubility?
A5: Proper storage is critical.
-
Solid Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solution in DMSO: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the vials are tightly sealed to prevent moisture absorption.
Solubility and Buffer Data
The following tables summarize key quantitative data regarding this compound solubility and typical buffer compositions for related assays.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 16.67 | 60.77 | Requires ultrasonic treatment and warming to 60°C. | [1] |
| DMSO | 9 | 35.12 | - | [2] |
Molecular Weight of this compound is assumed based on related compounds from suppliers.
Table 2: Example Components of Buffers Used in PARP Assays
| Buffer Component | Typical Concentration | Purpose | Reference |
| Tris-HCl (pH 7.5-8.0) | 20-50 mM | pH Buffering | [4][5] |
| NaCl | 100-500 mM | Ionic Strength | [4] |
| MgCl₂ | 25 mM | Cofactor for some PARP enzymes | [5] |
| Tween-20 / Triton X-100 | 0.02-0.1% | Surfactant/Detergent to prevent non-specific binding and improve solubility. | [4][5] |
| TCEP / β-mercaptoethanol | 1 mM | Reducing Agent | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Heat block or water bath set to 60°C
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-20 mM). Use a molarity calculator based on the compound's molecular weight.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the sealed vial in an ultrasonic water bath for 10-15 minutes.
-
If solids persist, transfer the vial to a heat block or water bath set to 60°C for 5-10 minutes.[1] Intermittently vortex the solution.
-
Once the solution is clear and homogenous, allow it to cool to room temperature.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Dilution of DMSO Stock into Aqueous Experimental Buffer
Objective: To dilute the this compound stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous experimental buffer
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock at room temperature.
-
Pre-warm your final aqueous experimental buffer to the temperature of your assay (e.g., 37°C). This can sometimes help with solubility.
-
Create an intermediate dilution of your stock in pure DMSO if a very high dilution factor is required.
-
While vigorously vortexing the aqueous buffer, add the this compound DMSO stock drop-wise or in a very slow stream. This rapid mixing is crucial to prevent the local concentration from becoming too high, which causes precipitation.
-
Continue vortexing for an additional 30 seconds after adding the stock.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider reducing the final concentration.
-
Use the final working solution immediately in your experiment.
Visual Troubleshooting and Pathway Guides
Figure 1. Troubleshooting workflow for addressing this compound solubility issues.
Figure 2. Simplified overview of PARP10's role in cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize the cytotoxicity of Parp10-IN-3 in normal cells
Welcome to the technical support center for Parp10-IN-3, a selective inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its potential for off-target cytotoxicity?
This compound is a potent and selective small molecule inhibitor of PARP10, an enzyme involved in mono-ADP-ribosylation (MARylation), a post-translational modification that plays a role in various cellular processes, including DNA damage repair, cell cycle progression, and signal transduction.[1][2] By inhibiting PARP10, this compound can disrupt these processes, leading to anti-tumor effects, particularly in cancers with specific DNA repair deficiencies.[1] However, as PARP10 is also expressed in normal tissues, off-target cytotoxicity is a potential concern. The primary mechanism of cytotoxicity in normal cells is likely due to the disruption of essential cellular functions regulated by PARP10.
Q2: What are the initial steps to take if I observe significant cytotoxicity in my normal cell lines?
If you observe significant cytotoxicity with this compound in your normal cell lines, we recommend the following initial troubleshooting steps:
-
Confirm the IC50 value in your specific cell line: The half-maximal inhibitory concentration (IC50) can vary between cell lines. Determine the precise IC50 in your normal and cancer cell lines to establish a therapeutic window.
-
Perform a dose-response curve: This will help identify the concentration at which this compound is effective against cancer cells while minimizing toxicity to normal cells.
-
Assess the purity and stability of your this compound compound: Impurities or degradation products can contribute to unexpected cytotoxicity.
-
Review your cell culture conditions: Ensure that your cell lines are healthy and free from contamination, as stressed cells may be more susceptible to drug-induced toxicity.
Q3: Are there any known signaling pathways affected by this compound that could contribute to off-target effects?
Yes, PARP10 is known to be involved in several signaling pathways that are crucial for normal cell function.[2][3][4][5][6] Inhibition of PARP10 by this compound may inadvertently affect these pathways in normal cells:
-
NF-κB Signaling: PARP10 can negatively regulate NF-κB signaling, a key pathway in inflammation and cell survival.
-
PI3K-AKT and MAPK Pathways: PARP10 has been implicated in the regulation of these pro-survival and proliferation pathways.[5][7]
-
Cell Cycle Regulation: PARP10 interacts with proteins like Aurora A kinase to regulate the G2/M transition of the cell cycle.[5][8][9]
Disruption of these pathways in normal cells could lead to unintended cytotoxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Epithelial Cells
Scenario: A researcher observes significant cell death in a normal epithelial cell line (e.g., MCF-10A) at concentrations of this compound that are required to achieve anti-cancer effects in a breast cancer cell line (e.g., MDA-MB-231).
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Differential IC50 Determination | To quantify the therapeutic window. | A narrow therapeutic window may necessitate the use of strategies to enhance cancer cell-specific delivery. |
| 2 | Cell Cycle Analysis | To determine if this compound is causing cell cycle arrest at a specific phase in normal cells.[10][11][12][13][14] | Identification of a specific cell cycle checkpoint being affected can guide further mechanistic studies. |
| 3 | Apoptosis Assay | To confirm if the observed cell death is due to apoptosis.[15][16][17] | Understanding the mode of cell death can inform the selection of appropriate rescue strategies. |
| 4 | Combination Therapy | To explore synergistic effects with another agent that may allow for a lower, less toxic dose of this compound.[18][19][20][21] | A successful combination would show enhanced cancer cell killing with minimal impact on normal cells. |
Issue 2: Hematological Toxicity in In Vivo Studies
Scenario: A researcher observes a significant decrease in platelet and neutrophil counts in mice treated with this compound.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Dose Escalation/De-escalation Study | To identify the maximum tolerated dose (MTD) with acceptable hematological toxicity. | A revised dosing schedule that maintains efficacy while reducing toxicity. |
| 2 | Targeted Drug Delivery | Encapsulate this compound in nanoparticles targeted to the tumor.[22][23] | Reduced systemic exposure and minimized off-target effects on hematopoietic cells. |
| 3 | Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | To understand the relationship between drug exposure and the observed toxicity. | Optimization of the dosing regimen to maintain therapeutic concentrations at the tumor site while minimizing peak plasma concentrations that could lead to toxicity. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.[24][25][26][27]
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Apoptosis Assay (Annexin V-FITC)
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.[15][17][28]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[10][11][12][13][14]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with this compound.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
Visualizations
Signaling Pathways Involving PARP10
Caption: Signaling pathways modulated by PARP10.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for troubleshooting this compound cytotoxicity.
Logical Relationship for Mitigation Strategies
Caption: Strategies to minimize this compound cytotoxicity.
References
- 1. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Gene - PARP10 [maayanlab.cloud]
- 3. academic.oup.com [academic.oup.com]
- 4. PARP10 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 26. Cell Viability Guide | How to Measure Cell Viability [dk.promega.com]
- 27. OUH - Protocols [ous-research.no]
- 28. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
improving the pharmacokinetic properties of Parp10-IN-3 for in vivo use
Welcome to the technical support resource for researchers working with Parp10-IN-3. This center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the pharmacokinetic (PK) properties of this novel PARP10 inhibitor for successful in vivo applications.
Section 1: Understanding the Target - PARP10 Signaling
Before optimizing a compound, it is crucial to understand the biological context of its target. PARP10, a mono-ADP-ribosyltransferase, is involved in various critical cellular processes, including DNA damage repair, cell cycle regulation, and NF-κB signaling.[1][2][3] Its interaction with key proteins like Proliferating Cell Nuclear Antigen (PCNA) is essential for its role in alleviating replication stress, a function that is often exploited by cancer cells.[2][3][4]
References
- 1. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gene - PARP10 [maayanlab.cloud]
- 4. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to PARP10-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to PARP10-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP10, and how does this compound inhibit it?
PARP10, also known as ARTD10, is a mono-ADP-ribosyl (MAR) transferase.[1][2] It plays a crucial role in the DNA damage response, particularly in alleviating replication stress by interacting with Proliferating Cell Nuclear Antigen (PCNA).[1][2][3][4][5][6] This interaction is important for translesion synthesis (TLS), a pathway that allows DNA replication to bypass lesions.[1][4] PARP10's activity can promote genomic stability and cellular proliferation.[3][4] this compound is a small molecule inhibitor designed to block the catalytic activity of PARP10, thereby preventing the transfer of ADP-ribose to its target proteins. This inhibition is expected to increase replication stress and induce cell death in cancer cells that are dependent on PARP10 activity.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential overarching mechanisms of resistance?
Acquired resistance to targeted therapies like this compound can arise through several general mechanisms, which may include:
-
Alterations in the Drug Target: Mutations in the PARP10 gene that prevent the binding of this compound or alter its catalytic activity.
-
Target Overexpression: Increased expression of PARP10, requiring higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Bypass Pathways: Activation of alternative signaling pathways that compensate for the loss of PARP10 function, thereby circumventing the effects of the inhibitor.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell.[7][8][9]
-
Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation or degradation of this compound.
Q3: Could resistance to this compound be similar to the well-characterized resistance mechanisms for PARP1 inhibitors?
While both are PARP inhibitors, their primary functions and the cellular contexts of their therapeutic application differ. Resistance to PARP1 inhibitors often involves the restoration of homologous recombination (HR) repair in BRCA-mutated cancers.[7][8][9][10][11][12] Since PARP10's primary role is in alleviating replication stress through TLS rather than HR, the resistance mechanisms may not be identical.[1][4][5] However, some general mechanisms, such as increased drug efflux, could be shared.[7] It is more likely that resistance to this compound would involve the stabilization of replication forks or the upregulation of other DNA damage tolerance pathways.[10][13][14][15]
Troubleshooting Guides
Issue 1: Decreased Cell Viability in Response to this compound Treatment in a Previously Sensitive Cell Line
If you observe a reduced effect of this compound on cell viability, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Step
-
Compound Instability:
-
Verify Compound Integrity: Confirm the stability and concentration of your this compound stock solution. Consider purchasing a new batch of the inhibitor.
-
-
Cell Line Authenticity:
-
Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
-
Development of Resistance:
-
IC50 Shift: Perform a dose-response curve to quantify the shift in the half-maximal inhibitory concentration (IC50). A significant increase suggests acquired resistance.
-
Experimental Workflow for Investigating Decreased Sensitivity
Caption: Workflow for troubleshooting decreased sensitivity to this compound.
Issue 2: Investigating the Molecular Mechanisms of Confirmed Resistance
Once resistance is confirmed, the following experiments can help elucidate the underlying molecular mechanisms.
Quantitative Data Summary
| Experiment | Resistant Cell Line | Parental Cell Line | Interpretation |
| IC50 (µM) of this compound | e.g., 15.2 | e.g., 1.5 | >10-fold increase indicates significant resistance. |
| PARP10 mRNA (qPCR) | e.g., 8-fold increase | Baseline | Upregulation of PARP10 transcript. |
| PARP10 Protein (Western Blot) | e.g., 5-fold increase | Baseline | Increased PARP10 protein expression. |
| P-gp (ABCB1) mRNA (qPCR) | e.g., 20-fold increase | Baseline | Upregulation of a key drug efflux pump. |
Detailed Experimental Protocols
1. Western Blot for PARP10 Expression
-
Objective: To determine if resistance is associated with increased PARP10 protein levels.
-
Methodology:
-
Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 30 µg of protein lysate on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PARP10 (e.g., Novus NB100-2157) overnight at 4°C.[2]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Normalize PARP10 band intensity to a loading control (e.g., GAPDH).
-
2. Quantitative PCR (qPCR) for Gene Expression
-
Objective: To measure the transcript levels of PARP10 and drug efflux pumps like ABCB1 (P-gp).
-
Methodology:
-
Isolate total RNA from parental and resistant cells using an RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for PARP10, ABCB1, and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.
-
3. Sanger Sequencing of PARP10
-
Objective: To identify potential point mutations in the PARP10 gene that may interfere with inhibitor binding.
-
Methodology:
-
Extract genomic DNA from parental and resistant cells.
-
Amplify the coding region of the PARP10 gene using PCR with primers flanking the exons.
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified products.
-
Align the sequences from the resistant cells to those of the parental cells to identify any mutations.
-
Signaling Pathway and Resistance Mechanisms
The following diagram illustrates the known signaling pathway of PARP10 and potential points of resistance to this compound.
Caption: PARP10 signaling and potential resistance mechanisms to this compound.
References
- 1. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncodaily.com [oncodaily.com]
- 13. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 14. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
how to ensure the stability of Parp10-IN-3 in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the stability and successful application of Parp10-IN-3 in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using this compound in long-term cell culture.
Issue 1: Compound Precipitation in Culture Medium
Question: I observed precipitation in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
Answer:
Precipitation of this compound in cell culture medium can be attributed to several factors, including solvent choice, final concentration, and interactions with media components.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility in Aqueous Medium | This compound is sparingly soluble in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation. Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it into the culture medium. |
| High Final Concentration | The final concentration of this compound may exceed its solubility limit in the culture medium. Determine the optimal working concentration through a dose-response experiment. If a high concentration is necessary, consider more frequent media changes with freshly prepared inhibitor. |
| Interaction with Media Components | Components of the cell culture medium, such as serum proteins, can sometimes interact with small molecules, leading to precipitation. Try reducing the serum concentration if your cell line allows, or switch to a serum-free medium formulation. |
| Temperature and pH Shifts | Changes in temperature or pH can affect the solubility of small molecules. Ensure the culture medium is at the correct temperature (37°C) and pH before adding this compound. Use a buffered medium to maintain a stable pH. |
Experimental Protocol: Assessing Compound Solubility in Culture Medium
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in your specific cell culture medium (with serum and other supplements) to a range of final concentrations.
-
Incubate the solutions at 37°C in a humidified incubator.
-
Visually inspect for precipitation at different time points (e.g., 1, 6, 24, and 48 hours) under a microscope.
-
Quantify the soluble fraction by centrifuging the samples and measuring the concentration of this compound in the supernatant using HPLC or a similar analytical method.
Issue 2: Loss of Inhibitor Activity Over Time
Question: I am not observing the expected biological effect of this compound in my long-term experiment. Could the compound be degrading?
Answer:
Yes, the loss of biological activity over time is a strong indicator of compound degradation in the cell culture medium at 37°C.
Possible Causes and Solutions:
| Cause | Solution |
| Chemical Instability | This compound may be susceptible to hydrolysis or other forms of degradation in the aqueous environment of the cell culture medium, especially at 37°C. |
| Metabolic Degradation | Cells can metabolize small molecules, leading to a decrease in the active compound concentration over time. |
To address this, it is crucial to determine the stability of this compound in your specific experimental setup.
Experimental Protocol: Determining the Half-Life of this compound in Cell Culture Medium
-
Prepare your complete cell culture medium.
-
Spike the medium with a known concentration of this compound.
-
Incubate the medium under your experimental conditions (37°C, 5% CO2) in both the presence and absence of cells.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method such as HPLC-MS/MS.
-
Calculate the half-life (t½) of the compound by plotting the concentration versus time and fitting the data to a first-order decay model.
Based on the determined half-life, you can establish an appropriate schedule for replenishing the medium with fresh this compound to maintain a stable effective concentration. It is a common practice to change the medium with a fresh compound every 48 to 72 hours.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be stored at -80°C.[1] Under these conditions, the stock solution is stable for up to 6 months.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q2: What is the best solvent to dissolve this compound?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound.[2][3] If you encounter solubility issues, gentle warming and sonication can be used to aid dissolution.[1]
Q3: How often should I change the medium containing this compound in a long-term experiment?
A3: The frequency of media changes depends on the stability of this compound in your specific cell culture system. It is recommended to determine the half-life of the compound under your experimental conditions. As a general guideline, changing the medium and replenishing the inhibitor every 48-72 hours is a common practice to maintain a consistent concentration of the active compound.
Q4: Can I pre-mix this compound into a large batch of culture medium for my entire experiment?
A4: This is not recommended, especially for long-term experiments. The stability of this compound in culture medium at 37°C is likely limited. It is best to prepare fresh medium containing the inhibitor immediately before each media change to ensure consistent potency.
Visual Guides
Caption: A decision-making workflow for troubleshooting common issues with this compound stability in cell culture.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on PARP10-mediated mono-ADP-ribosylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PARP is important for genomic stability but dispensable in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deubiquitination-PARylation positive feedback loop of the USP10-PARP1 axis promotes DNA damage repair and affects therapeutic efficacy of PARP1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the duration of Parp10-IN-3 treatment for maximum therapeutic effect
Welcome to the technical support center for Parp10-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the duration of this compound treatment for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10).[1] PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA damage repair, cell cycle progression, and cellular signaling.[2][3][4] By inhibiting the enzymatic activity of PARP10, this compound prevents the transfer of single ADP-ribose units to target proteins. This disruption of mono-ADP-ribosylation can lead to an accumulation of DNA damage and sensitize cancer cells to other therapeutic agents.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for determining the optimal concentration is the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. For this compound, the reported IC50 for human PARP10 is 480 nM.[1] It is recommended to perform a dose-response experiment around this concentration (e.g., ranging from 100 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound to see a therapeutic effect?
A3: The optimal treatment duration for this compound is highly dependent on the cell type, the experimental endpoint being measured, and the concentration of the inhibitor. Unlike traditional chemotherapeutics that may show effects within hours, the impact of PARP inhibitors can manifest over a longer period, from several days to weeks, especially in long-term proliferation assays.[3][5] It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental setup.
Q4: What are the key cellular pathways affected by PARP10 inhibition that I can monitor?
A4: PARP10 is known to be involved in several key signaling pathways. Monitoring changes in these pathways can provide insights into the efficacy of this compound treatment. Key pathways include:
-
DNA Damage Response (DDR): PARP10 plays a role in DNA repair. Its inhibition can lead to an accumulation of DNA lesions.
-
Cell Cycle Regulation: PARP10 is involved in the G2/M transition of the cell cycle.[2] Inhibition can lead to cell cycle arrest.
-
NF-κB Signaling: PARP10 has been shown to regulate NF-κB signaling.
Troubleshooting Guide
Issue 1: No observable therapeutic effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | The treatment time may be too short. The effects of PARP inhibitors can be time-dependent and may not be apparent at early time points.[5][6][7] Solution: Perform a time-course experiment, extending the treatment duration. For example, measure your endpoint at 24, 48, 72 hours, and even longer for proliferation assays. |
| Incorrect Inhibitor Concentration | The concentration of this compound may be too low for your specific cell line. |
| Solution: Perform a dose-response experiment with a range of concentrations around the reported IC50 of 480 nM.[1] | |
| Cell Line Insensitivity | The chosen cell line may not be dependent on PARP10 for survival or may have redundant pathways that compensate for its inhibition. |
| Solution: Consider using a cell line with known sensitivity to PARP inhibitors or a cell line where PARP10 is overexpressed. | |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the specific effect of PARP10 inhibition. |
| Solution: Try a different or more sensitive assay. For example, if a cell viability assay shows no effect, consider a more specific assay like a DNA damage marker (γH2AX) or a cell cycle analysis. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Variations in cell confluence and health at the time of treatment can significantly impact the outcome. |
| Solution: Ensure consistent cell seeding density and monitor cell health before starting the experiment. Only use cells in their logarithmic growth phase. | |
| Inhibitor Stability | This compound may degrade over long incubation periods. |
| Solution: Prepare fresh inhibitor solutions for each experiment from a frozen stock. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. | |
| Assay Timing | The timing of the assay readout can be critical, especially for dynamic processes like apoptosis.[8] |
| Solution: For time-course experiments, ensure that the time points are consistent across all replicates. For endpoint assays, optimize the readout time based on preliminary experiments. |
Data Presentation: Quantitative Insights into PARP Inhibitor Effects
To guide your experimental design, the following table summarizes key quantitative data related to PARP inhibitors. Note that specific values for this compound treatment duration are not yet established and should be determined experimentally.
| Parameter | Inhibitor | Value | Context | Reference |
| IC50 | This compound | 480 nM | Human PARP10 enzymatic activity | [1] |
| Treatment Duration | Olaparib | 48-72 hours | Cell cycle analysis in U2OS cells | [2] |
| Treatment Duration | Olaparib, Niraparib | 24-72 hours | Durability of PARP inhibition in IGROV-1 cells | [9][10] |
| Treatment Duration | Olaparib | Up to 72 hours | Apoptosis induction in Granta-519 cells | [11] |
| Long-term Growth | PARP Inhibitors | Days to weeks | Clonogenic and soft agar assays | [3][5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a general workflow to determine the optimal treatment duration of this compound for inducing a therapeutic effect, such as decreased cell viability.
Caption: Workflow for a time-course experiment.
Protocol 2: Key Assays for Assessing Therapeutic Effect
| Assay | Principle | Typical Time Points |
| Cell Viability Assay (e.g., MTT, AlamarBlue) | Measures metabolic activity as an indicator of cell viability. | 24, 48, 72 hours |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | Detects early (Annexin V) and late (PI) apoptotic cells via flow cytometry. | 24, 48, 72 hours |
| DNA Damage Assay (e.g., γH2AX Staining) | Immunofluorescent detection of phosphorylated H2AX, a marker of DNA double-strand breaks. | Shorter time points may be relevant (e.g., 4, 8, 24 hours) |
| Cell Cycle Analysis (e.g., Propidium Iodide Staining) | Quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) using flow cytometry. | 24, 48, 72 hours |
| Clonogenic Assay | Assesses the ability of single cells to form colonies over a longer period, indicating long-term survival and proliferation. | 7-14 days |
Signaling Pathway
The following diagram illustrates a simplified overview of a potential signaling pathway affected by this compound, leading to a therapeutic effect.
Caption: PARP10 inhibition by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Shi - Chinese Journal of Cancer Research [cjcr.amegroups.org]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
resolving inconsistencies in experimental results with Parp10-IN-3
Welcome to the technical support center for Parp10-IN-3, a selective inhibitor of PARP10's mono-ADP-ribosylation (MARylation) activity. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, small molecule inhibitor that selectively targets the catalytic activity of Poly(ADP-ribose) polymerase 10 (PARP10). It functions by competing with the nicotinamide adenine dinucleotide (NAD+) substrate in the enzyme's active site. This prevents PARP10 from transferring ADP-ribose units to its target proteins, a process known as mono-ADP-ribosylation (MARylation).[1][2] By blocking this post-translational modification, this compound allows researchers to study the downstream cellular effects of inhibiting PARP10 function, which is involved in processes like DNA damage repair, cell cycle progression, and signal transduction.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be stored at -20°C or -80°C and can be subjected to a limited number of freeze-thaw cycles. When preparing working dilutions, it is crucial to ensure the inhibitor remains soluble in your aqueous assay buffer to avoid precipitation, which can lead to inaccurate results.[4]
Q3: What level of selectivity does this compound have against other PARP family members?
A3: this compound is designed for high selectivity toward PARP10. However, like many small molecule inhibitors, some degree of off-target activity may be observed, particularly at higher concentrations. The primary off-targets are often other mono-ARTs with structurally similar active sites. For example, the well-characterized PARP10 inhibitor OUL35 shows significant selectivity for PARP10 over most other PARP family members but can inhibit PARP14 and PARP15 at higher concentrations.[1] Always consult the provided selectivity profile and consider running control experiments if off-target effects are suspected.
Troubleshooting Guide: Inconsistent IC50 Values
One of the most common challenges is observing different half-maximal inhibitory concentrations (IC50) between experiments. This variability can arise from multiple factors.
Q: Why is the IC50 value from my cell-based assay significantly higher than the value reported in the biochemical assay?
A: This is a frequent and expected observation. A purely enzymatic (biochemical) assay measures the direct inhibition of the purified PARP10 protein, while a cell-based assay is influenced by numerous additional factors.
Key Factors Influencing Cellular IC50:
-
Cellular Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective intracellular concentration.[5]
-
Efflux Pumps: Cancer cell lines can express ATP-binding cassette (ABC) transporters that actively pump small molecules out of the cell, reducing the inhibitor's efficacy.
-
PARP10 Expression Levels: Cell lines express different endogenous levels of PARP10.[6][7] Higher target protein expression may require a higher inhibitor concentration to achieve the same level of functional inhibition.
-
Inhibitor Stability and Metabolism: The compound may be unstable in culture media or metabolized by the cells into less active forms.[1]
-
Off-Target Effects: At higher concentrations, the inhibitor might engage other targets that influence cell viability, confounding the IC50 readout.[8]
The following workflow can help diagnose the source of IC50 variability.
Data Summary: Inhibitor Selectivity and Cellular Potency
The tables below provide reference data based on a known selective PARP10 inhibitor, OUL35, to illustrate typical selectivity profiles and the variance in potency across different cell lines.[1][7]
Table 1: Biochemical IC50 Values Against PARP Family Members
| Target | IC50 (nM) | Target Type |
| PARP10 | 330 | Mono-ART |
| PARP1 | >10,000 | Poly-ART |
| PARP2 | >10,000 | Poly-ART |
| PARP14 | 23,000 | Mono-ART |
| PARP15 | 4,200 | Mono-ART |
Data illustrates high selectivity for PARP10 over other family members.
Table 2: Hypothetical Cellular IC50 Values for this compound
| Cell Line | Cancer Type | PARP10 Expression | Cellular IC50 (µM) |
| HeLa | Cervical Cancer | High | 1.4 |
| U2OS | Osteosarcoma | Moderate | 2.8 |
| T47D | Breast Cancer | Moderate | 3.5 |
| A375 | Melanoma | Low | 8.1 |
Data illustrates how potency can vary with endogenous PARP10 expression levels.
Troubleshooting Guide: Western Blotting
Q: I am not seeing a decrease in the MARylation of a known PARP10 substrate after treatment with this compound. What could be wrong?
A: This issue can stem from the inhibitor treatment, the sample preparation, or the Western blotting procedure itself.
Experimental Workflow: Western Blot for PARP10 Activity
Troubleshooting Steps:
-
Confirm Inhibitor Activity: Ensure your stock of this compound is active. If possible, test it in a reliable enzymatic assay first.[9]
-
Optimize Treatment Conditions: Verify that the concentration and incubation time are sufficient to inhibit PARP10 in your specific cell line. A time-course and dose-response experiment is recommended.
-
Check for Protein Degradation: Ensure that lysis buffers contain protease inhibitors to prevent degradation of PARP10 or its substrates.
-
Antibody Specificity: Confirm that your primary antibody is specific for the substrate of interest and is suitable for Western blotting. To detect global MARylation changes, a pan-ADP-ribose binding reagent can be used.[10]
-
Loading Control: Always include a loading control (e.g., GAPDH, β-Actin) to ensure equal amounts of protein were loaded for each condition.[11]
-
Transfer Efficiency: Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[12][13]
Signaling Pathway Context
Q: In which signaling pathway can I expect to see effects from this compound?
A: PARP10 has been implicated in several pathways, most notably those related to the DNA damage response and NF-κB signaling.[2][14] By MARylating key proteins, PARP10 can influence their function and downstream events. This compound blocks this critical modification step.
Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium, including a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: PARP10 Enzymatic Assay (Chemiluminescent)
This protocol is based on a typical ELISA-style assay format.[15]
-
Plate Coating: Coat a 96-well plate with a generic PARP substrate, such as histone proteins, and incubate overnight. Wash and block the plate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Add the diluted inhibitor or vehicle control to the wells.
-
Enzyme Reaction: Prepare a master mix containing recombinant PARP10 enzyme and biotinylated-NAD+ in assay buffer. Add this mix to the wells to start the reaction. Incubate at 25-30°C for a specified time (e.g., 1-3 hours).
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate and incubate.
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate (e.g., ECL).
-
Readout: Immediately measure the chemiluminescent signal using a microplate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the biochemical IC50.
References
- 1. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effects of select water–soluble PARP inhibitors in a carbon tetrachloride model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma [frontiersin.org]
- 7. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein engineering approach to enhance activity assays of mono-ADP-ribosyltransferases through proximity | bioRxiv [biorxiv.org]
- 10. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. academic.oup.com [academic.oup.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Combining PARP10 siRNA Knockdown with Parp10-IN-3 for Target Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers combining PARP10 siRNA-mediated knockdown with the small molecule inhibitor Parp10-IN-3 for target validation studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining PARP10 siRNA and a PARP10 inhibitor like this compound for target validation?
Combining a genetic knockdown approach (siRNA) with a pharmacological inhibitor (this compound) is a powerful strategy for target validation.[1][2][3] This dual approach helps to:
-
Assess potential for therapeutic intervention: It provides an early indication of whether pharmacological inhibition of the target can replicate the effects of genetic ablation, which is a crucial step in drug development.[1]
-
Investigate synergistic effects: In some cases, combining a partial knockdown with a low dose of an inhibitor can reveal synergistic or additive effects, providing deeper insights into the target's role.[4][5]
Q2: What is this compound and what are its key properties?
This compound is a selective inhibitor of the mono-ADP-ribosyltransferase PARP10. Its key characteristics are:
| Property | Value |
| Target | Human PARP10 |
| IC50 | 480 nM |
| Off-target Inhibition | PARP2 (IC50 = 1.7 µM), PARP15 (IC50 = 1.7 µM) |
Source: MedchemExpress
Q3: What are the critical controls to include in our experiment?
To ensure the validity of your results, the following controls are essential:
-
Negative Control siRNA (Scrambled): An siRNA with a sequence that does not target any known gene in the host organism's genome. This control is crucial for distinguishing sequence-specific knockdown from non-specific effects of the transfection process.
-
Positive Control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH or PPIB). This helps to verify the efficiency of your transfection protocol.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This controls for any effects of the solvent on the cells.
-
Untreated Cells: A baseline control of cells that have not been subjected to any treatment.
-
siRNA Only: Cells treated only with the PARP10 siRNA to assess the effect of the knockdown alone.
-
Inhibitor Only: Cells treated only with this compound to assess the effect of the inhibitor alone.
Troubleshooting Guides
Low PARP10 Knockdown Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal siRNA Concentration | Perform a dose-response experiment with a range of siRNA concentrations (e.g., 10-100 nM) to determine the optimal concentration for your cell line. |
| Inefficient Transfection Reagent | Test different transfection reagents. The optimal reagent can be cell-type specific. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at the recommended confluency (typically 50-70%) at the time of transfection. |
| Incorrect Incubation Time | Optimize the incubation time post-transfection. Typically, mRNA levels are assessed at 24-48 hours, and protein levels at 48-72 hours. |
| Degraded siRNA | Store siRNA according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
Inconsistent Results with this compound
| Potential Cause | Troubleshooting Step |
| Inaccurate Inhibitor Concentration | Verify the stock concentration and perform a dose-response curve to determine the optimal working concentration for your assay. |
| Inhibitor Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Cell Density Effects | Ensure consistent cell seeding density across all wells and experiments, as this can influence the effective inhibitor concentration. |
| Interaction with Media Components | Some components in the cell culture media may interfere with the inhibitor. Consider using a serum-free or reduced-serum media during the treatment period if compatible with your cells. |
Discrepancy Between siRNA and Inhibitor Phenotypes
| Potential Cause | Troubleshooting Step |
| Off-Target Effects of siRNA | Use at least two different validated siRNAs targeting different regions of the PARP10 mRNA to confirm the phenotype. |
| Off-Target Effects of Inhibitor | As this compound shows some activity against PARP2 and PARP15, consider using an alternative PARP10 inhibitor with a different selectivity profile to confirm the phenotype. |
| Different Mechanisms of Action | siRNA removes the entire protein, while an inhibitor only blocks its catalytic activity. PARP10 may have non-catalytic functions that are not affected by the inhibitor. Investigate potential scaffolding roles of PARP10. |
| Incomplete Knockdown vs. Inhibition | A partial knockdown may not be sufficient to produce the same phenotype as potent enzymatic inhibition. Ensure your knockdown efficiency is high (>70%). |
Experimental Protocols
Detailed Methodology for Combining PARP10 siRNA Knockdown and this compound Treatment
This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PARP10 siRNA (validated) and negative control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, cell viability assay kit)
Protocol:
-
Cell Seeding:
-
24 hours prior to transfection, seed cells in multi-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Transfection (Day 1):
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Dilute the required amount of siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for the recommended time (e.g., 10-20 minutes) to allow complex formation.
-
-
Add the siRNA-lipid complexes to the cells in fresh complete medium.
-
Incubate the cells for 24-48 hours.
-
-
This compound Treatment (Day 3):
-
After 48 hours of transfection, aspirate the medium containing the transfection complexes.
-
Add fresh complete medium containing the desired final concentration of this compound or vehicle (DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Downstream Analysis (Day 4):
-
Harvest cells for analysis (e.g., Western blot, cell viability assay, apoptosis assay).
-
Western Blot Analysis of PARP10 Knockdown
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP10 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Follow the manufacturer's protocol for the chosen cell viability assay kit.
-
Typically, the assay reagent is added directly to the cell culture wells.
-
After a specified incubation period, the absorbance or luminescence is measured using a plate reader.
-
Normalize the results to the vehicle-treated control group.
Data Presentation
Table 1: Representative Quantitative Data for PARP10 Knockdown and Inhibition
| Treatment Group | PARP10 mRNA Level (Relative to Control) | PARP10 Protein Level (Relative to Control) | Cell Viability (% of Control) | Apoptosis (% of Total Cells) |
| Control (Untreated) | 1.00 ± 0.08 | 1.00 ± 0.12 | 100 ± 5.2 | 4.5 ± 1.1 |
| Scrambled siRNA | 0.98 ± 0.07 | 0.95 ± 0.10 | 98 ± 4.8 | 4.8 ± 1.3 |
| PARP10 siRNA (50 nM) | 0.25 ± 0.04 | 0.30 ± 0.05 | 75 ± 3.9 | 15.2 ± 2.5 |
| This compound (500 nM) | 0.95 ± 0.09 | 0.92 ± 0.11 | 72 ± 4.1 | 18.5 ± 3.1 |
| PARP10 siRNA + this compound | 0.23 ± 0.03 | 0.28 ± 0.06 | 45 ± 3.5 | 35.7 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of PARP10.
Caption: Experimental workflow for combining siRNA and inhibitor.
Caption: Troubleshooting decision tree for target validation.
References
- 1. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to control for batch-to-batch variability of synthetic Parp10-IN-3
Welcome to the technical support center for Parp10-IN-3. This resource is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of experiments using this synthetic inhibitor. Batch-to-batch variability is a common challenge with synthetic small molecules, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control for it effectively.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to qualify a new batch of synthetic this compound?
A1: Upon receiving a new batch of this compound, it is critical to perform a comprehensive quality control (QC) check before use in any experiment. This ensures that the new batch is chemically identical to and performs consistently with previous batches.
-
Review the Certificate of Analysis (CoA): Check the supplier-provided CoA for initial data on purity (ideally by HPLC), identity (by mass spectrometry and/or NMR), and appearance.
-
In-House Analytical Validation: Independently verify the identity and purity. High-Performance Liquid Chromatography (HPLC) is recommended for assessing purity, and a purity level of >98% is advisable for reliable results. Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the molecular weight.
-
Functional Validation: The most critical step is to determine the 50% inhibitory concentration (IC₅₀) of the new batch against PARP10 and compare it to a previously validated "gold standard" batch. The IC₅₀ values should be within an acceptable range (e.g., ± 2-fold) of your established value.
Q2: My new batch of this compound shows a different IC₅₀ value compared to the previous one. What are the potential causes?
A2: Discrepancies in IC₅₀ values are a primary indicator of batch-to-batch variability. This can stem from issues with the inhibitor itself or with the assay conditions.
-
Inhibitor-Related Issues:
-
Purity: The presence of impurities can significantly impact results. A highly potent impurity, even in small amounts, can make a batch appear more active, while inactive impurities can reduce its apparent potency.
-
Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light or moisture) can lead to compound degradation.
-
Solubility: Incomplete dissolution of the compound leads to an effective concentration that is lower than the calculated concentration.
-
Weighing/Dilution Errors: Simple errors in preparing stock solutions can lead to significant differences in experimental outcomes.
-
-
Assay-Related Issues:
-
Inconsistent Reagent Concentrations: The IC₅₀ of an inhibitor can be highly dependent on the concentrations of the enzyme (PARP10) and the substrate (NAD⁺). These must be kept consistent across all experiments.
-
Variable Incubation Times: The timing of inhibitor addition and the duration of the reaction are critical for reproducible data.
-
Buffer and Solvent Effects: Ensure the pH of the buffer is correct and consistent. The final concentration of the solvent used to dissolve the inhibitor (e.g., DMSO) must be the same in all wells, including controls.
-
Q3: I'm observing unexpected or off-target effects in my cell-based assays with a new batch. What should I investigate?
A3: Unexplained cellular phenotypes are often traced back to impurities in the synthetic compound. These impurities may possess their own biological activities, leading to misleading results. It is also possible that the compound itself has off-target effects that become apparent at different effective concentrations between batches.
-
Recommendation: Re-verify the purity of your batch using HPLC. If significant impurities are detected, consider re-purifying the compound or obtaining a new, higher-purity batch. It is also good practice to profile the inhibitor's selectivity against other related PARP family members to understand its specificity.
Q4: How should I properly store and handle this compound to maintain its integrity?
A4: Proper storage is crucial for preventing degradation and ensuring long-term stability.
-
Solid Compound: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture (desiccated).
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw an aliquot completely and bring it to room temperature.
Troubleshooting Guides
Guide 1: Comprehensive QC Workflow for New Batches
This guide outlines a systematic approach to validating a new batch of this compound.
Caption: Quality control workflow for a new batch of this compound.
Guide 2: Troubleshooting Inconsistent Biological Activity
If you observe unexpected variability in your experimental results, use this logical guide to identify the source of the problem.
Caption: Troubleshooting logic for inconsistent experimental results.
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound Batches
| Parameter | Method | Recommended Specification | Purpose |
| Identity | LC-MS | Measured Mass ± 0.5 Da of Expected Mass | Confirms the correct molecule was synthesized. |
| Purity | HPLC (UV 254 nm) | ≥ 98% | Ensures minimal interference from synthesis byproducts or impurities. |
| Solubility | Visual Inspection | Clear solution at specified concentration in DMSO | Confirms the compound can be properly dosed in assays. |
| Potency | In Vitro PARP10 Assay | IC₅₀ within 2-fold of reference batch | Ensures consistent biological activity. |
Table 2: Troubleshooting Checklist for IC₅₀ Variability
| Factor | Potential Issue | Recommended Action |
| Inhibitor Stock | Degradation, precipitation, or evaporation. | Thaw a new, single-use aliquot. Prepare fresh serial dilutions for every experiment. |
| Enzyme | Loss of activity due to improper storage. | Use a fresh aliquot of enzyme. Run an enzyme-only control to confirm its activity is high and linear. |
| Substrate (NAD⁺) | Degradation of NAD⁺. | Prepare fresh NAD⁺ solution from powder for each set of experiments. |
| Assay Buffer | Incorrect pH or component concentration. | Prepare fresh buffer and re-verify the pH. |
| Solvent (DMSO) | Inconsistent final concentration across plates. | Ensure all wells, including controls, have the identical final percentage of DMSO. |
| Pipetting | Inaccurate liquid handling. | Verify pipette calibration. Use reverse pipetting for viscous solutions like concentrated stocks. |
| Plate Reader | Incorrect settings or detector malfunction. | Check instrument settings (e.g., excitation/emission wavelengths, gain) and run a standard plate to confirm performance. |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC and LC-MS
Objective: To confirm the purity and molecular weight of a new batch of this compound.
Materials:
-
This compound powder
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
LC-MS system
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µg/mL in a 50:50 ACN:Water solution.
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
LC-MS Method: Use a similar gradient to the HPLC method, directing the column eluent to the mass spectrometer.
-
Data Analysis:
-
Purity: Integrate the area under the main peak in the HPLC chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identity: Analyze the mass spectrum for the [M+H]⁺ ion corresponding to the expected molecular weight of this compound.
-
Protocol 2: In Vitro PARP10 Enzymatic Assay for IC₅₀ Determination
Objective: To measure the potency (IC₅₀) of a batch of this compound by monitoring the auto-mono-ADP-ribosylation of recombinant PARP10.
Materials:
-
Recombinant human PARP10 (catalytic domain)
-
6-Biotin-17-NAD⁺ (Biotinylated NAD⁺)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 250 µM DTT
-
This compound dissolved in DMSO
-
Streptavidin-coated 96-well plates
-
Europium-labeled anti-6xHis-tag antibody (assuming His-tagged PARP10)
-
TR-FRET compatible plate reader
Method:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these into the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of diluted this compound or DMSO vehicle control.
-
Add 10 µL of PARP10 enzyme solution (e.g., final concentration of 1 nM).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of Biotinylated NAD⁺ (e.g., final concentration at its Kₘ).
-
-
Reaction and Detection:
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of 100 mM EDTA.
-
Transfer 10 µL of the stopped reaction to a streptavidin-coated plate and incubate for 60 minutes to capture the biotinylated, auto-ADP-ribosylated PARP10.
-
Wash the plate 3 times.
-
Add the Europium-labeled anti-His antibody and incubate for 60 minutes.
-
Wash the plate 3 times and read on a TR-FRET plate reader.
-
-
Data Analysis:
-
Subtract background (no enzyme control) from all values.
-
Normalize the data with the high control (DMSO vehicle) set to 100% activity and the low control (no enzyme or high concentration of a reference inhibitor) set to 0% activity.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathway Visualization
The following diagram illustrates the mechanism of PARP10 inhibition by this compound. PARP10 catalyzes the transfer of a single ADP-ribose unit from NAD⁺ to a substrate protein (or itself, in the case of auto-modification). This compound competes with NAD⁺ for the active site, blocking this reaction.
Caption: Mechanism of PARP10 enzymatic inhibition.
methods to reduce non-specific binding of Parp10-IN-3 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Parp10-IN-3 in cellular assays. Our goal is to help you mitigate common issues, with a focus on reducing non-specific binding and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small-molecule inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10). PARP10 is a mono-ADP-ribosyltransferase (mART) involved in various cellular processes, including DNA damage repair, cell cycle progression, and signal transduction.[1] Unlike PARP1 and PARP2, which catalyze poly-ADP-ribosylation, PARP10 transfers a single ADP-ribose moiety to its substrate proteins.[1] this compound exerts its effect by competing with the nicotinamide adenine dinucleotide (NAD+) substrate for the active site of PARP10, thereby inhibiting its enzymatic activity.
Q2: What are the known cellular targets and pathways affected by PARP10 inhibition?
Inhibition of PARP10 has been shown to impact several key cellular signaling pathways:
-
Cell Cycle Progression: PARP10 is involved in the G2/M transition of the cell cycle through the mono-ADP-ribosylation and subsequent activation of Aurora-A kinase.[1] Inhibition of PARP10 can lead to a delay in this transition.[1]
-
NF-κB Signaling: PARP10 can regulate NF-κB signaling. It has been shown to be a direct target of NF-κB, creating a negative feedback loop.[2]
-
DNA Damage Response: PARP10 interacts with Proliferating Cell Nuclear Antigen (PCNA) and is implicated in DNA damage tolerance.[3]
Q3: What is the recommended starting concentration for this compound in a cellular assay?
The effective concentration of this compound will vary depending on the cell type and the specific assay. However, a good starting point can be derived from its in vitro IC50 value. The IC50 of this compound for human PARP10 is 480 nM. It is advisable to perform a dose-response experiment ranging from a concentration significantly below the IC50 to several-fold above it (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Non-Specific Binding of this compound
Non-specific binding can lead to misleading results by affecting off-target proteins or cellular components. Below are common issues and recommended solutions.
Issue 1: High background signal or unexpected cellular effects at low concentrations.
-
Possible Cause: The inhibitor may be binding to other cellular components non-specifically. This compound has shown some inhibitory activity against PARP2 and PARP15 at higher concentrations (IC50 of 1.7 µM for both).
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a careful dose-response curve to identify the lowest effective concentration that inhibits PARP10 without causing broad cellular toxicity or off-target effects.
-
Use Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments to differentiate between target-specific and non-specific effects.
-
Assay Buffer Optimization: Modify your assay buffer to reduce non-specific interactions. Consider the following adjustments:
-
Increase Salt Concentration: Adding NaCl (e.g., up to 150 mM) can help to disrupt electrostatic interactions that may contribute to non-specific binding.[4]
-
Include a Detergent: A low concentration of a non-ionic detergent, such as Tween-20 (0.01-0.1%), can help to reduce hydrophobic interactions.[4]
-
Add a Blocking Protein: Including Bovine Serum Albumin (BSA) (0.1-1%) in your buffer can help to block non-specific binding sites on cellular components and assay plates.[4]
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Variability in cell health, inhibitor preparation, or assay conditions.
-
Troubleshooting Steps:
-
Ensure Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and growth conditions across all experiments.
-
Freshly Prepare Inhibitor Solutions: Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before each experiment to avoid degradation or precipitation.
-
Standardize Incubation Times: Use consistent incubation times for inhibitor treatment and subsequent assay steps.
-
Issue 3: Observed cellular phenotype does not correlate with PARP10 inhibition.
-
Possible Cause: The observed effect may be due to off-target binding of this compound or an indirect cellular response.
-
Troubleshooting Steps:
-
Validate Target Engagement: Whenever possible, directly measure the inhibition of PARP10 activity in your cells. This can be done by assessing the ADP-ribosylation of a known PARP10 substrate via Western blot.
-
Use Genetic Knockdown/Knockout Models: To confirm that the observed phenotype is due to the inhibition of PARP10, use siRNA or CRISPR-Cas9 to reduce the expression of PARP10 and see if it phenocopies the effect of this compound.
-
Profile Against Other PARPs: If you suspect off-target effects, you can test this compound against a panel of other PARP family members to determine its selectivity profile in your system.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Other PARP Inhibitors
| Compound | Target PARP | IC50 (nM) |
| This compound | PARP10 | 480 |
| PARP2 | 1700 | |
| PARP15 | 1700 | |
| OUL35 | PARP10 | 329 |
| Compound 22 | PARP10 | 1600 |
| Compound 25 | PARP10 | 1800 |
Data compiled from publicly available sources.[2][5]
Experimental Protocols
1. Western Blot Analysis of PARP10 Activity (Auto-ADP-ribosylation)
This protocol is a general guideline for assessing the inhibition of PARP10's auto-mono-ADP-ribosylation activity in cells treated with this compound.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for mono-ADP-ribosylation overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
2. Cell Viability Assay (e.g., MTT or Resazurin-based)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control for cytotoxicity if available.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (Resazurin example):
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the fluorescence values to the vehicle-treated control cells to determine the percentage of viable cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the EC50 value.
-
Visualizations
Caption: PARP10 signaling pathways and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting non-specific binding of this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
enhancing the selectivity of Parp10-IN-3 for PARP10 over PARP1 and PARP2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of Parp10-IN-3, a potent and selective inhibitor of PARP10. The primary focus is on ensuring and enhancing its selectivity over PARP1 and PARP2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor designed to be highly selective for Poly(ADP-ribose) Polymerase 10 (PARP10). PARP10 is an enzyme that catalyzes mono-ADP-ribosylation (MARylation), a post-translational modification where a single ADP-ribose moiety is transferred from NAD+ to a target protein.[1][2] This process is distinct from the poly-ADP-ribosylation (PARylation) catalyzed by PARP1 and PARP2.[3] this compound acts by competing with the NAD+ co-substrate in the active site of PARP10, thereby inhibiting its catalytic activity.[4] Its selectivity is achieved by exploiting unique features of the PARP10 nicotinamide-binding site, such as a key hydrophobic subpocket.[4]
Q2: Why is high selectivity for PARP10 over PARP1 and PARP2 critically important for research?
High selectivity is crucial for several reasons:
-
Distinct Biological Functions: PARP1 and PARP2 are central to the DNA damage response (DDR), where they synthesize large, branched poly(ADP-ribose) chains to recruit repair factors.[5][6] PARP10, however, is a mono-ADP-ribosyltransferase involved in different pathways, including DNA damage tolerance, cell cycle regulation, and cellular signaling.[7][8][9] Inhibiting PARP1 or PARP2 would activate different cellular responses, confounding the interpretation of experiments designed to probe PARP10 function.
-
Avoiding Off-Target Toxicity: Inhibition of PARP1 and especially PARP2 has been associated with hematological toxicity.[10] For therapeutic development and accurate biological studies, it is essential to ensure that the observed cellular effects are due solely to the inhibition of PARP10.
-
Ensuring Mechanistic Clarity: Using a highly selective probe ensures that the observed phenotype can be confidently attributed to the inhibition of PARP10's MARylation activity, rather than an unintended blockade of the PARP1/PARP2-dependent DNA repair pathway.
Q3: What is the expected selectivity profile of a high-quality batch of this compound?
A high-quality, research-grade batch of a selective PARP10 inhibitor is expected to show significant potency against PARP10 with minimal activity against other PARP family members, particularly PARP1 and PARP2. The table below summarizes the expected inhibitory concentrations (IC50) based on published data for highly selective PARP10 inhibitors.[4]
| Enzyme Target | Function | Expected IC50 (nM) | Selectivity over PARP10 |
| PARP10 | Mono-ADP-ribosylation | < 100 nM | 1x (Target) |
| PARP1 | Poly-ADP-ribosylation | > 3,700 nM | > 37x |
| PARP2 | Poly-ADP-ribosylation | > 3,700 nM | > 37x |
Table 1: Expected selectivity profile for a potent and selective PARP10 inhibitor like this compound. Lower IC50 values indicate higher potency. Data is modeled on highly selective compounds from literature.[4]
Visualizing the Importance of Selectivity
To understand why selectivity is critical, it's helpful to visualize the distinct roles of these enzymes.
Caption: Distinct cellular pathways of PARP1/2 vs. PARP10.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at studying PARP10 function using this compound.
Problem: I'm observing inhibition of PARP1/PARP2-mediated effects (e.g., reduced PAR formation after DNA damage) with this compound. What is the likely cause?
This is a critical issue suggesting a loss of selectivity. There are three primary potential causes:
-
Inhibitor Concentration is Too High: While this compound is selective, this selectivity exists within a specific concentration window. At excessively high concentrations, the inhibitor can begin to engage less sensitive targets like PARP1 and PARP2, leading to off-target effects.[11]
-
Purity of the Inhibitor Batch: The observed off-target activity may stem from impurities in your specific lot of this compound, rather than the compound itself.
-
Indirect or Non-Specific Assay: The experimental readout might be indirectly affected by PARP10 inhibition in a way that mimics PARP1/2 inhibition, or the assay itself may lack the specificity to distinguish between the two pathways.
Solutions Workflow
Caption: A logical workflow for troubleshooting selectivity issues.
Problem: How can I experimentally validate the selectivity of my this compound batch?
To ensure confidence in your results, you must validate the selectivity of your specific inhibitor batch. We recommend a two-tiered approach: a direct biochemical assay followed by a live-cell target engagement assay.
Protocol 1: Biochemical IC50 Profiling of PARP Enzymes
This in vitro assay directly measures the concentration of this compound required to inhibit the enzymatic activity of purified PARP10, PARP1, and PARP2 by 50%.[12]
Objective: To determine the IC50 values of this compound against PARP10, PARP1, and PARP2.
Methodology: A chemiluminescent ELISA-based assay is recommended.[12] This format measures the ADP-ribosylation of a histone substrate coated on a 96-well plate.
Key Steps:
-
Plate Coating: Coat a 96-well plate with histone H3. Wash and block the plate.
-
Inhibitor Dilution: Prepare a serial dilution of this compound (e.g., 11 points from 100 µM to 1 pM) in assay buffer. Include a DMSO-only control.
-
Enzyme Reaction: Add the following to the wells in order:
-
Diluted this compound or DMSO.
-
The respective purified PARP enzyme (PARP10, PARP1, or PARP2). For PARP1 and PARP2, include an activated DNA template.[12]
-
Reaction mix containing biotinylated-NAD+.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP (horseradish peroxidase) to bind to the biotinylated ADP-ribose incorporated onto the histone substrate.
-
Wash away unbound Streptavidin-HRP.
-
Add a chemiluminescent HRP substrate and measure the light output on a plate reader.
-
-
Data Analysis: The chemiluminescent signal is proportional to PARP activity. Plot the signal against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each enzyme.
| Reagent | PARP10 Assay | PARP1/2 Assay |
| Substrate | Histone H3 | Histone H3 |
| Enzyme | Purified PARP10 | Purified PARP1 or PARP2 |
| Cofactor | Biotinylated-NAD+ | Biotinylated-NAD+ |
| Activator | None required | Activated DNA |
| Detection | Streptavidin-HRP + Substrate | Streptavidin-HRP + Substrate |
Table 2: Key components for the biochemical selectivity assay.
Protocol 2: Live-Cell Target Engagement with NanoBRET™ Assay
This assay confirms that this compound selectively binds to PARP10 inside living cells, providing a more physiologically relevant measure of selectivity.[13][14]
Objective: To quantitatively measure the binding affinity (IC50) of this compound for PARP10, PARP1, and PARP2 in live cells.
Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PARP enzyme (the energy donor) and a cell-permeable fluorescent tracer that binds to the PARP active site (the energy acceptor). A test compound that binds to the PARP will compete with the tracer, leading to a loss of BRET signal.[13]
Key Steps:
-
Cell Preparation: Transfect HEK293 cells with plasmids expressing the target PARP (PARP10, PARP1, or PARP2) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the diluted inhibitor (or DMSO control) to the cells.
-
-
Incubation: Incubate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Detection:
-
Add the NanoLuc® substrate (furimazine) to the wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the DMSO (high BRET) and no-tracer (low BRET) controls.
-
Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the curve to determine the cellular IC50 value.
-
| Component | Description |
| Cell Line | HEK293 (or other suitable line) |
| Energy Donor | Plasmid: PARP-NanoLuc® Fusion (separate for PARP10, 1, 2) |
| Energy Acceptor | Cell-permeable fluorescent PARP tracer |
| Competitor | This compound (serially diluted) |
| Detection Reagent | NanoLuc® substrate (furimazine) |
Table 3: Core components for the NanoBRET™ Target Engagement Assay.
References
- 1. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Selective inhibition of PARP10 using a chemical genetics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond PARP1: The Potential of Other Members of the Poly (ADP-Ribose) Polymerase Family in DNA Repair and Cancer Therapeutics [frontiersin.org]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Target Engagement Assays for PARP and DDR Pathway Targets [promega.com]
Validation & Comparative
A Head-to-Head Comparison of PARP10 Inhibitors: Parp10-IN-3 vs. OUL35
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARP10 inhibitors, Parp10-IN-3 and OUL35. This document synthesizes available experimental data to evaluate their performance and provides detailed methodologies for key cited experiments.
Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, has emerged as a significant target in oncology and other therapeutic areas due to its roles in DNA damage repair, cell cycle progression, and apoptosis. The development of selective inhibitors for PARP10 is crucial for dissecting its biological functions and for potential therapeutic applications. This guide focuses on a comparative analysis of two prominent PARP10 inhibitors, this compound and OUL35.
Quantitative Performance Comparison
The following tables summarize the biochemical potency and selectivity of this compound and OUL35 against PARP10 and other PARP family members.
Table 1: Biochemical Potency against PARP10
| Compound | IC50 (nM) for human PARP10 |
| This compound | 480[1] |
| OUL35 | 329[2][3][4] |
Table 2: Selectivity Profile against Other PARP Family Members
| Compound | Target | IC50 (µM) |
| This compound | PARP2 | 1.7[1] |
| PARP15 | 1.7[1] | |
| OUL35 | ARTD8 (PARP14) | 23.4[3] |
| ARTD4 (PARP4) | 22.6[3] | |
| ARTD15 (PARP15) | 4.17[3] |
Cellular Activity
Both this compound and OUL35 have demonstrated the ability to penetrate cells and modulate PARP10 activity. A key cellular effect of both inhibitors is the rescue of cells from PARP10-induced apoptosis.[2][4][5] Furthermore, inhibition of PARP10 by these compounds has been shown to sensitize cancer cells to DNA-damaging agents, highlighting their potential in combination therapies.[2][4][5]
Experimental Protocols
Biochemical Assay for PARP10 Inhibition (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against PARP10 using a chemiluminescent assay format.
Materials:
-
Recombinant human PARP10 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compounds (this compound, OUL35) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 25 µL of the diluted compounds or vehicle control (DMSO in assay buffer) to the histone-coated wells.
-
Add 25 µL of a solution containing recombinant PARP10 enzyme to each well.
-
Initiate the reaction by adding 50 µL of a solution containing biotinylated NAD+ to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate diluted in a blocking buffer to each well and incubate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Assay: Rescue from PARP10-Induced Apoptosis
This protocol describes a colony formation assay to assess the ability of inhibitors to rescue cells from apoptosis induced by PARP10 overexpression.
Materials:
-
HeLa cells (or other suitable cell line)
-
Doxycycline-inducible PARP10 expression vector
-
Cell culture medium and supplements
-
Test compounds (this compound, OUL35) dissolved in DMSO
-
Doxycycline
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed HeLa cells with the doxycycline-inducible PARP10 expression vector at a low density in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds or vehicle control (DMSO).
-
Induce PARP10 expression by adding doxycycline to the culture medium. A control group without doxycycline should be included.
-
Incubate the cells for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS and fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and quantify the colony area using software such as ImageJ.
-
The ability of the compounds to rescue cells from PARP10-induced apoptosis is determined by the increase in colony formation in the presence of doxycycline compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
PARP10 in DNA Damage Response
PARP10 plays a crucial role in the DNA damage response, particularly in the context of replication stress. It interacts with Proliferating Cell Nuclear Antigen (PCNA) and is involved in translesion synthesis (TLS), a pathway that allows DNA replication to bypass lesions.
Caption: PARP10's role in the DNA damage response pathway.
PARP10 in Apoptosis Signaling
Overexpression of PARP10 can induce apoptosis. Both this compound and OUL35 can rescue this phenotype, indicating their direct engagement of PARP10 in a cellular context.
Caption: Inhibition of PARP10-induced apoptosis.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of PARP10 inhibitors.
Caption: Workflow for comparing PARP10 inhibitors.
References
Validating On-Target Effects of PARP10 Inhibitors Using PARP10 Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of PARP10 inhibitors, using the well-characterized inhibitor OUL35 as a prime example, alongside PARP10 knockout (KO) cell lines as the gold standard for genetic validation. This approach is critical for confirming that the observed cellular phenotypes are a direct result of inhibitor activity on its intended target.
Introduction to PARP10 and its Inhibition
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a mono-ADP-ribosyltransferase (mART) that plays a significant role in various cellular processes, including DNA damage repair, cell cycle progression, and cellular signaling.[1] Its involvement in cancer cell proliferation and survival has made it an attractive target for cancer therapy.[2] Small molecule inhibitors of PARP10 are being developed to disrupt these cancer-associated functions.[1]
To ensure the efficacy and specificity of these inhibitors, it is imperative to validate their on-target effects. The most rigorous method for this is a direct comparison of the inhibitor's effects with the phenotype of cells in which the target protein has been genetically removed (knockout).
Comparative Analysis: PARP10 Inhibition vs. PARP10 Knockout
This section details the experimental data from a study that directly compares the effects of the PARP10 inhibitor OUL35 with the effects of PARP10 gene knockout in HeLa cells. The study focused on the role of PARP10 in regulating the G2/M transition of the cell cycle.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative experiments.
Table 1: Effect of PARP10 Inhibition and Knockout on Mitotic Entry
| Condition | Metric | Value | Reference |
| Control HeLa Cells | Percentage of Mitotic Cells (pH3 positive) | ~18% | [3] |
| HeLa Cells + OUL35 (10 µM) | Percentage of Mitotic Cells (pH3 positive) | ~10% | [3] |
| PARP10 KO HeLa Cells | Percentage of Mitotic Cells (pH3 positive) | ~8% | [3] |
Table 2: Effect of PARP10 Inhibition and Knockout on Aurora-A MARylation
| Condition | Metric | Value | Reference |
| Synchronized HeLa Cells (8h after release) | Relative Aurora-A MARylation | High | [3] |
| Synchronized HeLa Cells + OUL35 (10 µM, 2h) | Relative Aurora-A MARylation | Reduced | [3] |
| PARP10 KO HeLa Cells (8h after release) | Relative Aurora-A MARylation | Significantly Reduced | [3] |
These data demonstrate that both pharmacological inhibition of PARP10 with OUL35 and genetic knockout of PARP10 result in a similar phenotype: a delay in the G2/M transition, quantified by a reduction in the percentage of mitotic cells.[3] Furthermore, both approaches lead to a decrease in the mono-ADP-ribosylation (MARylation) of Aurora-A, a known substrate of PARP10.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these validation studies.
Generation of PARP10 Knockout Cell Lines
PARP10 knockout (KO) HeLa cell lines can be generated using the CRISPR/Cas9 system.[3]
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting an early exon of the PARP10 gene. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into HeLa cells using a standard transfection reagent.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Validation: Expand the clones and screen for PARP10 knockout by Western blot analysis to confirm the absence of the PARP10 protein. Further validation can be done by sequencing the targeted genomic locus to identify the specific insertions or deletions (indels) that lead to the knockout.
Cell Synchronization and Inhibitor Treatment
To study cell cycle-specific effects, synchronization of cell populations is necessary.
-
Double Thymidine Block: Treat HeLa cells with 2 mM thymidine for 18 hours, followed by a 9-hour release in fresh medium. A second block with 2 mM thymidine is then applied for 15 hours to arrest cells at the G1/S boundary.
-
Release and Treatment: Release the cells from the second thymidine block by washing and adding fresh medium. For inhibitor studies, add the PARP10 inhibitor (e.g., OUL35 at 10 µM) at specific time points after release.[3]
Immunofluorescence for Mitotic Index
This protocol is used to quantify the percentage of cells in mitosis.
-
Cell Fixation: At the desired time points, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against a mitotic marker, such as phospho-histone H3 (pH3), overnight at 4°C. Following washes, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. The percentage of pH3-positive cells is determined by counting at least 300 cells per condition.[3]
Aurora-A MARylation Assay
This assay is used to assess the on-target enzymatic activity of PARP10.
-
Cell Lysis: Harvest synchronized cells at the desired time points and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Macrodomain Pulldown: Use a recombinant Af1521 macrodomain, which specifically binds to mono-ADP-ribosylated proteins, coupled to beads to pull down MARylated proteins from the cell lysates.[3]
-
Western Blotting: Elute the bound proteins and analyze the levels of Aurora-A by Western blotting using an anti-Aurora-A antibody.[3]
Visualizing the Validation Workflow and Underlying Biology
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
References
- 1. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Complementary CRISPR genome-wide genetic screens in PARP10-knockout and overexpressing cells identify synthetic interactions for PARP10-mediated cellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of Parp10-IN-3 with PARP1 inhibitors in BRCA-deficient cancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, particularly for cancers harboring BRCA1/2 mutations, inhibitors of the Poly(ADP-ribose) polymerase (PARP) family have emerged as a cornerstone of treatment. While the focus has predominantly been on PARP1 inhibitors, the therapeutic potential of inhibiting other PARP family members, such as PARP10, is an expanding area of research. This guide provides a comparative overview of the efficacy and mechanisms of a representative PARP10 inhibitor, here referred to as Parp10-IN-3, and the established class of PARP1 inhibitors in the context of BRCA-deficient cancers.
Disclaimer: As of this writing, "this compound" is not a publicly recognized name for a specific clinical or preclinical compound. This guide, therefore, uses this name to represent a hypothetical, potent, and selective PARP10 inhibitor. The comparison is based on the known mechanisms of PARP10 and the extensive clinical and preclinical data available for approved PARP1 inhibitors. Direct comparative efficacy data between a specific PARP10 inhibitor and PARP1 inhibitors in BRCA-deficient cancers is not yet available in published literature.
Differentiated Mechanisms of Action: PARP1 vs. PARP10 Inhibition
The foundational difference between these two classes of inhibitors lies in the distinct enzymatic activities of their targets. PARP1 is a key player in the repair of single-strand DNA breaks (SSBs) through a process called poly(ADP-ribosylation) (PARylation). In contrast, PARP10 is a mono(ADP-ribosyl)transferase (MARylating) enzyme, involved in different cellular processes, including signaling and protein regulation, and its precise role in DNA repair is still under investigation.
PARP1 inhibitors capitalize on the concept of synthetic lethality . In cells with functional BRCA1/2 genes, double-strand DNA breaks (DSBs) that arise from collapsed replication forks (due to unrepaired SSBs) can be efficiently repaired via homologous recombination (HR). However, in BRCA-deficient cancer cells, the HR pathway is compromised. Inhibition of PARP1 leads to an accumulation of unrepaired SSBs, which convert to DSBs during DNA replication. The inability of BRCA-deficient cells to repair these DSBs leads to genomic instability and ultimately, cell death. A crucial aspect of the efficacy of many PARP1 inhibitors is their ability to "trap" PARP1 on DNA, creating a toxic protein-DNA complex that further disrupts replication and enhances cytotoxicity.[1][2][3][4]
This compound , as a selective PARP10 inhibitor, would operate through a different mechanism. PARP10 has been implicated in various cellular processes, including the regulation of protein stability and signaling pathways. Its role in the DNA damage response is an active area of research. Inhibition of PARP10's MARylating activity could potentially impact cancer cell survival through mechanisms distinct from the direct DNA repair inhibition seen with PARP1 inhibitors. The therapeutic rationale for a PARP10 inhibitor in BRCA-deficient cancers is less established and would likely involve targeting pathways that are uniquely dependent on PARP10 activity in this genetic context.
Efficacy of Approved PARP1 Inhibitors in BRCA-Deficient Cancers
Four PARP1 inhibitors have received FDA approval for the treatment of various cancers, including those with BRCA1/2 mutations. Their efficacy has been demonstrated in numerous clinical trials.
| Inhibitor | Cancer Type | Trial (Example) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Olaparib | Metastatic Breast Cancer (gBRCAm, HER2-) | OlympiAD | 7.0 months vs. 4.2 months (chemotherapy)[5] | 59.9% vs. 28.8% (chemotherapy)[5] |
| Adjuvant Treatment for Early Breast Cancer (gBRCAm, HER2-) | OlympiA | 3-year invasive disease-free survival: 85.9% vs. 77.1% (placebo)[6] | - | |
| Rucaparib | Recurrent Ovarian Cancer (gBRCAm) | Study 10 (Phase II) | - | 59.5%[7] |
| First-line Maintenance in Ovarian Cancer (HRD population) | ATHENA-MONO | 28.7 months vs. 11.3 months (placebo)[8] | 58.8% (in patients with measurable disease)[8] | |
| Niraparib | Recurrent Ovarian Cancer (gBRCAm) | NOVA | 21.0 months vs. 5.5 months (placebo)[9][10] | - |
| First-line Maintenance in Advanced Ovarian Cancer (Overall Population) | PRIMA | 13.8 months vs. 8.2 months (placebo)[10] | - | |
| Talazoparib | Metastatic Breast Cancer (gBRCAm, HER2-) | EMBRACA | 8.6 months vs. 5.6 months (chemotherapy)[11][12][13][14] | 62.6% vs. 27.2% (chemotherapy)[13][15] |
Experimental Protocols
The data presented for PARP1 inhibitors are derived from rigorously designed clinical trials and preclinical studies. Key experimental methodologies include:
Clinical Trial Protocols
Clinical trials for PARP inhibitors are typically multi-center, randomized, and controlled studies.[16][17] Key aspects of these protocols include:
-
Patient Population: Patients with confirmed germline or somatic BRCA1/2 mutations and specific cancer types (e.g., breast, ovarian).
-
Study Design: Patients are often randomized to receive the PARP inhibitor or a standard-of-care chemotherapy or placebo.
-
Endpoints: The primary endpoint is often Progression-Free Survival (PFS), with secondary endpoints including Overall Survival (OS), Objective Response Rate (ORR), and safety.
-
Tumor Assessment: Tumor responses are typically assessed using Response Evaluation Criteria in Solid Tumors (RECIST).
Preclinical Study Protocols
Preclinical evaluation of PARP inhibitors involves a range of in vitro and in vivo assays:
-
Cell Viability Assays: These assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50) in cancer cell lines with and without BRCA mutations.[18][19][20]
-
PARP Activity Assays: These assays measure the enzymatic activity of PARP1 in the presence of inhibitors to determine their potency.[18][21]
-
Tumor Growth Inhibition Studies: Patient-derived xenograft (PDX) models or cancer cell line xenografts in immunocompromised mice are used to assess the in vivo efficacy of the inhibitors. Tumor volume is measured over time to determine the extent of tumor growth inhibition.[22][23][24]
-
Pharmacodynamic Assays: These assays measure the downstream effects of the inhibitor in tumor tissue, such as the reduction of PARylation, to confirm target engagement.[22]
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of PARP1 inhibition in BRCA-deficient cancer cells.
Caption: General experimental workflow for PARP inhibitor development.
Conclusion
PARP1 inhibitors have revolutionized the treatment of BRCA-deficient cancers, demonstrating significant improvements in progression-free survival and, in some cases, overall survival. Their mechanism of action, rooted in the principle of synthetic lethality and PARP trapping, is well-established.
The exploration of PARP10 inhibitors like the hypothetical "this compound" represents a novel and exciting frontier in cancer therapy. While the precise role of PARP10 in BRCA-deficient cancers is still being elucidated, its distinct enzymatic activity suggests that its inhibition could offer a complementary or alternative therapeutic strategy. Future preclinical and clinical research is imperative to define the efficacy of selective PARP10 inhibitors in this patient population and to understand their potential for combination therapies with existing treatments, including PARP1 inhibitors. For now, PARP1 inhibitors remain the standard of care for targeting the inherent DNA repair deficiencies in BRCA-mutated cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib: A Novel Therapy for Metastatic Breast Cancer in Patients With a BRCA1/2 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olaparib Extends Disease-Free Survival in Patients with Early-Stage Breast Cancer and BRCA Mutation - The Oncology Pharmacist [theoncologypharmacist.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials [theoncologynurse.com]
- 10. mdpi.com [mdpi.com]
- 11. ajmc.com [ajmc.com]
- 12. Patients with advanced BRCA-mutated breast cancer found no overall survival benefit with talazoparib | MD Anderson Cancer Center [mdanderson.org]
- 13. Talazoparib Significantly Extends Progression-Free Survival in Phase 3 EMBRACA Trial of Patients with Metastatic Breast Cancer | Pfizer [pfizer.com]
- 14. Evidence to date: talazoparib in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: Parp10-IN-3 vs. Standard-of-Care Chemotherapies in Oncology
A detailed guide for researchers and drug development professionals on the mechanistic differences and available preclinical data of the emerging targeted therapy, Parp10-IN-3, versus established cytotoxic agents for cancer treatment.
In the rapidly evolving landscape of oncology, the development of targeted therapies offers a paradigm shift from traditional cytotoxic chemotherapies. This guide provides a head-to-head comparison of this compound, a novel inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10), with standard-of-care chemotherapies, specifically the platinum-based agent carboplatin and the taxane paclitaxel.
It is important to note that while extensive preclinical and clinical data exist for standard-of-care chemotherapies, this compound is an emerging therapeutic agent with limited publicly available data. Therefore, this comparison will primarily focus on the fundamental differences in their mechanisms of action, supplemented by available preclinical efficacy data for the established drugs. This guide aims to provide a clear, data-driven overview to inform research and development efforts in oncology.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and standard-of-care chemotherapies lies in their therapeutic approach: targeted inhibition of a specific enzymatic activity versus broad cytotoxicity against rapidly dividing cells.
This compound: Precision Targeting of Mono-ADP-Ribosylation
This compound is a selective inhibitor of PARP10, an enzyme that catalyzes the transfer of a single ADP-ribose unit to target proteins, a process known as mono-ADP-ribosylation (MARylation).[1] PARP10 is implicated in various cellular processes critical for cancer cell survival, including DNA damage repair, cell cycle progression, and regulation of replication stress.[2] By inhibiting PARP10, this compound is hypothesized to disrupt these processes, leading to an accumulation of DNA damage and cell cycle arrest, ultimately inducing cancer cell death.[2][3] This targeted approach aims to exploit the specific dependencies of cancer cells on pathways regulated by PARP10.
Standard-of-Care Chemotherapies: Broad-Spectrum Cytotoxicity
-
Carboplatin: As a platinum-based alkylating agent, carboplatin exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of intra- and inter-strand cross-links.[4][5] These DNA adducts disrupt the normal helical structure of DNA, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][4] Its action is not specific to a particular cellular pathway but is more pronounced in rapidly dividing cells that are actively replicating their DNA.
-
Paclitaxel: Paclitaxel belongs to the taxane class of chemotherapeutic drugs and targets microtubules, which are essential components of the cellular cytoskeleton.[6] It works by stabilizing microtubules, preventing their normal dynamic disassembly.[6] This interference with microtubule dynamics disrupts the formation of the mitotic spindle during cell division, leading to mitotic arrest and subsequent induction of apoptosis.[6]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the standard-of-care chemotherapies.
Table 1: this compound In Vitro Efficacy
| Compound | Target | Assay Type | IC50 |
| This compound | Human PARP10 | Enzymatic Assay | 480 nM[1] |
| Human PARP2 | Enzymatic Assay | 1.7 µM[1] | |
| Human PARP15 | Enzymatic Assay | 11 µM[1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data on the effect of this compound on cancer cell line viability (cellular IC50) is not yet publicly available.
Table 2: Standard-of-Care Chemotherapies - In Vitro Efficacy (IC50)
| Drug | Cancer Type | Cell Line | IC50 |
| Carboplatin | Ovarian Cancer | OVCAR3 | <40 µM |
| Ovarian Cancer | Kuramochi | >85 µM | |
| Ovarian Cancer | OVCAR8 | >85 µM | |
| Paclitaxel | Breast Cancer | MCF-7 | 3.5 µM |
| Breast Cancer | MDA-MB-231 | 0.3 µM | |
| Breast Cancer | SKBR3 | 4 µM | |
| Breast Cancer | BT-474 | 19 nM |
Note: IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and can vary depending on the assay conditions and duration of exposure.
Table 3: Standard-of-Care Chemotherapies - In Vivo Efficacy
| Drug Combination | Cancer Model | Efficacy Endpoint | Result |
| Carboplatin + Paclitaxel | Human Ovarian Cancer Xenograft (A2780) | Tumor Growth Inhibition | Significantly smaller tumors compared to control on day 8. |
| Paclitaxel | Human Breast Cancer Xenograft (MCF-7) | Tumor Growth Inhibition | Significantly inhibited breast tumor growth compared to control. |
| Paclitaxel | Human Breast Cancer Xenograft (MDA-MB-231) | Tumor Growth Inhibition | Antitumor efficacy demonstrated. |
Note: In vivo efficacy is highly dependent on the tumor model, dosing schedule, and route of administration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of typical protocols used to generate the data presented.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, carboplatin, or paclitaxel) for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells (e.g., ovarian or breast cancer cell lines) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound, carboplatin, paclitaxel, or a combination) via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, typically calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the tumor growth inhibition in the treatment group to the control group.
Conclusion
The comparison between this compound and standard-of-care chemotherapies highlights a fundamental divergence in cancer treatment strategies. Carboplatin and paclitaxel represent the established approach of broad-spectrum cytotoxicity, effectively targeting rapidly dividing cells but often accompanied by significant side effects. In contrast, this compound embodies the principles of targeted therapy, aiming to exploit a specific molecular vulnerability within cancer cells, which holds the promise of greater selectivity and potentially a more favorable safety profile.
The available data, although limited for this compound, underscores the potent enzymatic inhibition achieved by this novel agent. The preclinical data for carboplatin and paclitaxel provide a robust benchmark for the level of anti-tumor activity expected from effective cancer therapies.
Future research, particularly head-to-head preclinical studies in relevant cancer models, is imperative to directly compare the in vitro and in vivo efficacy of this compound against standard-of-care chemotherapies. Such studies will be crucial in determining the potential clinical utility of PARP10 inhibition as a monotherapy or in combination with existing treatments, ultimately paving the way for more precise and effective cancer therapies.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
cross-validating the anti-cancer effects of Parp10-IN-3 in a panel of cell lines
A comprehensive analysis of Parp10-IN-3 and its alternatives for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the selective PARP10 inhibitor, this compound, and its potential anti-cancer effects. While publicly available data on the cross-validation of this compound in a panel of cancer cell lines is currently limited, this document outlines the established role of PARP10 in cancer, presents the known inhibitory activity of this compound, and compares it with other known PARP10 inhibitors. Furthermore, detailed experimental protocols for key anti-cancer assays are provided to facilitate the independent evaluation of this and other compounds.
Introduction to PARP10 as a Cancer Target
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose molecule to target proteins, a process called mono-ADP-ribosylation (MARylation). Unlike the well-studied PARP1, which is involved in poly-ADP-ribosylation and is a target for clinically approved cancer drugs, the roles of mono-ADP-ribosylating PARPs are still being elucidated.
Emerging evidence suggests that PARP10 is a promising target for cancer therapy. It is overexpressed in a significant proportion of human tumors, including breast and ovarian cancers, and has been shown to promote cellular proliferation and tumorigenesis.[1] PARP10 is implicated in various cellular processes critical for cancer cell survival, including DNA damage tolerance, cell cycle progression, and the regulation of key signaling pathways such as PI3K-AKT and MAPK.[2] Inhibition of PARP10 has been shown to reduce cancer cell proliferation, induce apoptosis, and sensitize cancer cells to DNA-damaging agents.[2][3]
Comparative Analysis of PARP10 Inhibitors
This section compares the biochemical and cellular activities of this compound with other selective PARP10 inhibitors.
This compound: A Selective Inhibitor
This compound is a selective inhibitor of the mono-ADP-ribosyltransferase activity of PARP10. While its effects across a broad panel of cancer cell lines have not been extensively published, its enzymatic inhibitory activity has been characterized.
| Compound | Target | IC50 |
| This compound | Human PARP10 | 480 nM |
| Human PARP2 | 1.7 µM | |
| Human PARP15 | 1.7 µM |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Alternative PARP10 Inhibitors
Several other molecules have been developed to selectively target PARP10, with some having undergone more extensive characterization in cellular models.
OUL35: This compound is a potent and selective inhibitor of PARP10.[4] Studies have demonstrated its ability to rescue HeLa cells from PARP10-induced cell death and to sensitize them to DNA damage.[3] Its effects on the cell cycle have been evaluated in a panel of cancer cell lines.[5]
| Compound | Cell Line | Assay | Observed Effect |
| OUL35 | HeLa (Cervical Cancer) | Colony Formation Assay | Rescued cells from PARP10-induced cell death (IC50 = 1.35 µM)[4] |
| OUL35 | HeLa (Cervical Cancer) | Mitotic Index | Impairment in the enrichment of mitotic cells[6] |
| OUL35 | A375 (Melanoma) | Mitotic Index | Impairment in the enrichment of mitotic cells[5][6] |
| OUL35 | U2OS (Osteosarcoma) | Mitotic Index | Impairment in the enrichment of mitotic cells[5][6] |
| OUL35 | T47D (Breast Cancer) | Mitotic Index | Impairment in the enrichment of mitotic cells[5][6] |
| OUL35 | HepG2 (Hepatocellular Carcinoma) | Mitotic Index | Impairment in the enrichment of mitotic cells[5][6] |
Experimental Protocols
To facilitate the cross-validation of this compound and other inhibitors, detailed protocols for standard in vitro anti-cancer assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor (e.g., this compound) and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing PARP10's Role and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the PARP10 signaling pathway and the workflows for the described experimental protocols.
Caption: Simplified PARP10 signaling pathway in cancer cells.
References
- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Decoding Sensitivity: A Guide to Predictive Biomarkers for PARP10-IN-3
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized oncology, with PARP inhibitors standing out as a significant success story, particularly for cancers harboring defects in DNA damage repair pathways. While the clinical utility of PARP1 inhibitors is well-established, the therapeutic potential of inhibitors targeting other members of the PARP family, such as PARP10, is an area of active investigation. This guide provides a comparative analysis of the selective PARP10 inhibitor, PARP10-IN-3, and other relevant PARP inhibitors, with a focus on identifying potential predictive biomarkers for treatment sensitivity. The information presented herein is based on the known functions of PARP10 and established methodologies in the field, aiming to provide a foundational framework for future research and development.
This compound and Alternative Inhibitors: A Comparative Overview
PARP10, a mono-ADP-ribosyltransferase, plays a crucial role in the DNA damage response, particularly in the process of translesion synthesis (TLS), and has been implicated in cancer cell proliferation and transformation through its interaction with proteins like PCNA and c-Myc.[1][2] Inhibition of PARP10, therefore, represents a promising therapeutic strategy. This compound is a selective inhibitor of PARP10 with a reported IC50 of 480 nM for human PARP10.[3] However, it also exhibits inhibitory activity against PARP2 (IC50 = 1.7 µM) and PARP15 (IC50 = 1.7 µM).[3] This off-target activity should be considered when interpreting experimental results.
For comparative purposes, other research-grade PARP10 inhibitors can be utilized, such as OUL35 and various 3,4-dihydroisoquinolin-1(2H)-one (dq) analogues.[4][5] A summary of these inhibitors is presented in the table below.
| Inhibitor | Target | IC50 (PARP10) | Off-Target IC50 | Reference |
| This compound | PARP10 | 480 nM | PARP2 (1.7 µM), PARP15 (1.7 µM) | [3] |
| OUL35 | PARP10 | ~330 nM | >12-fold selectivity over other PARPs | [5][6] |
| dq analogue (22) | PARP10 | >10-fold selectivity over a large subset of other PARP family members | Not specified | [4][7] |
| Olaparib | PARP1/2 | >100 µM (for PARP10) | PARP1 (IC50 ~5 nM), PARP2 (IC50 ~1 nM) | [8] |
| Rucaparib | PARP1/2 | Not specified | PARP1 (Ki = 1.4 nM) | [8] |
Hypothesized Predictive Biomarkers for this compound Sensitivity
Based on the known functions of PARP10, several potential predictive biomarkers for sensitivity to this compound can be hypothesized. These biomarkers center around the concept of synthetic lethality, where cancer cells with specific genetic or functional deficiencies become exquisitely dependent on the cellular processes regulated by PARP10 for their survival.
Table 2: Potential Predictive Biomarkers for Sensitivity to this compound
| Biomarker Category | Specific Biomarker | Rationale for Sensitivity | Expected Outcome in Sensitive Cells |
| DNA Repair Pathway Status | Deficiency in Homologous Recombination (HR) (e.g., BRCA1/2 mutations) | Cells with HR defects may rely more heavily on PARP10-mediated translesion synthesis to cope with DNA damage, creating a synthetic lethal interaction with PARP10 inhibition. | Increased cell death upon treatment with this compound compared to HR-proficient cells. |
| Deficiency in other DNA Damage Response (DDR) pathways | Similar to HR deficiency, defects in other DDR pathways could increase reliance on PARP10. | Enhanced sensitivity to this compound. | |
| PARP10 Expression and Activity | High PARP10 protein expression | "Oncogene addiction" - tumors with high levels of PARP10 may be more dependent on its activity for proliferation and survival.[9] | Increased apoptosis and decreased proliferation upon PARP10 inhibition. |
| High PARP10 mono-ADP-ribosylation activity | Indicates a functional reliance on the enzymatic activity of PARP10. | Greater response to this compound. | |
| Expression of Interacting Proteins | High c-Myc expression | PARP10 interacts with and can inhibit the transforming activity of c-Myc.[1] High c-Myc may create a cellular state sensitive to perturbations in PARP10 function. | Synergistic cell killing when combining this compound with c-Myc inhibitors or in c-Myc overexpressing cells. |
| Altered expression of PCNA or RAD18 | As key partners of PARP10 in translesion synthesis, altered levels of these proteins could modulate dependence on PARP10.[10] | To be determined experimentally. |
Experimental Protocols for Biomarker Validation
To validate the hypothesized biomarkers, a series of well-established experimental protocols can be employed.
Cell Viability Assays
Objective: To determine the cytotoxic effect of this compound on cancer cell lines with varying biomarker profiles.
Methodology:
-
Cell Culture: Culture cancer cell lines representing different biomarker statuses (e.g., BRCA1-mutant vs. BRCA1-wildtype) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a dose range of this compound, a relevant comparator (e.g., OUL35), and a PARP1/2 inhibitor (e.g., Olaparib) for 72-96 hours.
-
Viability Assessment: Use a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., CellTiter-Glo) assay to measure cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor in each cell line. A lower IC50 value indicates greater sensitivity.
Western Blotting
Objective: To assess the protein expression levels of hypothesized biomarkers (e.g., PARP10, c-Myc, RAD51 as a marker of HR proficiency) and to confirm the on-target effect of this compound by measuring auto-mono-ADP-ribosylation of PARP10.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., anti-PARP10, anti-c-Myc, anti-RAD51, anti-pan-ADP-ribose binding reagent).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin, GAPDH).
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between PARP10 and its known or hypothesized binding partners (e.g., PCNA, c-Myc) and to see if this interaction is modulated by this compound treatment.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the "bait" protein (e.g., anti-PARP10) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., anti-PCNA, anti-c-Myc).
Visualizing Pathways and Workflows
To better understand the cellular context of PARP10 and the experimental approaches to identify biomarkers, the following diagrams are provided.
Caption: PARP10 signaling in DNA damage response and oncogenesis.
References
- 1. PARP-10, a novel Myc-interacting protein with poly(ADP-ribose) polymerase activity, inhibits transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scbt.com [scbt.com]
- 9. academic.oup.com [academic.oup.com]
- 10. PARP-10 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
Validating the Specificity of Parp10-IN-3: A Comparative Guide Using Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for individual Poly(ADP-ribose) polymerase (PARP) family members is crucial for dissecting their specific biological roles and for creating targeted therapies with improved efficacy and reduced off-target effects. Parp10, a mono-ADP-ribosyltransferase, has emerged as a significant player in various cellular processes, including DNA damage repair, transcription regulation, and cellular signaling.[1] This guide provides a framework for validating the specificity of a novel PARP10 inhibitor, here termed "Parp10-IN-3," using chemical proteomics, and compares its hypothetical performance with other well-characterized PARP inhibitors.
Data Presentation: Comparative Selectivity of PARP Inhibitors
A critical step in characterizing any new inhibitor is to determine its selectivity against other members of the same enzyme family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known PARP inhibitors against a panel of PARP enzymes. The data for the hypothetical "this compound" is included to illustrate how a highly selective inhibitor would compare.
| Inhibitor | PARP1 (nM) | PARP2 (nM) | PARP3 (nM) | TNKS1 (nM) | PARP10 (nM) |
| Olaparib | 1 | 1 | 230 | 1500 | >10,000 |
| Rucaparib | 1.4 | 0.2 | 160 | 44 | >10,000 |
| Talazoparib | 0.57 | 1.7 | 4.1 | 1.7 | >10,000 |
| Veliparib | 5 | 2 | >10,000 | >10,000 | >10,000 |
| Niraparib | 3.8 | 2.1 | 1800 | 800 | >10,000 |
| This compound (Hypothetical) | >10,000 | >10,000 | >5,000 | >5,000 | 5 |
Note: The IC50 values are compiled from various sources for comparative purposes and may have been determined using different assay conditions.[2][3][4][5]
Experimental Protocols
Validating the on-target and off-target effects of "this compound" at a proteome-wide scale requires robust chemical proteomics workflows. Below are detailed methodologies for two key experiments.
Competitive Affinity-Based Protein Profiling (ABPP)
This method is used to identify the cellular targets of a small molecule inhibitor by assessing its ability to compete with a broad-spectrum, immobilized probe for binding to target proteins in a complex proteome.
Protocol:
-
Lysate Preparation: Culture human cells (e.g., HeLa or U-2 OS) to ~80% confluency. Harvest the cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Inhibitor Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound (e.g., from 1 nM to 10 µM) for 1 hour at 4°C with gentle rotation. A DMSO control should be included.
-
Affinity Chromatography: Add an affinity matrix comprised of a broad-spectrum PARP inhibitor covalently linked to beads (e.g., Sepharose) to the inhibitor-treated lysates. Incubate for 1-2 hours at 4°C to allow for the binding of PARP enzymes not occupied by this compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5). Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified protein across the different inhibitor concentrations. Proteins that are true targets of this compound will show a dose-dependent decrease in their binding to the affinity matrix.
Thermal Proteome Profiling (TPP)
TPP assesses target engagement by measuring the change in the thermal stability of proteins upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate into several tubes and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 70°C) for a set time (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Digestion and Labeling: Digest the soluble proteins from each temperature point into peptides. For multiplexed analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by LC-MS/MS.
-
Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates a direct binding interaction.
Mandatory Visualization
Signaling Pathway: PARP10 in NF-κB Signaling
PARP10 has been identified as a negative regulator of the NF-κB signaling pathway. It can mono-ADP-ribosylate (MARylate) NEMO (IKKγ), a key component of the IKK complex, which interferes with its poly-ubiquitination and subsequent activation of NF-κB.[6][7][8]
References
- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB signalling by the mono-ADP-ribosyltransferase ARTD10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Critical Role of PARPs in Regulating Innate Immune Responses [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Assessing the Synergistic Anti-Cancer Effects of PARP10 Inhibition with DNA-Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of combining a specific Poly(ADP-ribose) Polymerase 10 (PARP10) inhibitor with a DNA-damaging agent. While the specific compound "Parp10-IN-3" requested in the topic is not found in current scientific literature, this guide focuses on a known, selective PARP10 inhibitor, OUL35 , and its synergistic effects with the DNA-damaging agent hydroxyurea . The experimental data presented is based on published research, and this guide offers detailed protocols for key experiments to facilitate further investigation into the synergistic potential of other PARP10 inhibitors and DNA-damaging agents.
Introduction to PARP10 Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair. While PARP1/2 inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination, the therapeutic potential of inhibiting other PARP family members is an active area of research. PARP10, a mono(ADP-ribosyl)transferase, has been implicated in DNA damage repair and the maintenance of genomic stability.[1] Inhibition of PARP10 is hypothesized to sensitize cancer cells to DNA-damaging agents, creating a synthetic lethal interaction that enhances tumor cell killing.[2] OUL35 is a potent and selective small-molecule inhibitor of PARP10, making it a valuable tool for studying the therapeutic effects of PARP10 inhibition.[2][3]
Data Presentation: Synergistic Effects of OUL35 and Hydroxyurea
The following table summarizes the observed synergistic effects of combining the PARP10 inhibitor OUL35 with the DNA-damaging agent hydroxyurea in HeLa (human cervical cancer) cells.
| Treatment | Cell Line | Observed Effect | Quantitative Data | Reference |
| OUL35 + Hydroxyurea | HeLa | Sensitization to genotoxic stress | OUL35 treatment sensitizes HeLa cells to hydroxyurea-induced DNA damage. Specific IC50 or Combination Index (CI) values are not provided in the referenced abstract. | [3] |
Note: The available literature indicates a synergistic effect but does not provide specific quantitative values for IC50 or Combination Index (CI) for the combination of OUL35 and hydroxyurea. Further experimentation, as detailed in the protocols below, is required to establish these quantitative measures for a comprehensive comparison with other therapeutic alternatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to quantitatively assess the synergistic anti-cancer effects of PARP10 inhibitors with DNA-damaging agents.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a PARP10 inhibitor and a DNA-damaging agent, alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
PARP10 inhibitor (e.g., OUL35)
-
DNA-damaging agent (e.g., Hydroxyurea)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PARP10 inhibitor and the DNA-damaging agent in complete medium.
-
Treat the cells with the compounds alone or in combination at various concentrations. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Clonogenic Survival Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PARP10 inhibitor
-
DNA-damaging agent
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the PARP10 inhibitor, the DNA-damaging agent, or the combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Immunofluorescence for γH2AX Foci Formation
This method is used to visualize and quantify DNA double-strand breaks as a measure of DNA damage.
Materials:
-
Cells grown on coverslips in 24-well plates
-
PARP10 inhibitor
-
DNA-damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with the compounds as described for the desired time point.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Signaling Pathway of PARP10 in DNA Damage Response
Caption: PARP10 signaling in DNA damage repair and the effect of inhibition.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating synergistic anti-cancer effects.
References
- 1. DNA damage sensitization of breast cancer cells with PARP10/ARTD10 inhibitor - OuluREPO [oulurepo.oulu.fi]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the binding mode of Parp10-IN-3 to other selective PARP10 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected PARP10 inhibitors against PARP10 and other PARP family members, providing a quantitative measure of their potency and selectivity.
| Inhibitor | PARP10 IC50 (µM) | Other PARP IC50 (µM) | Selectivity over other PARPs | Reference |
| OUL35 | 0.329 | PARP1: >100, PARP2: >100, ARTD4: 22.6, ARTD8: 23.4, ARTD15: 4.17 | >300-fold over PARP1/2 | [1][2][3] |
| dq analogue (22) | 1.8 | PARP11: 52 | ~29-fold over PARP11 | [4][5] |
| 7-Bromo-dq (4) | 8.6 (against LG-PARP10 mutant) | WT-PARP10: >100, WT-PARP1: >100 | Selective for engineered PARP10 | [6] |
| Unsubstituted dq (1) | 70 | PARP11: 8 | 9-fold more selective for PARP11 | [4] |
Binding Mode Analysis
The key to selective PARP10 inhibition lies in exploiting structural differences within the nicotinamide-binding site compared to other PARP family members.
OUL35: A Potent and Selective Inhibitor
OUL35 achieves its potency and selectivity through a combination of hydrogen bonding and hydrophobic interactions within the PARP10 active site.[1][7] Docking studies and experimental data suggest the following key interactions:
-
Hydrogen Bonding: The amide and carbonyl groups of OUL35 form crucial hydrogen bonds with the backbone amide of Gly888 and the side-chain hydroxyl of Ser927.[1][7]
-
Pi-Stacking: The inhibitor stacks between the aromatic rings of Tyr919 and Tyr932, a common feature for nicotinamide-mimicking inhibitors.[1][7]
-
Hydrophobic Interactions: OUL35 extends towards a hydrophobic sub-pocket, making contacts with residues such as Ile987 and Leu926. This interaction is thought to be a key determinant of its selectivity.[7]
dq Analogues: Targeting a Hydrophobic Sub-pocket
The 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold has been a fruitful starting point for developing selective PARP10 inhibitors.[4][5] The strategy revolves around modifying the C-5 and C-6 positions of the dq core to specifically interact with a hydrophobic pocket in PARP10 formed by Ile987 and residues of the D-loop (Tyr914, Val913, and Ala911).[4]
-
Compound 22 , a dq analogue with a methyl group at the C-5 position and a substituted pyridine at the C-6 position, demonstrates greater than 10-fold selectivity for PARP10 over many other PARP family members.[4][5] These substitutions are designed to optimally fill and interact with the aforementioned hydrophobic sub-pocket.
Experimental Protocols
In Vitro PARP10 Inhibition Assay
A common method to determine the IC50 values of PARP10 inhibitors is a biochemical assay that measures the auto-mono-ADP-ribosylation (auto-MARylation) of the PARP10 catalytic domain.
Materials:
-
Recombinant human PARP10 catalytic domain (PARP10cat)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
Test inhibitors dissolved in DMSO
-
384-well assay plates
Protocol:
-
Add 25 µL of assay buffer containing PARP10cat to each well of a 384-well plate.
-
Add serial dilutions of the test inhibitor (or DMSO as a vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of assay buffer containing biotinylated NAD+.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding a solution containing streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP10 Auto-MARylation Assay
To confirm the activity of inhibitors in a cellular context, a Western blot-based assay can be used to monitor the auto-MARylation of PARP10.[4]
Protocol:
-
Culture human embryonic kidney (HEK) 293T cells expressing full-length PARP10.
-
Treat the cells with increasing concentrations of the test inhibitor (e.g., 1–100 µM) for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an ADP-ribose binding reagent to detect MARylated proteins.
-
Use an antibody specific for PARP10 as a loading control.
-
Visualize the bands using a chemiluminescence detection system. A dose-dependent decrease in the signal for MARylated PARP10 indicates inhibitor activity.[4]
Visualizing Binding Interactions and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Binding mode of a selective PARP10 inhibitor.
Caption: Cellular PARP10 inhibition assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of PARP10 using a chemical genetics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating Synthetic Lethal Partners of PARP10 Inhibition: A Comparative Guide to Parp10-IN-3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Parp10-IN-3 and alternative inhibitors for validating synthetic lethal partners of Poly(ADP-ribose) Polymerase 10 (PARP10). It includes summaries of experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows.
Introduction to PARP10 and Synthetic Lethality
Poly(ADP-ribose) polymerase 10 (PARP10) is a mono-ADP-ribosyltransferase that plays a role in various cellular processes, including DNA repair, cell cycle regulation, and cellular signaling.[1][2] The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either gene alone does not, has become a promising strategy in cancer therapy.[3][4] Identifying synthetic lethal partners of PARP10 could unveil novel therapeutic targets for cancers with specific genetic vulnerabilities.
This compound: A Selective Inhibitor for Validating Synthetic Lethality
This compound is a selective inhibitor of PARP10 with a reported IC50 of 480 nM. Its selectivity makes it a valuable tool for investigating the specific cellular functions of PARP10 and for validating its synthetic lethal interactions.
Validated Synthetic Lethal Partners of PARP10
Recent research using CRISPR-based genomic screens has identified several promising synthetic lethal partners of PARP10. These findings suggest that cancer cells with deficiencies in these genes are particularly sensitive to PARP10 inhibition.
Key Validated Synthetic Lethal Partners:
-
ATM (Ataxia Telangiectasia Mutated): A critical kinase in the DNA damage response (DDR) pathway.[5][6]
-
CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle, often working in complex with Cyclin E1.[7]
-
CCNE1 (Cyclin E1): A crucial activating partner for CDK2.[8][9]
The synthetic lethal relationship between PARP10 and these partners highlights a potential therapeutic strategy for tumors harboring mutations or deficiencies in ATM, CDK2, or CCNE1.
Comparative Analysis of PARP10 Inhibitors
While this compound is a key tool, other inhibitors with varying selectivity and potency are also available. This section provides a comparative overview of their performance based on available data.
| Inhibitor | Target(s) | IC50 (PARP10) | Key Characteristics & Notes |
| This compound | Selective PARP10 | 480 nM | A valuable research tool for specific PARP10 inhibition. |
| OUL35 | PARP10 | ~329 nM[2] | A well-characterized selective PARP10 inhibitor. Has been shown to rescue cells from PARP10-induced apoptosis and sensitize cancer cells to DNA damage.[10] |
| PARP10/15-IN-3 | Dual PARP10/PARP15 | PARP10: 140 nM, PARP15: 400 nM | A potent dual inhibitor, useful for studying the combined roles of PARP10 and PARP15. |
| Veliparib (ABT-888) | PARP1/2 (weaker PARP10) | Low micromolar range[11] | A broad-spectrum PARP inhibitor primarily targeting PARP1 and PARP2, with some activity against PARP10.[11] |
| Compound 22 (dq analogue) | Selective PARP10 | 2.7 µM[12] | A rationally designed selective inhibitor of PARP10.[12] |
Experimental Protocols for Validating Synthetic Lethal Interactions
Validating the synthetic lethal relationship between PARP10 inhibition and its partners requires robust experimental assays. Below are detailed protocols for key experiments.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with a PARP10 inhibitor. A reduction in colony formation in cells deficient in a synthetic lethal partner (e.g., ATM-knockdown) compared to wild-type cells indicates a synthetic lethal interaction.[13]
Protocol:
-
Cell Seeding: Seed cells at a low density (e.g., 500-1000 cells/well in a 6-well plate) to allow for individual colony growth.
-
Treatment: Treat cells with varying concentrations of this compound or an alternative inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis (programmed cell death) upon PARP10 inhibition in cells with and without a deficient synthetic lethal partner.[14]
Protocol:
-
Cell Treatment: Treat cells with the PARP10 inhibitor for a specified time (e.g., 24-72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group. A significant increase in apoptosis in the partner-deficient cells treated with the PARP10 inhibitor confirms the synthetic lethal interaction.
CRISPR-Cas9 Screening
CRISPR-based screens are powerful tools for the unbiased identification of synthetic lethal interactions on a genome-wide scale.
Workflow:
-
Library Transduction: Introduce a genome-wide CRISPR library (e.g., sgRNA library) into a cancer cell line.
-
Selection: Treat the cell population with a sublethal dose of this compound.
-
Genomic DNA Extraction and Sequencing: After a period of cell growth, extract genomic DNA and sequence the sgRNA cassettes.
-
Data Analysis: Identify sgRNAs that are depleted in the this compound-treated population compared to the control. The genes targeted by these depleted sgRNAs are potential synthetic lethal partners of PARP10.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Synthetic lethal interaction of PARP10 inhibition.
Caption: Experimental workflow for validating synthetic lethality.
Conclusion
This compound serves as a critical tool for validating the synthetic lethal partners of PARP10. The identification of ATM, CDK2, and CCNE1 as synthetic lethal partners opens new avenues for targeted cancer therapy. The experimental protocols and comparative data provided in this guide offer a framework for researchers to effectively design and execute studies aimed at further elucidating the therapeutic potential of PARP10 inhibition. The continued exploration of selective PARP10 inhibitors and their synthetic lethal interactions will be instrumental in advancing precision oncology.
References
- 1. Selective inhibition of PARP10 using a chemical genetics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATM-Deficient Colorectal Cancer Cells Are Sensitive to the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK2-dependent activation of PARP-1 is required for hormonal gene regulation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK2 regulates collapsed replication fork repair in CCNE1-amplified ovarian cancer cells via homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cohenlabohsu.com [cohenlabohsu.com]
- 13. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Emerging PARP10 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of oncology is continuously exploring novel therapeutic targets to overcome the challenges of drug resistance and improve patient outcomes. Among these, Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, has emerged as a promising target due to its distinct roles in DNA damage repair, cell cycle regulation, and oncogenic signaling pathways. Unlike its well-studied counterparts PARP1 and PARP2, which are targeted by clinically approved inhibitors, the development of PARP10-specific inhibitors is still in its early stages. This guide provides a comparative overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for nascent PARP10 inhibitors, alongside detailed experimental methodologies to aid in the evaluation of future compounds.
The Role of PARP10 in Cellular Processes
PARP10 is a unique member of the PARP family that catalyzes the transfer of a single ADP-ribose molecule to target proteins, a process known as mono-ADP-ribosylation (MARylation).[1] This post-translational modification modulates the function of key proteins involved in various cellular pathways. PARP10 has been shown to interact with several important cellular players, including:
-
c-Myc: PARP10 was initially identified as a protein that interacts with the c-Myc oncoprotein, a key regulator of cell proliferation, differentiation, and apoptosis.[2][3] The interaction with c-Myc suggests a role for PARP10 in controlling cell growth and transformation.[2]
-
Proliferating Cell Nuclear Antigen (PCNA): PARP10 interacts with PCNA, a central component of the DNA replication and repair machinery.[1][4] This interaction is crucial for tolerance to DNA damage, as PARP10 is recruited to stalled replication forks to promote DNA lesion bypass.[5][6]
-
Aurora A Kinase: PARP10 can mono-ADP-ribosylate and regulate the activity of Aurora A kinase, a key mitotic regulator.[7][8] This interaction can either enhance or inhibit Aurora A's kinase activity depending on the cellular context, thereby influencing cell cycle progression and tumor metastasis.[7][9][10]
The multifaceted roles of PARP10 in critical cellular processes underscore its potential as a therapeutic target in oncology.
Comparative Pharmacodynamic and Pharmacokinetic Data
Direct comparative pharmacokinetic studies of different PARP10 inhibitors are not yet widely available in the public domain, reflecting the early stage of their development. However, initial data on the potency of a few pioneering compounds have been published.
| Inhibitor | Target | IC50 | Pharmacokinetic Parameters | Reference |
| OUL35 | PARP10 | 329 nM | Not publicly available | [11] |
| OUL312 | PARP10 | 20 nM | Good ADME profile, cell permeable, non-toxic in HeLa cells | [12] |
| Compound 22 | PARP10 | 1.8 µM | Not publicly available | [13] |
IC50: Half-maximal inhibitory concentration; ADME: Absorption, Distribution, Metabolism, and Excretion.
It is important to note that the absence of comprehensive pharmacokinetic data for these compounds represents a significant research gap. Future studies will need to characterize parameters such as half-life, bioavailability, clearance, and tissue distribution to enable further preclinical and clinical development.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of PARP10 function and the evaluation of its inhibitors, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.
Figure 1. Simplified signaling network of PARP10, highlighting its key protein interactions and downstream cellular effects.
Figure 2. Generalized workflow for the preclinical characterization of PARP10 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of PARP10 inhibitors, based on standard methodologies for small molecule drug discovery.
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Objective: To determine the concentration of a PARP10 inhibitor required to inhibit 50% of PARP10 enzymatic activity.
Methodology:
-
Reagents and Materials: Recombinant human PARP10 enzyme, NAD+ (nicotinamide adenine dinucleotide), biotinylated-NAD+, streptavidin-coated plates, anti-pan-ADP-ribose binding reagent, substrate protein (e.g., histone H1), test inhibitor, and appropriate buffers.
-
Assay Procedure:
-
A dilution series of the test inhibitor is prepared.
-
Recombinant PARP10 and the substrate protein are incubated with the test inhibitor at various concentrations in an assay buffer.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated-NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated, ADP-ribosylated substrate.
-
The amount of incorporated ADP-ribose is quantified using an anti-pan-ADP-ribose binding reagent conjugated to a detectable marker (e.g., HRP for colorimetric or chemiluminescent detection).
-
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME).
Objective: To determine the key pharmacokinetic parameters of a PARP10 inhibitor in an animal model (e.g., mouse or rat).
Methodology:
-
Animal Models: Healthy, adult male and female mice or rats are used.
-
Drug Administration: The test inhibitor is administered via different routes, typically intravenous (IV) for determining clearance and volume of distribution, and oral (PO) for assessing oral bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the test inhibitor in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.
-
Area Under the Curve (AUC): The integral of the drug concentration in plasma over time.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
In Vivo Pharmacodynamic (Target Engagement) Studies
Pharmacodynamic studies investigate the effect of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect.
Objective: To confirm that the PARP10 inhibitor reaches its target in vivo and modulates its activity.
Methodology:
-
Animal Models: Tumor-bearing mice (e.g., xenograft models with tumors overexpressing PARP10) are often used.
-
Drug Administration: The test inhibitor is administered to the animals at a dose expected to be efficacious.
-
Tissue Collection: At various time points after drug administration, tumors and other relevant tissues are collected.
-
Target Modulation Analysis: The level of PARP10 activity or a downstream biomarker in the collected tissues is measured. This can be done through various methods:
-
Immunohistochemistry (IHC) or Western Blotting: To measure the levels of mono-ADP-ribosylation on target proteins in tissue lysates.
-
Mass Spectrometry-based Proteomics: To identify and quantify changes in the mono-ADP-ribosylome.
-
-
Data Analysis: The extent of target inhibition is correlated with the administered dose and the measured drug concentration in the tissues.
Conclusion
The development of selective PARP10 inhibitors holds significant promise for cancer therapy. While the field is still in its nascent stages with limited publicly available comparative data, the initial findings on compounds like OUL35 and OUL312 are encouraging. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of new PARP10 inhibitors. Further research focused on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of these emerging drugs will be critical for their successful translation into clinical applications.
References
- 1. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-10, a novel Myc-interacting protein with poly(ADP-ribose) polymerase activity, inhibits transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ADP-ribosyltransferase PARP10/ARTD10 interacts with proliferating cell nuclear antigen (PCNA) and is required for DNA damage tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PARP10 suppresses tumor metastasis through regulation of Aurora A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of PARP10 in Cervical Cancer: A Comparison of Parp10-IN-3 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the role of Poly(ADP-ribose) polymerase 10 (PARP10) in cervical cancer, with a focus on the use of the selective inhibitor Parp10-IN-3 and alternative approaches. Experimental data from studies on HeLa cells, a human cervical cancer cell line, are presented to support the comparison.
Introduction to PARP10 in Cancer
Poly(ADP-ribose) polymerase 10 (PARP10) is a mono-ADP-ribosyltransferase that has been implicated in various cellular processes, including DNA damage repair, cell proliferation, and apoptosis.[1][2] Its role in cancer is complex, with studies suggesting both oncogenic and tumor-suppressive functions depending on the cancer type.[3] In some cancers, such as breast and ovarian cancer, PARP10 is frequently overexpressed, suggesting it may act as an oncogene by promoting cellular proliferation and alleviating replication stress.[4][5] Conversely, in other contexts, it has been shown to suppress tumor metastasis. Validating the specific role of PARP10 in a given cancer subtype is therefore crucial for therapeutic development.
This guide focuses on cervical cancer, using the HeLa cell line as a model system, to compare methods for elucidating the function of PARP10. We will examine the use of a specific small molecule inhibitor, this compound, and compare it with another well-characterized selective inhibitor, OUL35, as well as with genetic knockdown approaches.
Methods for Interrogating PARP10 Function
Several methods can be employed to investigate the role of PARP10 in cancer cells. These can be broadly categorized into pharmacological inhibition and genetic perturbation.
-
Pharmacological Inhibition: Small molecule inhibitors that selectively target the catalytic activity of PARP10 can be used to probe its function in a time- and dose-dependent manner. This approach is valuable for assessing the potential of PARP10 as a therapeutic target.
-
Genetic Perturbation: Techniques such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown provide a highly specific means of ablating PARP10 expression and function. These methods are considered the gold standard for target validation.
Comparison of PARP10 Inhibitors and Genetic Knockdown
This section compares the performance of this compound, OUL35, and CRISPR/Cas9-mediated knockout of PARP10 in the context of cervical cancer (HeLa cells).
Quantitative Data Summary
The following tables summarize the available quantitative data for the different methods of interrogating PARP10 function.
Table 1: In Vitro Inhibitory Activity of PARP10 Inhibitors
| Compound | Target(s) | IC50 (nM) | Cancer Cell Line | Reference |
| This compound | PARP10 , PARP2, PARP15 | 480 (hPARP10), 1700 (hPARP2), 1700 (hPARP15) | Not specified in cancer context | MedChemExpress |
| OUL35 | PARP10 , PARP11 | 329 (hPARP10) | HeLa | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate higher potency.
Table 2: Cellular Effects of PARP10 Inhibition and Knockout in HeLa Cells
| Method | Key Cellular Phenotype | Quantitative Effect | Reference |
| OUL35 | Rescue from PARP10-induced cell death | Effective at concentrations around 1 µM | [2] |
| OUL35 | Sensitization to DNA damage (Hydroxyurea) | Enhanced cell death in the presence of hydroxyurea | [6] |
| CRISPR/Cas9 Knockout | Reduced Cell Proliferation | Significant decrease in cell numbers over time | [4] |
| CRISPR/Cas9 Knockout | Impaired Tumor Growth (in vivo) | Significantly smaller tumors in xenograft models compared to control | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of PARP10 inhibitors on the viability of cancer cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound or OUL35
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PARP10 inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a PARP10 inhibitor or following genetic modification.
Materials:
-
HeLa cells (wild-type, PARP10 knockout, or treated with inhibitor)
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
For inhibitor studies, treat the cells with the desired concentration of the inhibitor and incubate for 24 hours. Then, replace the medium with fresh, inhibitor-free medium. For knockout studies, use the stably transfected cell line.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with 10% formalin for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
Western Blot Analysis of Signaling Pathways
This protocol is used to analyze changes in protein expression and signaling pathways following PARP10 inhibition or knockout.
Materials:
-
HeLa cells (treated or knockout)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP10, anti-phospho-Akt, anti-cleaved PARP1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion
The available evidence from studies on HeLa cells strongly suggests that PARP10 plays a pro-proliferative and pro-survival role in cervical cancer. Both pharmacological inhibition with the selective inhibitor OUL35 and genetic knockout of PARP10 lead to a reduction in cell proliferation and tumorigenicity.
While This compound is a commercially available selective inhibitor of PARP10, there is currently a lack of published experimental data detailing its effects in cancer cells. Based on its reported in vitro potency, it represents a viable tool for investigating PARP10 function. However, for a comprehensive confirmation of PARP10's role, it is recommended to use it in conjunction with other methods.
OUL35 serves as a well-validated chemical probe for PARP10 in cervical cancer cells, with demonstrated effects on cell viability and sensitization to DNA damaging agents.
CRISPR/Cas9-mediated knockout provides the most definitive evidence for the role of PARP10 by completely ablating its expression. The observed reduction in tumor growth in xenograft models following PARP10 knockout strongly supports its role as a potential therapeutic target in cervical cancer.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Complementary CRISPR genome-wide genetic screens in PARP10-knockout and overexpressing cells identify synthetic interactions for PARP10-mediated cellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Toxicity Profiles: Parp10-IN-3 vs. Pan-PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known toxicity profiles of pan-PARP inhibitors with the emerging understanding of selective PARP10 inhibitors, represented here by Parp10-IN-3. While extensive data is available for clinically approved and investigational pan-PARP inhibitors, specific public toxicity data for this compound is limited. This guide, therefore, extrapolates the potential toxicity profile of a selective PARP10 inhibitor based on the known biological functions of PARP10 and available preclinical data on other selective PARP10 inhibitors, in contrast to the well-documented toxicities of pan-PARP inhibitors that target PARP1/2.
Executive Summary
Pan-PARP inhibitors, a cornerstone of therapy for cancers with homologous recombination deficiencies, exhibit a well-characterized toxicity profile primarily driven by the inhibition of PARP1 and PARP2. These toxicities, most notably myelosuppression and gastrointestinal issues, are linked to the essential roles of PARP1 and PARP2 in DNA repair and genomic stability in healthy proliferating cells.
Selective PARP10 inhibitors, such as this compound, represent a newer class of targeted agents. PARP10 is a mono-ADP-ribosyltransferase with roles in DNA damage response, cell proliferation, and stress signaling that are distinct from PARP1/2.[1][2] The selective inhibition of PARP10 is hypothesized to offer a more favorable toxicity profile by avoiding the systemic effects of pan-PARP inhibition. This guide presents the available data and theoretical basis for this hypothesis.
Data Presentation: Comparative Toxicity Profiles
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentrations (IC50) of various pan-PARP inhibitors across a range of cancer cell lines. Data for this compound is included where available, alongside data for other selective PARP10 inhibitors to provide context.
| Inhibitor | Class | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Olaparib | Pan-PARP | MDA-MB-436 (BRCA1 mut) | Breast | ~0.01-0.1 | [3] |
| Olaparib | Pan-PARP | Capan-1 (BRCA2 mut) | Pancreatic | ~0.001-0.01 | |
| Olaparib | Pan-PARP | Multiple Cell Lines | Various | 1-33.8 | [4] |
| Veliparib | Pan-PARP | MDA-MB-436 (BRCA1 mut) | Breast | ~0.1-1 | [3] |
| Rucaparib | Pan-PARP | Capan-1 (BRCA2 mut) | Pancreatic | ~0.001-0.01 | |
| Niraparib | Pan-PARP | Multiple Cell Lines | Various | Not specified | |
| Talazoparib | Pan-PARP | MDA-MB-436 (BRCA1 mut) | Breast | <0.001 | |
| This compound | PARP10 Selective | Not Publicly Available | - | - | |
| Other PARP10 Inhibitors (e.g., OUL35) | PARP10 Selective | HeLa | Cervical | No significant cytotoxicity | [5] |
Note: The lack of publicly available IC50 data for this compound in normal, non-cancerous cell lines is a critical data gap for a direct toxicity comparison. The general observation for other selective PARP10 inhibitors is a lack of significant cytotoxicity in cancer cell lines, suggesting a potentially wider therapeutic window.
In Vivo Toxicity
The following table summarizes the common grade 3-4 adverse events observed in clinical trials of pan-PARP inhibitors and the maximum tolerated dose (MTD) in preclinical animal models where available. A prospective in vivo toxicity profile for a selective PARP10 inhibitor is also presented based on the known functions of PARP10.
| Inhibitor/Class | Common Grade 3-4 Adverse Events (Human) | MTD (Mice/Rats) | Citation |
| Olaparib | Anemia (19%), Neutropenia (5%), Thrombocytopenia (3%), Fatigue, Nausea | Not specified | |
| Niraparib | Thrombocytopenia (29%), Anemia (25%), Neutropenia (20%), Hypertension | Not specified | |
| Rucaparib | Anemia (19%), Fatigue, Nausea, Increased ALT/AST | Not specified | |
| Talazoparib | Anemia (39%), Neutropenia (21%), Thrombocytopenia (15%) | 0.25 mg/kg BID (mice) | |
| Veliparib | Anemia, Neutropenia, Thrombocytopenia (often in combination therapy) | Not specified | |
| This compound | Not Publicly Available | Not Publicly Available | |
| Prospective Profile of Selective PARP10 Inhibitor | Unlikely to cause significant myelosuppression or gastrointestinal toxicity based on PARP10's distinct biological roles. Potential for off-target effects would need to be determined. | To be determined in preclinical studies. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines and normal human cell lines like PBMCs or fibroblasts)
-
Complete cell culture medium
-
This compound and pan-PARP inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and pan-PARP inhibitors
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Treat cells in a flask with various concentrations of the inhibitors for a specified period (e.g., 24 hours).
-
After treatment, trypsinize the cells and count them.
-
Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh, inhibitor-free medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Count the number of colonies (containing >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment condition compared to the untreated control.
In Vivo Maximum Tolerated Dose (MTD) Study in Mice
This study determines the highest dose of a drug that can be administered without causing unacceptable toxicity.
Materials:
-
Healthy mice (e.g., BALB/c or C57BL/6)
-
This compound or pan-PARP inhibitor formulated for in vivo administration
-
Vehicle control
Protocol:
-
Divide mice into groups and administer escalating doses of the inhibitor (and a vehicle control) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.
-
At the end of the study period (e.g., 14-28 days), collect blood for hematological and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause mortality, significant weight loss (>15-20%), or severe clinical or pathological signs of toxicity.
Mandatory Visualizations
Signaling Pathways
Caption: Pan-PARP inhibitor-mediated toxicity pathway.
Caption: Hypothesized pathway for selective PARP10 inhibitor with potentially lower toxicity.
Experimental Workflows
Caption: Workflow for in vitro toxicity assessment.
Caption: Workflow for in vivo Maximum Tolerated Dose (MTD) determination.
Conclusion
The comparison between pan-PARP inhibitors and the selective PARP10 inhibitor, this compound, highlights a critical trade-off in targeted cancer therapy: broad-spectrum efficacy versus a potentially more favorable safety profile. The well-documented toxicities of pan-PARP inhibitors are a direct consequence of their potent inhibition of PARP1 and PARP2, enzymes vital for the viability of healthy, rapidly dividing cells.
While specific toxicity data for this compound remains to be publicly disclosed, the distinct biological functions of PARP10 suggest that its selective inhibition could spare normal tissues from the cytotoxic effects seen with pan-PARP inhibitors. The lack of significant cytotoxicity of other selective PARP10 inhibitors in preclinical models supports this hypothesis.[5]
For researchers and drug development professionals, this guide underscores the importance of comprehensive preclinical toxicity studies for novel selective inhibitors. The provided experimental protocols offer a framework for conducting such evaluations. The future of PARP-targeted therapies may lie in the development of highly selective inhibitors that can be tailored to specific cancer biologies, thereby maximizing therapeutic efficacy while minimizing off-target toxicities. Further research into the in vitro and in vivo toxicity of this compound and other selective PARP10 inhibitors is crucial to validate their potential as safer alternatives to pan-PARP inhibition.
References
- 1. PARP10 poly(ADP-ribose) polymerase family member 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP10 poly(ADP-ribose) polymerase family member 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. PARP inhibition ameliorates nephropathy in an animal model of type 2 diabetes: focus on oxidative stress, inflammation, and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Parp10-IN-3
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance
This document provides crucial safety and logistical information for the proper handling and disposal of Parp10-IN-3, a selective mono-ADP-ribosyltransferase PARP10 inhibitor. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
I. Understanding the Compound: this compound
Chemical Properties (Based on available data for similar compounds):
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage (Solid) | Recommended at -20°C for long-term stability. |
| Storage (In solvent) | Recommended at -80°C for up to 6 months.[2] |
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any form, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear ANSI-approved safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
III. Disposal Procedures: A Step-by-Step Guide
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe workplace. These procedures are based on general guidelines for laboratory chemical waste and should be adapted to comply with your institution's specific protocols.[3][4][5][6][7]
A. Disposal of Solid (Powder) this compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Containerization:
-
Ensure the compound is in its original, securely sealed container.
-
If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
-
Segregation:
-
Waste Pickup:
-
Arrange for collection by your institution's EHS department. Do not dispose of solid chemical waste in regular trash.[3]
-
B. Disposal of this compound Solutions
Solutions of this compound, typically in DMSO, must also be treated as hazardous chemical waste.
-
Collection:
-
Collect all waste solutions containing this compound in a dedicated, sealed, and compatible waste container (e.g., a high-density polyethylene bottle).
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the estimated concentration and volume.
-
-
Storage and Pickup:
C. Decontamination of Empty Containers
Empty containers that held this compound should be managed carefully to remove residual chemical.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., the solvent used to make solutions, or another appropriate solvent like ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to your this compound solution waste container.[3]
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original label.
-
The "empty" container can then typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.[3]
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
-
Control the Spill:
-
For small spills of a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit).
-
For small spills of the solid, carefully sweep or wipe up the material, avoiding dust generation.
-
-
Decontaminate:
-
Wipe the spill area with a suitable solvent and then with soap and water.
-
-
Waste Disposal:
-
Collect all contaminated materials (absorbent, wipes, gloves, etc.) in a sealed bag or container.
-
Label it as "Hazardous Waste" and dispose of it through your institution's EHS department.
-
Always refer to your laboratory's specific spill response procedures. For large or unmanageable spills, contact your institution's emergency response team immediately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Parp10-IN-3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the PARP10 inhibitor, Parp10-IN-3.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective mono-ADP-ribosyltransferase PARP10 inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Compound Information and Storage
This compound is a small molecule inhibitor used in research to study the function of PARP10, an enzyme involved in DNA damage repair and cellular proliferation. Proper storage is critical to maintain its stability and efficacy.
| Parameter | Specification | Source |
| CAS Number | 2225800-19-9 | [1] |
| Molecular Formula | C14H12N2O3 | [1] |
| Appearance | Solid powder | [1] |
| Storage of Solid | -20°C for up to 3 years | [1] |
| Storage in Solvent | -80°C for up to 1 year | [1] |
| Recommended Solvent | DMSO | [1][2] |
Personal Protective Equipment (PPE)
Due to the nature of this compound as a biologically active small molecule, and its common dissolution in Dimethyl Sulfoxide (DMSO), a comprehensive approach to personal protection is mandatory.
| PPE Category | Item | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile) | To prevent skin contact with the compound and DMSO, which can facilitate absorption of other substances. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes of the compound or its solution. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of the powder form or aerosols from the solution. |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting.
Experimental Protocol: General Guidelines for Use
As a potent inhibitor of a key cellular enzyme, experiments involving this compound should be meticulously planned.
-
Preparation of Stock Solution:
-
Bring the vial of solid this compound to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium or buffer immediately before use.
-
-
Cellular Assays:
-
When treating cells, add the working solution of this compound to the cell culture medium to achieve the desired final concentration.
-
Ensure even distribution by gently mixing.
-
Incubate the cells for the desired period as determined by the experimental design.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste must be treated as hazardous chemical waste.
Disposal Procedure:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as pipette tips, tubes, and empty vials, in a designated, clearly labeled hazardous solid waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, working solutions, and contaminated cell culture media, in a designated, leak-proof, and clearly labeled hazardous liquid waste container that is compatible with DMSO.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the solvent (e.g., "in DMSO").
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain.
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of science while prioritizing a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
